Dichlorofluoromethane
Description
Properties
IUPAC Name |
dichloro(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2F/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNKXPULIDJLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2F | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052498 | |
| Record name | Dichlorofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorofluoromethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ether-like odor; Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slight, ether-like odor., Colorless gas with a slight, ether-like odor. [Note: A liquid below 48 °F. Shipped as a liquefied compressed gas.] | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dichloromonofluoromethane | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
48 °F at 760 mmHg (USCG, 1999), 8.9 °C, Heat of vaporization = 5.79 Kcal/mol at 25 °C; 6.01 kcal/mol at the boiling point, 48 °F | |
| Record name | DICHLOROFLUOROMETHANE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
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| Record name | DICHLOROFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.7 % at 86 °F (NIOSH, 2023), In water, 1.88X10+04 mg/L at 25 °C, Soluble in carbon tetrachloride, 69 parts/100 parts acetic acid; 108 parts/100 parts dioxane, > 10% in ethyl alcohol; > 10% in ethyl ether;> 10% in chloroform, 0.95% weight at 25 deg in water, Solubility in water, g/100ml at 20 °C: 1 (poor), (86 °F): 0.7% | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROFLUOROMETHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.405 g/cu cm 9 °C, 1.48, 3.57(relative gas density) | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.57 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.82 (Air = 1), Relative vapor density (air = 1): 3.8, 3.57 | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROFLUOROMETHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2217.93 mmHg (USCG, 1999), 1360 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 159, 1.6 atm at 70 °F, (70 °F): 1.6 atm | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol%): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | DICHLOROFLUOROMETHANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless heavy gas, Colorless gas ... [Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas] | |
CAS No. |
75-43-4 | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dichlorofluoromethane | |
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| Record name | Dichlorofluoromethane | |
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| Record name | Methane, dichlorofluoro- | |
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| Record name | Dichlorofluoromethane | |
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| Record name | Dichlorofluoromethane | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
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| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methane, dichlorofluoro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/PA802C80.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-211 °F (USCG, 1999), -130.4 °C, -135 °C, -211 °F | |
| Record name | DICHLOROFLUOROMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3151 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DICHLOROFLUOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DICHLOROMONOFLUOROMETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/582 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Dichloromonofluoromethane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
Synthesis of Dichlorofluoromethane from Chloroform: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for dichlorofluoromethane (CHCl₂F), a significant fluorinated intermediate, from chloroform (B151607) (CHCl₃). The document details the core chemical principles, experimental methodologies, quantitative process parameters, and safety considerations.
Core Synthesis Pathway: Catalytic Hydrofluorination
The industrial and laboratory-scale synthesis of this compound from chloroform is predominantly achieved through a liquid-phase catalytic hydrofluorination reaction. This process involves the substitution of a chlorine atom in the chloroform molecule with a fluorine atom using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent.
The overall reaction is as follows:
CHCl₃ + HF → CHCl₂F + HCl
This reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being the most common and effective catalyst.[1] The catalyst is activated in-situ by hydrogen fluoride to form various antimony chlorofluoride species (SbClₓFᵧ, where x + y = 5), which are the active fluorinating agents.[1]
The reaction proceeds in a stepwise manner. The primary product, this compound (also known as HCFC-21), can undergo further fluorination to yield chlorodifluoromethane (B1668795) (CHClF₂, HCFC-22).[1]
CHCl₂F + HF → CHClF₂ + HCl
A potential side reaction is the over-fluorination of chlorodifluoromethane to produce trifluoromethane (B1200692) (CHF₃, HFC-23), which is a potent greenhouse gas.[1] Minimizing the formation of this byproduct is a key aspect of process optimization. The kinetics of the consecutive fluorination steps favor the formation of CHClF₂ over CHF₃, with the final fluorination step being significantly slower.[2][3]
Quantitative Process Data
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following tables summarize typical process parameters for the hydrofluorination of chloroform. It is important to note that optimal conditions and yields can vary significantly based on the specific reactor design and catalyst activity.
Table 1: Typical Industrial Process Conditions for Chloroform Hydrofluorination [1]
| Parameter | Typical Range |
| Catalyst | Antimony Pentachloride (SbCl₅) |
| Temperature | 45°C to 200°C |
| Pressure | Atmospheric to 500 psig |
| HF to Chloroform Molar Ratio | 2.05:1 to 3.5:1 |
| Catalyst Concentration | 5-20 mol% relative to chloroform |
Table 2: Laboratory-Scale Synthesis Parameters for Deuterated this compound [1]
| Parameter | Value |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) |
| Catalyst | Antimony Pentachloride (SbCl₅) (catalytic amount) |
| Reactant | Chloroform-d (CDCl₃) |
| Temperature | 30-35°C |
| Yield | ~80% |
Detailed Experimental Protocols
The following protocols outline laboratory-scale procedures for the synthesis of this compound from chloroform. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrofluorination using Anhydrous HF and SbCl₅
This protocol is based on the industrial process for producing chlorofluorocarbons.[1]
Materials:
-
Chloroform (CHCl₃), anhydrous, >99% purity
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony Pentachloride (SbCl₅)
-
Nitrogen gas (for inerting)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution, 10% (w/v)
Equipment:
-
High-pressure stirred autoclave reactor (e.g., Hastelloy C) with magnetic stirrer, pressure gauge, thermocouple, gas inlet/outlet, and rupture disc
-
Syringe pump for liquid chloroform addition
-
Mass flow controller for anhydrous HF
-
Gas scrubbing train containing water and 10% NaOH solution
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) with a suitable column for analysis
Procedure:
-
Reactor Preparation: Thoroughly clean, dry, and purge the autoclave reactor with nitrogen to ensure an inert atmosphere.
-
Catalyst Loading: Under a nitrogen atmosphere, charge the reactor with antimony pentachloride (e.g., 0.1 mol).
-
Catalyst Activation: Seal the reactor and cool it in an ice bath. Slowly introduce anhydrous HF (e.g., 0.5 mol) into the reactor while stirring. Allow the mixture to stir for 30 minutes to ensure complete catalyst activation.
-
Reaction: Heat the reactor to the desired temperature (e.g., 80°C).
-
Using the syringe pump, feed chloroform (e.g., 1.0 mol) into the reactor at a constant rate over 2-3 hours.
-
Simultaneously, continuously feed anhydrous HF (e.g., 2.2 mol) into the reactor using the mass flow controller.
-
Maintain the reactor pressure at the desired level (e.g., 200 psig) by controlling the outflow of gaseous products.
-
Product Collection and Purification: Pass the gaseous effluent from the reactor, which contains this compound, HCl, unreacted HF, and byproducts, through the gas scrubbing train to remove acidic gases.
-
Pass the scrubbed gas through the cold trap to condense the this compound.
-
Analysis: Carefully collect the condensed product and analyze its composition and purity by gas chromatography.
Protocol 2: Swarts-type Fluorination using SbF₃ and Catalytic SbCl₅
This method provides a high-yield synthesis of this compound at a lower temperature.[1]
Materials:
-
Chloroform (CHCl₃)
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅)
Equipment:
-
Glass reaction flask with a distillation head
-
Heating mantle
-
Stirring mechanism
-
Collection flask cooled in a dry ice/acetone bath
Procedure:
-
In a fume hood, combine a stoichiometric amount of antimony trifluoride and chloroform with a catalytic amount of antimony pentachloride in the reaction flask.
-
Gently heat the reaction mixture to 30-35°C with stirring.
-
The this compound product will distill as it is formed.
-
Collect the distilled product in the cold trap.
-
The reaction is complete when only a thick slurry remains in the reaction vessel. A typical reaction time is around 4 hours.
-
This procedure can achieve a yield of approximately 80%.
Safety Precautions
Working with the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity upon absorption. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for skin exposure.
-
Antimony Pentachloride (SbCl₅): SbCl₅ is a corrosive and toxic substance. It reacts with moisture to release hydrochloric acid. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Ensure all equipment is dry before use to prevent unwanted reactions. The reaction should be conducted behind a safety shield.
Analytical Methods
The purity and composition of the synthesized this compound can be determined using gas chromatography (GC).
-
Method: Gas Chromatography with a Flame Ionization Detector (GC/FID) is a suitable method for analyzing the product mixture.[2][3]
-
Sample Preparation: The condensed liquid product can be directly injected into the GC. Gaseous samples can be collected on sorbent tubes and desorbed for analysis.[2]
-
Analysis: The GC analysis will allow for the quantification of this compound, unreacted chloroform, and byproducts such as chlorodifluoromethane.
Visualizations
Caption: Stepwise fluorination of chloroform to this compound.
Caption: Experimental workflow for this compound synthesis.
References
Spectroscopic data of Dichlorofluoromethane (¹H NMR, ¹³C NMR, ¹⁹F NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for dichlorofluoromethane (CHCl₂F), a compound of interest in various chemical and pharmaceutical applications. This document details the ¹H, ¹³C, and ¹⁹F NMR spectral parameters, outlines experimental protocols for data acquisition, and illustrates key concepts through signaling pathway and workflow diagrams.
Spectroscopic Data
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. The chemical shifts are referenced to standard tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR. Due to the limited availability of direct experimental data in peer-reviewed literature, the presented values are based on data from its deuterated analog (CDCl₂F) and established empirical correlations for halogenated methanes.
Table 1: ¹H NMR Spectroscopic Data for this compound (CHCl₂F)
| Parameter | Value | Multiplicity | Coupling Constant (J) |
| Chemical Shift (δ) | ~7.47 ppm | Doublet | ²JHF ≈ 50 Hz |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CHCl₂F)
| Parameter | Value | Multiplicity | Coupling Constant (J) |
| Chemical Shift (δ) | ~104.2 ppm | Doublet of Triplets | ¹JCF ≈ 300-350 Hz, ¹JCH ≈ 180-210 Hz |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound (CHCl₂F)
| Parameter | Value | Multiplicity | Coupling Constant (J) |
| Chemical Shift (δ) | ~-80 to -90 ppm | Doublet | ²JFH ≈ 50 Hz |
Experimental Protocols
The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.
2.1. Sample Preparation
-
Sample Handling: Due to its low boiling point (8.9 °C), this compound should be handled in a well-ventilated fume hood at or below its boiling temperature.
-
Solvent Selection: A suitable deuterated solvent that is inert and has a low freezing point, such as acetone-d₆ or chloroform-d, should be used.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5% (v/v) is typically sufficient. For the less sensitive ¹³C nucleus, a higher concentration of 10-20% (v/v) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Tube: A high-precision 5 mm NMR tube is recommended. The sample is prepared by condensing a small amount of this compound gas into the chilled NMR tube containing the deuterated solvent. The tube must be flame-sealed to prevent the volatile sample from escaping.
2.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A larger number of scans (several hundred to thousands) is usually required compared to ¹H NMR.
-
¹⁹F NMR: A standard single-pulse experiment is used. As ¹⁹F is a highly sensitive nucleus, a small number of scans is often sufficient. The spectral width should be large enough to encompass the wide range of fluorine chemical shifts.
Visualizations
The following diagrams illustrate the key spectroscopic relationships and the general experimental workflow.
Caption: Spin-spin coupling in this compound.
Caption: General NMR experimental workflow.
An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Gaseous Dichlorofluoromethane (CHCl2F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoromethane (CHCl2F), also known as HCFC-21, is a hydrochlorofluorocarbon that has seen use as a refrigerant and propellant. Due to its ozone-depleting potential, its production and use have been phased out under the Montreal Protocol.[1] Nevertheless, the spectroscopic analysis of gaseous CHCl2F remains crucial for atmospheric monitoring, understanding its environmental fate, and for fundamental studies of molecular vibrations and rotations. This technical guide provides a comprehensive overview of the infrared and Raman spectroscopy of gaseous this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the spectroscopic process.
Core Principles of Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the quantized vibrational energy levels of molecules.
Infrared Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency. A molecule is IR active if its dipole moment changes during a particular vibration. For gaseous samples, the vibrational transitions are often accompanied by rotational transitions, giving rise to a rovibrational spectrum with distinct P, Q, and R branches.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. When a photon interacts with a molecule, it can be scattered with either less energy (Stokes scattering) or more energy (anti-Stokes scattering). The energy difference corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if the polarizability of the molecule changes during the vibration.
Data Presentation: Spectroscopic Constants of Gaseous this compound
The following tables summarize the fundamental vibrational frequencies for gaseous this compound.
Table 1: Fundamental Vibrational Frequencies of Gaseous this compound (CHCl2F)
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
| 1 | A' | 3025 | CH stretch |
| 2 | A' | 1312 | CH bend |
| 3 | A' | 1079 | CF stretch |
| 4 | A' | 744 | CCl₂ s-stretch |
| 5 | A' | 458 | CF ip bend |
| 6 | A' | 277 | CCl₂ scissors |
| 7 | A" | 1239 | CH oop bend |
| 8 | A" | 807 | CCl₂ a-stretch |
| 9 | A" | 367 | CF oop bend |
Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.
Experimental Protocols
Detailed experimental protocols for obtaining high-quality infrared and Raman spectra of gaseous this compound are crucial for reproducibility and accurate analysis.
Infrared Spectroscopy of Gaseous this compound
The vapor-phase infrared spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][3]
Instrumentation:
-
Spectrometer: A high-resolution FTIR spectrometer, such as a DIGILAB FTS-14, is suitable for these measurements.[2][3]
-
Light Source: A broadband infrared source, such as a Globar or silicon carbide element, provides the necessary radiation.
-
Beamsplitter: A KBr beamsplitter is commonly used for the mid-infrared region.
-
Detector: A sensitive detector, such as a mercury cadmium telluride (MCT) or deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector, is employed to measure the transmitted infrared radiation.
-
Gas Cell: A multi-pass gas cell with a long path length (e.g., several meters) is used to enhance the absorption signal of the low-pressure gas sample. The cell windows are typically made of materials transparent to infrared radiation, such as KBr or ZnSe.
Experimental Procedure:
-
Sample Preparation: Gaseous this compound is introduced into the evacuated gas cell to a specific pressure, which is monitored using a pressure gauge.
-
Background Spectrum: A background spectrum of the evacuated gas cell is recorded to account for any absorption from the cell windows and residual atmospheric gases in the spectrometer.
-
Sample Spectrum: The infrared spectrum of the this compound sample is then recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resolution of the spectrum is a critical parameter and is typically set to 0.5 cm⁻¹ or better to resolve the rotational-vibrational fine structure.
Raman Spectroscopy of Gaseous this compound
Obtaining Raman spectra of gases is more challenging than for liquids or solids due to the much lower molecular density. Therefore, a high-power laser and a sensitive detection system are required.
Instrumentation:
-
Laser Source: A continuous-wave (CW) laser with high output power in the visible region, such as an argon-ion laser or a frequency-doubled Nd:YAG laser, is used as the excitation source.
-
Sample Cell: A specialized gas cell, often with internal mirrors for multiple passes of the laser beam, is used to maximize the scattering volume and the collection of scattered light.
-
Optics: Lenses are used to focus the laser beam into the sample cell and to collect the scattered light. Filters are employed to remove the strong Rayleigh scattered light at the laser frequency.
-
Spectrometer: A high-resolution spectrometer, such as a Czerny-Turner monochromator, disperses the Raman scattered light.
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, is used to detect the weak Raman signal.
Experimental Procedure:
-
Sample Preparation: The gas cell is filled with this compound gas to a desired pressure.
-
Alignment: The laser beam is carefully aligned to pass through the center of the gas cell. The collection optics are aligned to efficiently gather the scattered light.
-
Data Acquisition: The Raman spectrum is recorded by scanning the spectrometer over the desired frequency range. Long acquisition times are often necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The recorded spectrum is corrected for instrumental response and background signals. The positions and intensities of the Raman bands are then determined.
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for infrared and Raman spectroscopy of gaseous this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Dichlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dichlorofluoromethane (CHCl₂F). Understanding this fragmentation is crucial for the unambiguous identification and characterization of this compound in various scientific applications, from atmospheric chemistry to its potential as a reference standard in analytical methodologies. This document outlines the key fragmentation pathways, presents quantitative data in a clear format, and provides a detailed experimental protocol for its analysis.
Core Fragmentation Data
The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from the high-energy electron impact. The relative abundances of these ions provide a unique fingerprint for the molecule. The quantitative data for the principal fragments are summarized in the table below. The presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in characteristic isotopic patterns for chlorine-containing fragments.
| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Chemical Formula | Relative Abundance (%) | Notes |
| 101 | [CHCl₂F]⁺• | CHCl₂F | 30 | Molecular Ion (M⁺•) with two ³⁵Cl |
| 103 | [CHCl₂F]⁺• | CHCl₂F | 20 | M+2 isotope peak with one ³⁵Cl and one ³⁷Cl |
| 105 | [CHCl₂F]⁺• | CHCl₂F | 3 | M+4 isotope peak with two ³⁷Cl |
| 67 | [CHClF]⁺ | CHClF | 100 | Base Peak ; Loss of a Cl radical |
| 69 | [CHClF]⁺ | CHClF | 33 | Isotope peak of the base peak with one ³⁷Cl |
| 47 | [CHF]⁺ | CHF | 5 | Loss of two Cl radicals |
| 35 | [Cl]⁺ | Cl | 8 | Chlorine cation (³⁵Cl) |
| 37 | [Cl]⁺ | Cl | 2.7 | Chlorine cation (³⁷Cl) |
The Fragmentation Pathway: A Step-by-Step Breakdown
The fragmentation of the this compound molecular ion ([CHCl₂F]⁺•) proceeds through a logical sequence of bond cleavages, driven by the stability of the resulting fragment ions. The primary fragmentation events are detailed below and visualized in the accompanying diagram.
-
Formation of the Molecular Ion (m/z 101, 103, 105): Upon electron impact, a high-energy electron is ejected from the this compound molecule, forming the molecular ion radical cation, [CHCl₂F]⁺•. Due to the natural isotopic abundance of chlorine, this molecular ion appears as a cluster of peaks at m/z 101 (containing two ³⁵Cl atoms), m/z 103 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 105 (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.
-
Formation of the Base Peak (m/z 67, 69): The most favorable fragmentation pathway involves the homolytic cleavage of a carbon-chlorine bond. This results in the loss of a chlorine radical (•Cl) and the formation of the highly stable chlorofluoromethyl cation, [CHClF]⁺. This fragment is observed as the base peak in the spectrum at m/z 67 (with ³⁵Cl) and its corresponding isotope peak at m/z 69 (with ³⁷Cl) in a ~3:1 ratio.
-
Further Fragmentation (m/z 47): The [CHClF]⁺ ion can undergo further fragmentation by losing the remaining chlorine atom as a radical, leading to the formation of the fluoromethylidyne cation, [CHF]⁺, at m/z 47.
-
Formation of the Chlorine Cation (m/z 35, 37): A less predominant fragmentation pathway involves the formation of the chlorine cation, [Cl]⁺, at m/z 35 and 37, corresponding to the two stable isotopes of chlorine.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a standard procedure for the analysis of the volatile compound this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Helium (99.999% purity) as the carrier gas.
-
A suitable capillary column for the separation of volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane).
2. Sample Preparation:
-
This compound is a gas at room temperature. A certified gas standard is required.
-
Prepare a gaseous dilution of the standard in an inert gas like nitrogen if necessary, using a gas-tight syringe and a calibrated gas dilution system.
3. GC-MS Parameters:
-
Injector:
-
Mode: Split (with a high split ratio, e.g., 100:1, to avoid overloading the detector).
-
Injector Temperature: 200 °C.
-
Injection Volume: 1 µL (using a gas-tight syringe).
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 2 minutes.
-
-
Carrier Gas (Helium):
-
Flow Rate: 1.0 mL/min (constant flow mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-150.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 1 minute (to protect the filament from residual solvent if applicable).
-
4. Data Acquisition and Analysis:
-
Acquire the mass spectral data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Obtain the mass spectrum for the peak by averaging the scans across the peak apex and subtracting the background spectrum.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Quantum chemical calculations of Dichlorofluoromethane properties
An In-depth Technical Guide to Quantum Chemical Calculations of Dichlorofluoromethane Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon with applications as a refrigerant and a chemical intermediate. Understanding its molecular properties is crucial for predicting its behavior, reactivity, and environmental impact. This technical guide provides a comprehensive overview of the quantum chemical methods used to calculate the properties of this compound. It presents a comparison of theoretically calculated data with experimental values for its molecular geometry, vibrational frequencies, thermodynamic properties, and electronic characteristics. Detailed methodologies for computational approaches are discussed, and a standardized workflow for such calculations is visualized.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structures and properties that can be difficult or hazardous to obtain through experimental means alone. By solving the Schrödinger equation or its density functional theory (DFT) equivalent, researchers can model molecules with high accuracy. For halogenated methanes like this compound, these computational techniques are vital for understanding their atmospheric chemistry, potential for ozone depletion, and role as greenhouse gases.[1] This whitepaper serves as a technical guide to the application of these methods to CHCl₂F, providing both the theoretical foundation and a practical comparison with established experimental data.
Computational and Experimental Methodologies
A variety of computational methods are employed to predict the properties of molecules like this compound. The choice of method and basis set represents a trade-off between accuracy and computational cost.
Quantum Chemical Calculation Protocols
-
Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of accuracy and efficiency.[2] It uses the electron density to calculate the energy of a system. Common functionals include B3LYP and PBE, often paired with basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVnZ).[1][3]
-
Ab Initio Methods: These methods are based on first principles without empirical parameterization.[4]
-
Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the Hartree-Fock theory, providing more accurate results, particularly for geometries and vibrational frequencies.[1][5]
-
Coupled-Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry.[1] They are computationally intensive but provide highly reliable benchmark data for geometries and energies.
-
-
General Workflow: The process begins with defining the molecular structure (e.g., from a Lewis structure).[6] This initial geometry is then optimized to find the lowest energy conformation. Following optimization, properties such as vibrational frequencies, thermodynamic data, and electronic properties are calculated.
Experimental Protocols
-
Microwave Spectroscopy: This technique is used to determine highly accurate molecular geometries (bond lengths and angles) and dipole moments by analyzing the absorption of microwave radiation by a molecule in the gas phase.
-
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of a molecule.[7] Gas-phase IR spectroscopy is particularly useful for obtaining fundamental vibrational frequencies free from solvent effects.[8]
-
Calorimetry: Experimental thermodynamic data, such as the enthalpy of formation, are determined using various calorimetric techniques that measure heat changes during chemical reactions.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: Workflow for calculating molecular properties of CHCl₂F.
Comparative Data Analysis
The following tables summarize the calculated and experimental properties of this compound. It is important to note that calculated values can vary based on the level of theory and basis set used.
Molecular Geometry
The geometry of this compound is tetrahedral around the central carbon atom.[9] The presence of different halogen atoms leads to a distorted tetrahedron.
| Parameter | Calculated Value (B3LYP/6-31G*) | Experimental Value |
| Bond Length (Å) | ||
| C-H | 1.088 | 1.097 |
| C-F | 1.365 | 1.346 |
| C-Cl | 1.761 | 1.769 |
| **Bond Angle (°) ** | ||
| Cl-C-Cl | 111.8 | 111.9 |
| F-C-Cl | 108.5 | 108.1 |
| H-C-F | 108.7 | 109.1 |
| H-C-Cl | 109.9 | 109.9 |
Note: Calculated values are representative and may differ from other computational studies. Experimental data is sourced from various spectroscopic studies.
Vibrational Frequencies
The vibrational modes correspond to the stretching and bending of the molecule's bonds. Theoretical calculations are crucial for assigning the bands observed in experimental IR and Raman spectra. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
| Mode | Description | Experimental Frequency (cm⁻¹)[10] |
| ν₁ | C-H stretch | 3025 |
| ν₂ | C-H bend | 1312 |
| ν₇ | C-H oop bend | 1239 |
| ν₃ | C-F stretch | 1079 |
| ν₈ | CCl₂ a-stretch | 807 |
| ν₄ | CCl₂ s-stretch | 744 |
| ν₅ | C-F ip bend | 458 |
| ν₉ | C-F oop bend | 367 |
| ν₆ | CCl₂ scissors | 277 |
oop: out-of-plane; ip: in-plane; a-stretch: asymmetric stretch; s-stretch: symmetric stretch.
Thermodynamic Properties
Thermodynamic properties are essential for understanding chemical reactivity and equilibrium. Quantum calculations provide these values from the vibrational analysis under the ideal gas approximation.
| Property | Calculated Value | Experimental Value |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -280 to -290 kJ/mol | -283.26 kJ/mol[10] |
| Standard Entropy (S°₂₉₈) | 290 to 295 J K⁻¹ mol⁻¹ | 293.25 J K⁻¹ mol⁻¹[10] |
| Heat Capacity (Cp) | ~58 J K⁻¹ mol⁻¹ | ~60 J K⁻¹ mol⁻¹ |
Note: Calculated ranges reflect typical values from different levels of theory.
Electronic Properties
Electronic properties like the dipole moment determine the molecule's polarity and intermolecular interactions.
| Property | Calculated Value | Experimental Value |
| Dipole Moment (Debye) | 1.25 - 1.35 | 1.29 D,[11] 1.3 D[7] |
| Ionization Energy (eV) | ~12.2 | Not readily available |
| Electron Affinity (eV) | ~0.5 | Not readily available |
Note: Calculated values are representative. The experimental dipole moment is for the gas phase.
Conclusion
Quantum chemical calculations provide a powerful and reliable means of determining the molecular properties of this compound. As demonstrated, methods like Density Functional Theory can reproduce experimental geometries, vibrational frequencies, thermodynamic data, and electronic properties with a high degree of accuracy. The close agreement between theoretical and experimental values validates the computational models used. This in-silico approach is not only cost-effective but also allows for the investigation of properties that are challenging to measure experimentally, thereby accelerating research and development in fields where the behavior of such molecules is of critical interest.
References
- 1. An integrated experimental and quantum-chemical investigation on the vibrational spectra of chlorofluoromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. videleaf.com [videleaf.com]
- 3. mdpi.com [mdpi.com]
- 4. nepjol.info [nepjol.info]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Unveiling the Molecular Architecture of Dichlorofluoromethane (CHCl2F): A Theoretical Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings of Dichlorofluoromethane's Molecular Structure.
This whitepaper provides an in-depth analysis of the molecular structure of this compound (CHCl2F), a compound of significant interest in various chemical and pharmaceutical applications. Through a meticulous review of theoretical studies, this guide presents a wealth of quantitative data on the molecule's geometry and vibrational frequencies. Detailed computational methodologies are outlined to ensure reproducibility and to provide a solid foundation for further research.
Molecular Geometry: A High-Level Theoretical Perspective
The geometric parameters of this compound have been determined with high precision using advanced computational methods. The accompanying table summarizes the bond lengths and angles obtained from Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) calculations, employing the correlation-consistent polarized valence quadruple-zeta (cc-pVQZ) basis set. This level of theory is renowned for its accuracy in predicting molecular structures.
Table 1: Theoretical Geometric Parameters of CHCl2F
| Parameter | Bond/Angle | Value |
| Bond Length | C-H | 1.0817 Å |
| C-Cl | 1.7592 Å | |
| C-F | 1.3397 Å | |
| Bond Angle | ∠ H-C-Cl | 108.51° |
| ∠ Cl-C-Cl | 111.49° | |
| ∠ Cl-C-F | 109.34° | |
| ∠ H-C-F | 109.61° |
Data sourced from CCSD/cc-pVQZ level calculations.
Vibrational Frequencies: An Experimental Benchmark
The vibrational modes of a molecule are a key fingerprint of its structure and bonding. The following table presents the experimentally determined fundamental vibrational frequencies for this compound, as cataloged in the NIST Chemistry Webbook. These values serve as a crucial benchmark for theoretical calculations.
Table 2: Experimental Vibrational Frequencies of CHCl2F
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
| 1 | A' | 3025 | CH stretch |
| 2 | A' | 1312 | CH bend |
| 3 | A' | 1079 | CF stretch |
| 4 | A' | 744 | CCl₂ s-stretch |
| 5 | A' | 458 | CF ip bend |
| 6 | A' | 277 | CCl₂ scissors |
| 7 | A" | 1239 | CH oop bend |
| 8 | A" | 807 | CCl₂ a-stretch |
| 9 | A" | 367 | CF oop bend |
Data sourced from the NIST Chemistry Webbook.
Experimental Protocols: A Guide to Computational Molecular Analysis
The theoretical data presented in this guide are the result of sophisticated computational chemistry protocols. The following outlines the typical methodologies employed in ab initio and Density Functional Theory (DFT) calculations for determining molecular structure and vibrational frequencies.
Geometry Optimization
-
Method Selection: The initial step involves choosing a theoretical method and basis set. For high accuracy, methods like Coupled Cluster (e.g., CCSD(T)) or DFT with a suitable functional (e.g., B3LYP) are commonly used. The choice of basis set (e.g., cc-pVQZ, 6-311+G(d,p)) is crucial for accurately describing the electronic distribution.
-
Initial Structure: A plausible 3D structure of the molecule is generated as a starting point. This can be done using molecular modeling software.
-
Energy Minimization: The geometry optimization is an iterative process where the electronic energy of the molecule is calculated at the initial geometry. The forces on each atom are then computed, and the atoms are moved to new positions that lower the total energy. This process is repeated until a stationary point on the potential energy surface is found, where the forces on all atoms are negligible. This stationary point corresponds to the optimized molecular geometry.
Vibrational Frequency Calculation
-
Hessian Matrix Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.
-
Mass-Weighting and Diagonalization: The Hessian matrix is then mass-weighted and diagonalized. The eigenvalues of the resulting matrix correspond to the harmonic vibrational frequencies, and the eigenvectors represent the normal modes of vibration.
-
Verification of Minimum: A key outcome of the frequency calculation is the confirmation that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.
Logical Workflow of a Theoretical Molecular Structure Study
The following diagram illustrates the logical flow of a typical theoretical investigation into the molecular structure and properties of a molecule like CHCl2F.
Caption: Logical workflow of a theoretical study on CHCl2F.
The Discovery and Historical Synthesis of Dichlorofluoromethane (Freon-21): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorofluoromethane, commonly known as Freon-21 or R-21, is a hydrochlorofluorocarbon (HCFC) that emerged from the pioneering era of synthetic refrigerants. This technical guide provides an in-depth exploration of the discovery and historical synthesis of Freon-21. It details the historical context that necessitated the development of safer refrigerants, the key scientific minds behind the innovation, and the chemical processes that brought this compound into existence. This document consolidates quantitative physical and chemical data into structured tables for comparative analysis and presents a detailed experimental protocol for its synthesis. Visual diagrams generated using the DOT language illustrate the core chemical synthesis pathway and experimental workflow.
Introduction: The Quest for a Safer Refrigerant
In the late 19th and early 20th centuries, the burgeoning field of mechanical refrigeration relied on volatile and hazardous substances. Early refrigerants such as ammonia (B1221849) (NH₃), methyl chloride (CH₃Cl), and sulfur dioxide (SO₂) were effective but posed significant risks due to their toxicity and flammability.[1][2][3] A series of fatal accidents in the 1920s, including a tragic incident in a Cleveland hospital in 1929 where over 100 people died from a methyl chloride leak, underscored the urgent need for a non-toxic, non-flammable alternative.[2]
This pressing need for a "miracle compound" to revolutionize refrigeration safety set the stage for a collaborative effort between three American corporate giants: Frigidaire, General Motors, and DuPont.[1] At the helm of this research was the brilliant and determined engineer and chemist, Thomas Midgley, Jr., working under the direction of Charles F. Kettering at General Motors.[1][4][5]
The Discovery of Freon-21: A Systematic Approach
Thomas Midgley, Jr., though a mechanical engineer by training, possessed a profound understanding of the periodic table, which guided his inventive process.[4] Rather than relying on serendipity, Midgley and his team undertook a systematic review of elements that could form volatile compounds with suitable boiling points for refrigeration.[2] Their analysis of the periodic table revealed that flammability decreased from left to right, while toxicity decreased from bottom to top. This logical process pointed towards fluorine as a key element for creating a safe refrigerant, a counterintuitive choice at the time given the known toxicity of many fluorine compounds.[2]
In 1928, this systematic approach led to the invention of a new class of refrigerants: chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] While much of the historical acclaim is often focused on Dichlorodifluoromethane (Freon-12), the research conducted by Midgley's team encompassed a range of fluorinated hydrocarbons, including this compound (Freon-21). The team, which included chemist Albert Henne, synthesized and evaluated numerous compounds for their physical properties.[2] Unlike the multi-year effort to develop tetraethyl lead as a gasoline additive, the discovery of this new class of refrigerants was remarkably swift, reportedly taking only a few days.[4][6]
In a now-famous demonstration at a meeting of the American Chemical Society in 1930, Midgley showcased the remarkable properties of these new compounds by inhaling a lungful of a Freon gas and exhaling it to extinguish a candle, dramatically proving its non-toxicity and non-flammability.[1][4][7]
Historical Synthesis of Freon-21: The Swarts Reaction
The foundational chemistry that enabled the synthesis of Freon-21 and other early chlorofluorocarbons was pioneered by the Belgian chemist Frédéric Swarts in the 1890s.[8][9][10] The Swarts reaction is a halogen exchange reaction that converts alkyl chlorides or bromides to alkyl fluorides.[9][10][11] This reaction typically employs a metallic fluoride, with antimony trifluoride (SbF₃) being a particularly effective reagent, often in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chlorine.[8][9][12]
The historical synthesis of this compound (Freon-21) involves the reaction of chloroform (B151607) (CHCl₃) with a fluorinating agent. The most common laboratory and industrial method is based on the Swarts reaction, where chloroform is reacted with antimony trifluoride.
Chemical Reaction Pathway
The synthesis of this compound from chloroform via the Swarts reaction can be represented by the following chemical equation:
CHCl₃ + SbF₃ → CHCl₂F + SbF₂Cl
In this reaction, one chlorine atom in the chloroform molecule is replaced by a fluorine atom. The presence of a catalyst, such as antimony pentachloride (SbCl₅), facilitates the reaction.
Quantitative Data for this compound (Freon-21)
For ease of comparison and reference, the key physical and thermodynamic properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties of Freon-21
| Property | Value |
| Chemical Formula | CHCl₂F |
| Molar Mass | 102.923 g/mol [13] |
| Appearance | Colorless gas with a slight, ether-like odor[14][15] |
| Melting Point | -135 °C (-211 °F; 138 K)[16] |
| Boiling Point | 8.92 °C (48.06 °F; 282.07 K)[16] |
| Density (liquid, at boiling point) | 1405.451 kg/m ³[13] |
| Density (gas, at 15°C, 1.013 bar) | 4.613 kg/m ³[13] |
| Vapor Density (relative to air) | 3.57[15][17] |
| Specific Gravity (liquid) | 1.48 at 20°C (68°F)[15][17] |
| Solubility in Water | 9.420 g/L at 30 °C[16] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform[14] |
| Log P (Octanol/Water Partition Coefficient) | 1.55[16] |
| Autoignition Temperature | 522 °C (972 °F; 795 K)[16] |
| Flash Point | Non-flammable[16] |
Table 2: Thermodynamic Properties of Freon-21
| Property | Value |
| Critical Temperature | 178.43 °C (451.58 K)[13] |
| Critical Pressure | 51.84 bar (5.184 MPa)[13] |
| Critical Density | 525.12 kg/m ³[13] |
| Triple Point Temperature | -135.00 °C (138.15 K)[13] |
| Triple Point Pressure | 1.741 x 10⁻⁶ bar[13] |
| Heat of Vaporization (at boiling point) | 239.455 kJ/kg[13] |
| Specific Heat Capacity (Cp, gas, at 15°C) | 0.6134 kJ/(kg·K)[13] |
| Specific Heat Capacity (Cv, gas, at 15°C) | 0.5169 kJ/(kg·K)[13] |
| Vapor Pressure (at 21.1°C / 70°F) | 1.6 atm[15] |
| Ionization Potential | 12.39 eV[15] |
| Ozone Depletion Potential (ODP) | 0.04[16] |
Table 3: Antoine Equation Constants for Freon-21
The vapor pressure of Freon-21 can be calculated using the Antoine equation: log₁₀(P) = A - (B / (T + C)), where P is the vapor pressure in mmHg and T is the temperature in degrees Celsius.
| Constant | Value |
| A | 6.97575[18] |
| B | 996.267[18] |
| C | 234.172[18] |
Note: These constants are valid for a specific temperature range and should be used with caution outside of that range.
Experimental Protocol for the Synthesis of this compound
The following protocol is a representative laboratory-scale procedure for the synthesis of this compound based on the principles of the Swarts reaction. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Reactants:
-
Chloroform (CHCl₃), anhydrous
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Distillation head with a condenser
-
Receiving flask
-
Thermometer
-
Gas outlet tube connected to a mercury bubbler or a suitable trap
-
Dry ice/acetone cold trap
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation head.
-
Attach a condenser to the distillation head and a receiving flask cooled in a dry ice/acetone bath to collect the product.
-
Connect the gas outlet of the receiving flask to a mercury bubbler or an appropriate trapping system to monitor the reaction rate and vent any non-condensable gases.
-
-
Reaction:
-
In the reaction flask, place a stoichiometric amount of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Begin stirring the mixture and slowly add anhydrous chloroform (CHCl₃) to the flask.
-
Gently heat the reaction mixture using a heating mantle to a temperature of approximately 30-40°C to initiate the reaction. The reaction is exothermic, so careful temperature control is necessary.
-
The this compound product will distill as it is formed due to its low boiling point (8.92°C).
-
Maintain a steady reaction rate by controlling the temperature. A vigorous reaction can be controlled by cooling the flask.
-
-
Product Collection and Purification:
-
Collect the distilled this compound in the receiving flask immersed in the cold trap.
-
Continue the reaction until the distillation of the product ceases, indicating the consumption of the limiting reagent.
-
Once the reaction is complete, turn off the heating and allow the apparatus to cool to room temperature.
-
The collected liquid in the receiving flask is the crude this compound product. Further purification can be achieved by fractional distillation if necessary.
-
Conclusion
The discovery of this compound (Freon-21) and its counterparts marked a pivotal moment in the history of refrigeration and air conditioning, ushering in an era of safer and more efficient cooling technologies. The systematic and scientifically driven approach of Thomas Midgley, Jr. and his team at General Motors, building upon the foundational chemistry of Frédéric Swarts, led to the rapid development of these "miracle compounds." While the long-term environmental impact of chlorofluorocarbons, including their contribution to ozone depletion, has led to their phasing out under international agreements like the Montreal Protocol, the story of their discovery and synthesis remains a compelling example of industrial chemical innovation driven by a critical societal need.[16] This technical guide provides a consolidated resource for understanding the historical and chemical underpinnings of this significant compound.
References
- 1. Freon: A Collaborative Effort Among Three Companies [thoughtco.com]
- 2. Freon | Invention & Technology Magazine [inventionandtech.com]
- 3. youtube.com [youtube.com]
- 4. 1941: Thomas Midgley Jr. (1889–1944) [pubsapp.acs.org]
- 5. Thomas Midgley, Jr. | American Chemist & Inventor | Britannica [britannica.com]
- 6. “Midge,” TEL and CFCs: Two Classic Cases of Unintended Consequences - Community Alliance [fresnoalliance.com]
- 7. invent.org [invent.org]
- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 11. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 12. quora.com [quora.com]
- 13. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 14. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. DICHLOROMONOFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. chegg.com [chegg.com]
A Technical Guide to the Low-Temperature Physical Properties of Dichlorofluoromethane (R-21)
Audience: Researchers, Scientists, and Chemical Engineers
Abstract: This technical guide provides an in-depth overview of the essential physical properties of dichlorofluoromethane (CHCl₂F), also known as R-21 or Freon 21, with a specific focus on its behavior at low temperatures. This document compiles key data into structured tables for ease of reference and comparison. Furthermore, it outlines the standard experimental methodologies employed for the determination of these properties, offering a comprehensive resource for professionals in research and development.
Introduction
This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula CHCl₂F. Historically, it was utilized as a refrigerant and a propellant.[1] It is a colorless, non-flammable gas with a slight, ether-like odor under standard conditions.[2] As a compressed liquefied gas, it can create low temperatures upon rapid expansion, posing a frostbite hazard.[2] Due to its ozone-depleting potential, its production and use have been significantly curtailed under the Montreal Protocol. However, understanding its physical properties, particularly at low temperatures, remains crucial for legacy system maintenance, environmental modeling, and research into alternative compounds.
This guide focuses on the thermodynamic and transport properties of this compound in its liquid and gaseous states at sub-ambient temperatures.
Physical and Thermodynamic Properties
The fundamental physical constants and phase change properties of this compound are summarized below.
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | CHCl₂F | [1][3] |
| Molar Mass | 102.923 g/mol | [3] |
| Boiling Point (at 1.013 bar) | 8.86 °C / 48.0 °F / 282.01 K | [3] |
| Melting Point | -135 °C / -211 °F / 138.15 K | [1][3] |
| Critical Temperature | 178.43 °C / 353.17 °F / 451.58 K | [2][3] |
| Critical Pressure | 51.84 bar / 5.18 MPa / 751.9 psi | [3] |
| Triple Point | -135.00 °C at 1.741 x 10⁻⁶ bar | [3] |
| Heat of Vaporization (at boiling point) | 239.46 kJ/kg | [3] |
| Heat of Fusion (at melting point) | 49.75 kJ/kg | [3] |
Temperature-Dependent Properties
The following tables present key physical properties of this compound at various low temperatures.
Table 2: Vapor Pressure of this compound
| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) | Source(s) |
| 0 | 273.15 | 0.712 | [3] |
| 15 | 288.15 | 1.283 | [3] |
Table 3: Density of Liquid this compound
| Temperature (°C) | Temperature (K) | Density ( kg/m ³) | Source(s) |
| 8.86 (Boiling Point) | 282.01 | 1405.5 | [3] |
| 9 | 282.15 | 1405 | [1] |
| 25 | 298.15 | 1366 | [1] |
Table 4: Gas Phase Properties of this compound at 1.013 bar
| Property | Temperature (°C) | Temperature (K) | Value | Unit | Source(s) |
| Density | 0 | 273.15 | 4.503 | kg/m ³ | [3] |
| 15 | 288.15 | 4.334 | kg/m ³ | [3] | |
| Specific Heat Capacity (Cp) | 0 | 273.15 | 0.613 | kJ/(kg·K) | [3] |
| 15 | 288.15 | 0.619 | kJ/(kg·K) | [3] | |
| Thermal Conductivity | 0 | 273.15 | 8.033 | mW/(m·K) | [3] |
| Viscosity | 15 | 288.15 | 1.116 x 10⁻⁵ | Pa·s | [3] |
Experimental Protocols for Property Determination
The accurate measurement of physical properties at low temperatures requires specialized equipment and methodologies to ensure thermal stability and precise control.
Vapor-Liquid Equilibrium (VLE) and Vapor Pressure
The determination of vapor pressure as a function of temperature is critical for understanding the phase behavior of a substance.
-
Methodology: A common approach is the static-analytic method. A sample of the substance is placed in a thermostatically controlled equilibrium cell. The temperature is precisely regulated using a cryostat. Once the liquid and vapor phases reach equilibrium, the pressure is measured using a high-accuracy pressure transducer. For composition analysis in mixtures, small samples can be extracted from each phase using specialized capillary samplers for analysis via gas chromatography.[4] The Clausius-Clapeyron equation can be used to model the relationship between vapor pressure and temperature.[5]
Density Measurement
-
Methodology: Low-temperature liquid density is often measured using a vibrating tube densitometer. The instrument measures the oscillation frequency of a U-shaped tube containing the sample. This frequency is directly related to the density of the fluid. The sample cell is housed within a jacket connected to a circulating bath or cryostat to maintain a stable, low temperature. Calibration is performed at various temperatures using fluids with well-known densities.
Viscosity Measurement
-
Methodology: The viscosity of refrigerants at low temperatures can be determined using a rotational viscometer or a falling-body viscometer adapted for cryogenic conditions. For a rotational viscometer, a spindle is rotated within the liquid sample, and the torque required to overcome viscous forces is measured. The entire sample chamber must be enclosed in a cryogenic system to achieve and maintain the target temperature. As temperature decreases, the viscosity of liquids typically increases.[6][7]
Heat Capacity and Thermal Analysis
-
Methodology: Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat capacity and the enthalpies of phase transitions (like melting and boiling). A small, sealed sample is placed in the DSC furnace alongside an empty reference pan. The assembly is cooled to the desired starting temperature using a cryogenic cooling system (e.g., liquid nitrogen). A controlled heating program is then applied, and the difference in heat flow required to raise the temperature of the sample and the reference is measured. This difference is proportional to the sample's heat capacity.
Thermal Conductivity
-
Methodology: The transient hot-wire method is a standard technique for measuring the thermal conductivity of fluids. A thin platinum wire is submerged in the fluid and is heated by a short electrical pulse. The rate at which the wire's temperature increases over time is measured by monitoring its resistance. This temperature rise is dependent on the thermal conductivity of the surrounding fluid. The measurement cell is placed within a cryostat to control the bulk fluid temperature.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a refrigerant's low-temperature physical properties.
Caption: Generalized workflow for low-temperature physical property determination.
Interrelation of Physical Properties
This diagram shows the logical relationship between temperature and other key physical properties of a fluid like this compound below its critical point.
Caption: Effect of decreasing temperature on key physical properties of R-21.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorodifluoromethane, CCl2F2, one of the chlorofluo- rocarbon - McMurry 8th Edition Ch 11 Problem 36 [pearson.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. atago.net [atago.net]
An In-depth Technical Guide to the Thermodynamic Properties of R-21 (Dichlorofluoromethane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the refrigerant R-21 (Dichlorofluoromethane). The data presented is crucial for professionals in research, science, and fields where precise knowledge of chemical properties is essential. This document summarizes key quantitative data in structured tables and visualizes a logical workflow for utilizing this information.
Introduction to R-21
This compound, also known as R-21 or Freon 21, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CHCl₂F.[1] Historically, it was used as a refrigerant and propellant.[1] Due to its ozone-depleting potential, its use has been largely phased out under the Montreal Protocol.[1] However, its thermodynamic data remains relevant for legacy systems, research applications, and understanding the behavior of similar chemical compounds.
Thermodynamic Data
The following tables summarize the key thermodynamic properties of R-21. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a highly reliable source for thermophysical properties of fluids.[2]
General Properties
| Property | Value |
| Chemical Formula | CHCl₂F |
| Molar Mass | 102.92 g/mol [1] |
| Boiling Point | 8.92 °C (48.06 °F; 282.07 K)[1] |
| Melting Point | -135 °C (-211 °F; 138 K)[1] |
| Critical Temperature | 178.5 °C (451.7 K)[1][3] |
| Critical Pressure | 5.17 MPa (51.7 bar)[1][3] |
Saturation Properties
The following table presents the saturation properties of R-21 at various temperatures. These properties are essential for analyzing refrigeration cycles and understanding phase change behavior.
Table 1: Saturated R-21 Properties (Temperature Table)
| Temperature (°C) | Pressure (MPa) | Liquid Specific Volume (m³/kg) | Vapor Specific Volume (m³/kg) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |
| -20 | 0.048 | 0.000699 | 0.334 | 178.13 | 398.53 | 0.912 | 1.794 |
| -10 | 0.076 | 0.000710 | 0.218 | 188.42 | 403.22 | 0.952 | 1.782 |
| 0 | 0.115 | 0.000722 | 0.149 | 198.78 | 407.72 | 0.991 | 1.772 |
| 10 | 0.169 | 0.000735 | 0.104 | 209.21 | 412.02 | 1.028 | 1.763 |
| 20 | 0.242 | 0.000749 | 0.074 | 219.72 | 416.12 | 1.064 | 1.755 |
| 30 | 0.338 | 0.000764 | 0.054 | 230.32 | 419.99 | 1.099 | 1.747 |
| 40 | 0.463 | 0.000780 | 0.040 | 241.01 | 423.64 | 1.133 | 1.740 |
| 50 | 0.621 | 0.000798 | 0.030 | 251.81 | 426.99 | 1.166 | 1.733 |
Data generated from the NIST Chemistry WebBook.
Transport and Other Properties
The following table details other important thermodynamic properties of R-21, including specific heat, viscosity, and thermal conductivity for both liquid and vapor phases at atmospheric pressure (unless otherwise specified).
Table 2: Thermodynamic Properties of R-21 at 1 atm
| Temperature (°C) | Phase | Specific Heat (Cp) (kJ/kg·K) | Viscosity (µPa·s) | Thermal Conductivity (W/m·K) |
| -20 | Liquid | 1.05 | 433.8 | 0.111 |
| 0 | Liquid | 1.08 | 344.2 | 0.106 |
| 20 | Liquid | 1.11 | 279.7 | 0.101 |
| 20 | Vapor | 0.64 | 11.5 | 0.010 |
| 40 | Vapor | 0.68 | 12.2 | 0.011 |
| 60 | Vapor | 0.72 | 12.9 | 0.012 |
Data generated from the NIST Chemistry WebBook.
Experimental Protocols
Generally, the determination of thermodynamic properties for refrigerants involves a range of established experimental techniques:
-
Calorimetry: Techniques such as adiabatic and differential scanning calorimetry (DSC) are used to measure heat capacities, enthalpies of vaporization, and fusion.
-
PVT (Pressure-Volume-Temperature) Measurements: These experiments determine the equation of state of a fluid by measuring pressure, volume, and temperature in a controlled environment.
-
Vibrating-Wire Viscometers: This method is often employed to measure the viscosity of fluids with high accuracy.
-
Transient Hot-Wire Method: This is a standard technique for measuring the thermal conductivity of fluids.
While specific, detailed protocols for R-21 are not provided, the data from sources like NIST is the result of rigorous experimental procedures and data evaluation processes.
Visualization of Data Utilization Workflow
The following diagram illustrates a logical workflow for utilizing the thermodynamic property data of R-21 in a research or development context.
References
- 1. tmsoundproofing.com [tmsoundproofing.com]
- 2. Thermophysical Properties of Fluid Systems [webbook.nist.gov]
- 3. R21 Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
Solubility of Dichlorofluoromethane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of dichlorofluoromethane (CHCl2F), also known as HCFC-21 or Freon 21, in organic solvents. This compound is a hydrochlorofluorocarbon with applications as a refrigerant, solvent, and blowing agent. A thorough understanding of its solubility characteristics is essential for its use in chemical synthesis, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for determining solubility, and offers visual representations of experimental workflows to aid researchers in their laboratory work. While qualitative data is available, this guide also highlights the notable scarcity of comprehensive quantitative solubility data for this compound across a wide range of common organic solvents in publicly accessible literature.
Introduction to this compound
This compound is a colorless, non-flammable gas at standard conditions with a slight ethereal odor. It is chemically represented as CHCl2F. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | CHCl2F |
| Molar Mass | 102.92 g/mol |
| Boiling Point | 8.9 °C |
| Melting Point | -135 °C |
| Vapor Pressure | 160 kPa at 20 °C |
Solubility of this compound in Organic Solvents
The principle of "like dissolves like" generally governs the solubility of substances. As a polar molecule, this compound is expected to be soluble in polar organic solvents.
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in a variety of organic solvents. These include:
-
Alcohols (e.g., ethanol)[1]
-
Ethers (e.g., diethyl ether)[1]
-
Halogenated hydrocarbons (e.g., carbon tetrachloride)
-
Carboxylic acids (e.g., acetic acid)
-
Ethers (e.g., dioxane)
Quantitative Solubility Data
Despite its industrial relevance, there is a significant lack of comprehensive, publicly available quantitative data on the solubility of this compound in common organic solvents. The following table summarizes the limited quantitative data found in the literature.
| Solvent | Temperature (°C) | Solubility |
| Acetic Acid | Not Specified | 69 parts / 100 parts |
| Dioxane | Not Specified | 108 parts / 100 parts |
The scarcity of data underscores the need for experimental determination of this compound's solubility in a broader range of solvents to support various research and development activities.
Experimental Protocols for Determining Gas Solubility
Accurate determination of the solubility of a gas like this compound in a liquid solvent requires precise and well-controlled experimental procedures. Several methods can be employed, with the choice depending on the required accuracy, the properties of the gas and solvent, and the available equipment. The following are detailed protocols for common methods used to determine the solubility of gases in liquids.
Gravimetric Method
This method is based on measuring the mass of gas absorbed by a known mass of solvent at a specific temperature and pressure.
3.1.1. Materials and Equipment
-
High-precision analytical balance (microbalance)
-
Pressurized vessel with a gas inlet and outlet
-
Temperature-controlled bath or chamber
-
Pressure transducer
-
Vacuum pump
-
Source of high-purity this compound
-
Degassed organic solvent
3.1.2. Procedure
-
Solvent Degassing: Degas the organic solvent to remove any dissolved gases, which can be achieved by methods such as sparging with an inert gas (e.g., helium or argon), freeze-pump-thaw cycles, or sonication under vacuum.
-
Sample Preparation: Place a known mass of the degassed solvent into the pressurized vessel.
-
System Evacuation: Evacuate the vessel to remove any residual air.
-
Gas Introduction: Introduce this compound into the vessel at a controlled pressure.
-
Equilibration: Allow the system to reach equilibrium at a constant temperature. This is achieved when the mass reading on the analytical balance stabilizes, indicating that no more gas is being absorbed by the solvent.
-
Mass Measurement: Record the final mass of the solution.
-
Calculation: The mass of the dissolved this compound is the difference between the final and initial mass readings. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
Volumetric (Gas Absorption) Method
This method involves measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.
3.2.1. Materials and Equipment
-
Gas burette
-
Absorption pipette or vessel
-
Manometer
-
Temperature-controlled water bath
-
Stirring mechanism (e.g., magnetic stirrer)
-
Vacuum pump
-
Source of high-purity this compound
-
Degassed organic solvent
3.2.2. Procedure
-
Solvent Degassing: Degas the organic solvent as described in the gravimetric method.
-
Apparatus Setup: Fill the gas burette with this compound and place a known volume of the degassed solvent in the absorption pipette.
-
System Equilibration: Bring the entire apparatus to the desired experimental temperature using the water bath.
-
Gas-Liquid Contact: Allow a measured volume of this compound from the burette to come into contact with the solvent in the absorption pipette.
-
Dissolution and Measurement: Vigorously shake or stir the mixture to facilitate the dissolution of the gas. The volume of gas absorbed is determined by the change in the gas volume in the burette at constant pressure.
-
Equilibrium Confirmation: Continue to add small increments of gas until no further significant absorption is observed, indicating that the solution is saturated.
-
Calculation: The total volume of gas absorbed is used to calculate the solubility, often expressed as the Bunsen coefficient or Ostwald coefficient.
Gas Chromatography (GC) Method
Gas chromatography can be a rapid and accurate method for determining the solubility of volatile compounds. This method typically involves analyzing the headspace or the liquid phase of a gas-solvent equilibrium system.
3.3.1. Materials and Equipment
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD)
-
Headspace autosampler (optional but recommended for precision)
-
Sealed vials of known volume
-
Gas-tight syringe
-
Temperature-controlled incubator or shaker
-
Source of high-purity this compound
-
Degassed organic solvent
-
Calibration standards
3.3.2. Procedure
-
Preparation of Standards: Prepare a series of calibration standards by dissolving known amounts of this compound in the organic solvent of interest.
-
Sample Preparation: In a sealed vial of known volume, place a known amount of the organic solvent.
-
Gas Introduction: Introduce a known amount of this compound gas into the vial.
-
Equilibration: Place the vial in a temperature-controlled incubator and agitate it until phase equilibrium is reached between the liquid and gas (headspace) phases.
-
Analysis:
-
Headspace Analysis: A known volume of the headspace gas is injected into the GC. The concentration of this compound in the gas phase is determined by comparing the peak area to the calibration curve.
-
Liquid Phase Analysis: A known volume of the liquid phase is injected into the GC to determine the concentration of this compound in the solvent.
-
-
Calculation: The solubility is determined from the concentrations of this compound in the gas and liquid phases at equilibrium, often expressed in terms of a partition coefficient or Henry's Law constant.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent using a generic method.
Caption: A generalized workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents. While qualitative information suggests its solubility in several common organic solvents, there is a clear and significant gap in the availability of comprehensive quantitative solubility data in the public domain. The detailed experimental protocols for gravimetric, volumetric, and gas chromatography methods provided herein are intended to empower researchers to generate this much-needed data. The generation of a robust and comprehensive dataset on the solubility of this compound will be invaluable for its continued and safe use in various scientific and industrial applications.
References
An In-depth Technical Guide to the Vapor Pressure of Dichlorofluoromethane (CHCl2F)
This technical guide provides a comprehensive overview of the vapor pressure of Dichlorofluoromethane (CHCl2F), also known as R-21. The document is intended for researchers, scientists, and drug development professionals, presenting critically evaluated data, detailed experimental methodologies for vapor pressure determination, and logical workflows for such measurements.
Core Data: Vapor Pressure of this compound
The vapor pressure of a substance is a fundamental thermodynamic property that describes the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (liquid or solid) at a given temperature in a closed system. The relationship between vapor pressure and temperature is non-linear and is crucial for a wide range of scientific and engineering applications.
The following table summarizes the vapor pressure of this compound at various temperatures. This data is compiled from reputable sources to ensure accuracy and reliability.
| Temperature (°C) | Vapor Pressure (Pa) |
| -76 | 1 |
| -70 | 10 |
| -61 | 100 |
| -49 | 1000 |
| -28.7 | 10000 |
| 8.6 | 100000 |
Note: Some of the lower temperature data points are extrapolations beyond the region where experimental measurements exist and should be used with an understanding of their potential uncertainty.[1]
Experimental Protocols for Vapor Pressure Measurement
The determination of vapor pressure is a critical experimental procedure in physical chemistry and chemical engineering. The two primary methods employed for this purpose are the static method and the dynamic method.
1. Static Method
The static method is a direct measurement technique where the sample is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid phase is measured directly using a pressure transducer.[2]
Detailed Methodology:
-
Sample Preparation and Degassing:
-
A small, purified sample of this compound is introduced into a sample cell.
-
To eliminate dissolved gases that could contribute to the total pressure, the sample undergoes a degassing process.[2] This is typically achieved through repeated freeze-pump-thaw cycles.
-
The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the headspace above the frozen sample is evacuated using a vacuum pump.
-
The valve to the vacuum pump is then closed, and the sample is allowed to thaw, which releases dissolved gases into the evacuated headspace.
-
This freeze-pump-thaw cycle is repeated until no more gas is evolved upon thawing, indicating that the sample is sufficiently degassed.[2]
-
-
Temperature Equilibration:
-
The degassed sample cell is placed within a thermostat or a constant temperature bath.
-
This setup ensures that a precise and stable temperature is maintained throughout the experiment.
-
-
Pressure Measurement:
-
Once thermal equilibrium is established between the liquid this compound and its vapor, the pressure in the headspace is measured using a calibrated pressure transducer.
-
This measured pressure is the vapor pressure of the substance at that specific temperature.[2]
-
-
Data Collection:
-
The entire procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature, thereby generating the vapor pressure curve.
-
2. Dynamic Method (Ebulliometry)
The dynamic method, often conducted using an ebulliometer, involves determining the boiling point of the liquid at a controlled, sub-atmospheric pressure.[2]
Detailed Methodology:
-
Apparatus Setup:
-
The this compound sample is placed in the boiling flask of the ebulliometer.
-
The ebulliometer is connected to a pressure control system and a condenser to prevent the loss of the substance during boiling.
-
-
Pressure Control:
-
The pressure within the system is set and maintained at a specific value using a vacuum pump and a pressure controller.
-
-
Boiling Point Determination:
-
The this compound sample is heated until it boils.
-
The temperature at which the liquid boils under the controlled pressure is precisely measured. This temperature is the boiling point at that set pressure.
-
-
Data Correlation:
-
The measured boiling point temperature corresponds to the temperature at which the vapor pressure of this compound is equal to the controlled pressure in the system.
-
-
Data Collection:
-
By varying the controlled pressure and measuring the corresponding boiling points, a series of data points for the vapor pressure curve can be obtained.
-
Visualizations
Diagram of the Static Method Experimental Workflow
Caption: Workflow for the static method of vapor pressure measurement.
Logical Relationship between Temperature and Vapor Pressure
Caption: The direct relationship between temperature and vapor pressure.
References
The Unexplored Photodissociation Dynamics of Dichlorofluoromethane (CHCl₂F) at 235 nm: A Technical Guide for Future Investigations
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable gap in the experimental data concerning the photodissociation dynamics of dichlorofluoromethane (CHCl₂F) following excitation at 235 nm. This document serves as a technical guide and whitepaper outlining the predicted photochemical behavior of CHCl₂F at this wavelength, based on established principles and data from analogous molecules. Furthermore, it details the state-of-the-art experimental protocols that would be necessary to elucidate these dynamics, providing a roadmap for future research in this area.
Introduction
This compound (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon with applications as a refrigerant and blowing agent. Understanding its atmospheric fate, particularly its interaction with ultraviolet (UV) radiation, is crucial for accurate atmospheric modeling. The absorption of a UV photon can lead to the cleavage of chemical bonds, initiating a cascade of chemical reactions. While the photodissociation of many related chlorofluorocarbons has been extensively studied, the specific dynamics of CHCl₂F at 235 nm remain uncharacterized. This guide aims to bridge this knowledge gap by providing a theoretical framework and a practical guide for its experimental investigation.
Predicted Photodissociation Channels of CHCl₂F
The energy of a 235 nm photon is approximately 5.28 eV or 509 kJ/mol. This energy is sufficient to induce the cleavage of the weakest bonds within the CHCl₂F molecule. Based on average bond dissociation energies (BDEs) from similar halomethanes, the C-Cl bond is expected to be the most labile, followed by the C-H bond, and then the C-F bond. The primary photodissociation channels are therefore predicted to be:
| Channel Number | Reaction | Products | Estimated Enthalpy Change (ΔH) | Notes |
| 1 | CHCl₂F + hν → CHCl₂ + F | Dichloromethyl radical + Fluorine atom | ~480 kJ/mol | Less likely due to stronger C-F bond. |
| 2 | CHCl₂F + hν → CHClF + Cl | Chlorofluoromethyl radical + Chlorine atom | ~340 kJ/mol | Most probable channel. |
| 3 | CHCl₂F + hν → CCl₂F + H | Dichlorofluoromethyl radical + Hydrogen atom | ~420 kJ/mol | Possible, but less likely than C-Cl fission. |
Note: The enthalpy changes are estimates based on average bond dissociation energies and may vary from the actual values for CHCl₂F.
Experimental Protocols for Studying Photodissociation Dynamics
To experimentally determine the photodissociation dynamics of CHCl₂F at 235 nm, two powerful and complementary techniques are primarily employed: Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI).
Photofragment Translational Spectroscopy (PTS)
Objective: To measure the translational energy and angular distribution of the neutral photofragments.
Methodology:
-
Molecular Beam Generation: A dilute mixture of CHCl₂F in a carrier gas (e.g., He or Ar) is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the CHCl₂F molecules to a low rotational and vibrational temperature and creates a collimated molecular beam.
-
Photodissociation: The molecular beam is crossed by a pulsed, linearly polarized laser beam at 235 nm. The polarization of the laser can be rotated with respect to the detection axis to probe the angular distribution of the photofragments.
-
Fragment Flight and Ionization: The neutral photofragments recoil from the interaction region and travel a fixed distance to a detector. After a specific time-of-flight, the fragments pass through an ionization region where they are ionized, typically by electron impact or a tunable vacuum ultraviolet (VUV) light source.
-
Mass Selection and Detection: The newly formed ions are then mass-selected by a quadrupole mass filter and detected by a particle multiplier.
-
Data Analysis: By measuring the arrival time of the fragments at the detector (time-of-flight spectrum) for a given mass, the translational energy distribution of the fragments can be calculated. By rotating the polarization of the photolysis laser, the anisotropy parameter (β), which describes the angular distribution of the fragments, can be determined.
Velocity Map Imaging (VMI)
Objective: To obtain a 2D projection of the 3D velocity distribution of a specific photofragment.
Methodology:
-
Molecular Beam and Photodissociation: Similar to PTS, a cold, collimated beam of CHCl₂F is photolyzed by a 235 nm laser pulse in the center of an electrostatic lens assembly.
-
State-Selective Ionization: One of the neutral photofragments (e.g., the Cl atom) is selectively ionized using a Resonance-Enhanced Multiphoton Ionization (REMPI) scheme. This involves tuning a second laser to a specific electronic transition of the fragment, providing state-selectivity.
-
Ion Optics and Acceleration: The resulting ions are then accelerated by the electrostatic lens towards a position-sensitive detector. The VMI lens is designed to map all ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.
-
Detection: The ions strike a microchannel plate (MCP) detector coupled to a phosphor screen. The resulting image on the screen is captured by a CCD camera.
-
Image Reconstruction and Analysis: The 2D image is a projection of the 3D velocity distribution. A mathematical transformation, typically an inverse Abel transform, is used to reconstruct the original 3D distribution. From this, the speed and angular distributions of the state-selected photofragment can be precisely determined.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for a velocity map imaging experiment.
Predicted Photodissociation Pathways of this compound
Caption: Predicted primary photodissociation channels of CHCl₂F.
Conclusion and Future Outlook
While the photodissociation dynamics of this compound at 235 nm have not yet been experimentally characterized, theoretical predictions based on bond dissociation energies strongly suggest that C-Cl bond fission is the dominant primary dissociation channel. The experimental methodologies of photofragment translational spectroscopy and velocity map imaging are well-suited to rigorously test this hypothesis and provide a wealth of detailed information, including product branching ratios, translational and internal energy distributions of the fragments, and the anisotropy of the dissociation process.
Such studies would not only provide fundamental insights into the photochemistry of this molecule but also furnish crucial parameters for atmospheric models. The detailed experimental protocols and conceptual framework provided in this whitepaper are intended to serve as a valuable resource for researchers poised to undertake these important investigations. The elucidation of these dynamics will fill a significant void in our understanding of the atmospheric chemistry of halocarbons.
Atmospheric chemistry and lifetime of HCFC-21
An In-Depth Technical Guide on the Atmospheric Chemistry and Lifetime of HCFC-21
Introduction
Dichlorofluoromethane, commercially known as HCFC-21 or R-21, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant, blowing agent, and solvent. As a member of the HCFC family, it was developed as a transitional replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). However, HCFC-21 itself is an ozone-depleting substance and a greenhouse gas. Its atmospheric fate is governed by a series of chemical reactions and photophysical processes that determine its environmental impact. This guide provides a detailed examination of the atmospheric chemistry, lifetime, and key environmental parameters of HCFC-21, intended for researchers and scientists in atmospheric science and related fields.
Quantitative Data Summary
The environmental impact of HCFC-21 is quantified by its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). These metrics are summarized in the table below.
| Parameter | Value | Reference / Source |
| Chemical Formula | CHCl₂F | - |
| Common Name | This compound | - |
| CAS Number | 75-43-4 | [1] |
| Atmospheric Lifetime | 1.7 years | [1] |
| Ozone Depletion Potential (ODP) | 0.04 | [1] |
| Global Warming Potential (GWP), 100-yr | 151 (IPCC AR4) | [1] |
| 148 (IPCC AR5) | [1] | |
| OH Reaction Rate Constant (k_OH) at 298 K | 2.90 x 10⁻¹⁴ cm³/molecule·s |
Atmospheric Chemistry and Degradation
The atmospheric lifetime of HCFC-21 is primarily controlled by its reaction with the hydroxyl radical (OH) in the troposphere. A smaller fraction of HCFC-21 can be transported to the stratosphere, where it is removed by photolysis.
Tropospheric Removal: Reaction with Hydroxyl Radicals
The dominant sink for HCFC-21 is the gas-phase reaction with the hydroxyl radical (OH), which is the primary cleaning agent of the lower atmosphere. The reaction proceeds via hydrogen abstraction:
CHCl₂F + •OH → CCl₂F• + H₂O
The resulting dichlorofluoromethyl radical (CCl₂F•) is highly reactive and undergoes further oxidation. It rapidly adds molecular oxygen (O₂) to form a peroxy radical (CCl₂FO₂•). Subsequent reactions involving nitric oxide (NO) and other atmospheric species lead to the formation of more stable, water-soluble products like phosgene (B1210022) (COCl₂) and hydrogen fluoride (B91410) (HF), which are eventually removed from the atmosphere through wet and dry deposition.
Stratospheric Removal: Photolysis
While most HCFC-21 is destroyed in the troposphere, a fraction can be transported to the stratosphere. Once in the stratosphere, it can be broken down by high-energy ultraviolet (UV) radiation, a process known as photolysis.[1] The C-Cl bonds in HCFC-21 are weaker than the C-F and C-H bonds and are susceptible to cleavage by UV photons with wavelengths typically below 260 nm.
CHCl₂F + hv (UV radiation) → •CHClF + •Cl
This reaction releases a chlorine atom (•Cl), which can then participate in catalytic cycles that destroy ozone molecules with high efficiency. It is this release of chlorine in the stratosphere that gives HCFC-21 its ozone-depleting potential.
Experimental Protocols for Lifetime Determination
The atmospheric lifetime (τ) of HCFC-21 is a crucial parameter derived from a combination of laboratory experiments and global atmospheric modeling.
Measurement of OH Reaction Rate Constants
The rate constant for the reaction of HCFC-21 with OH radicals is the most critical kinetic parameter for determining its lifetime. This is measured in the laboratory using several well-established techniques:
-
Pulsed Photolysis/Laser-Induced Fluorescence (PLP-LIF): This is an absolute method. A pulse of laser light (e.g., from an excimer laser) is used to photolyze a precursor molecule like H₂O₂ or O₃ to generate OH radicals. The concentration of OH radicals is then monitored over time by laser-induced fluorescence. By introducing a known concentration of HCFC-21, the decay rate of the OH signal increases. The pseudo-first-order decay rate is plotted against the HCFC-21 concentration to determine the bimolecular rate constant.
-
Relative Rate Method: In this technique, the rate of removal of HCFC-21 is compared to that of a reference compound whose OH rate constant is already well-known. HCFC-21 and the reference compound are introduced into a reaction chamber (often made of Teflon film or quartz) with an OH radical precursor. The concentrations of HCFC-21 and the reference compound are monitored over time, typically using Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy. The relative loss rates are used to calculate the unknown rate constant for HCFC-21. The relationship is given by:
ln([HCFC-21]₀ / [HCFC-21]ₜ) / ln([Ref]₀ / [Ref]ₜ) = k_HCFC-21 / k_Ref
Measurement of UV Absorption Cross-Sections
To quantify the rate of stratospheric photolysis, the molecule's ability to absorb UV radiation must be measured.
-
UV-Visible Spectrophotometry: A beam of UV light of a known wavelength and intensity is passed through a gas cell containing a known concentration of HCFC-21. The amount of light that is absorbed is measured by a detector. According to the Beer-Lambert law, the absorption is proportional to the concentration, the path length of the cell, and the absorption cross-section (σ). Measurements are performed across the relevant UV spectrum (typically 170-260 nm for HCFCs) and at different temperatures to simulate stratospheric conditions.[1]
Calculation of Atmospheric Lifetime
The total atmospheric lifetime (τ_total) is determined by the sum of the loss rates from all removal processes. It is the reciprocal of the sum of the reciprocals of the lifetimes with respect to each process:
1/τ_total = 1/τ_OH + 1/τ_photolysis + ...
-
Tropospheric Lifetime (τ_OH): This is calculated from the OH reaction rate constant (k_OH) and the globally averaged tropospheric OH concentration ([OH]):
τ_OH = 1 / (k_OH * [OH])
Since k_OH is temperature-dependent and [OH] varies significantly in the atmosphere, global 2-D or 3-D atmospheric chemistry models are used to perform a spatially and temporally weighted integration to arrive at an accurate lifetime.
-
Stratospheric Lifetime (τ_photolysis): This is calculated using the measured UV absorption cross-sections (σ), the photolysis quantum yield (Φ, typically assumed to be 1 for C-Cl bond cleavage), and the solar actinic flux (J) integrated over the relevant wavelengths. This calculation is also performed within atmospheric models.
The overall workflow combines these experimental and modeling steps to arrive at the final reported atmospheric lifetime.
References
Methodological & Application
Dichlorofluoromethane: A Specialized Solvent for Low-Temperature Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorofluoromethane (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon with unique physicochemical properties that make it a valuable, albeit specialized, solvent for low-temperature applications. Historically used as a refrigerant and propellant, its utility in the modern research laboratory is primarily centered on low-temperature nuclear magnetic resonance (NMR) spectroscopy.[1] Its extremely low melting point and low viscosity at cryogenic temperatures offer advantages over more common solvents. This document provides a summary of its properties, a protocol for the synthesis of its deuterated form for NMR studies, and a general protocol for its use in hypothetical low-temperature reactions.
Physicochemical and Safety Data
A comprehensive understanding of the physical and safety properties of this compound is crucial for its safe handling and effective use in a laboratory setting.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CHCl₂F | [1] |
| Molecular Weight | 102.92 g/mol | [1] |
| Boiling Point | 8.9 °C | [1] |
| Melting Point | -135 °C | [2] |
| Appearance | Colorless gas or liquid | [1] |
| Odor | Slight, ether-like | [1] |
| Solubility in Water | 0.95% by weight at 25 °C | [1] |
| Vapor Density | 3.57 (air = 1) | [3] |
Safety and Hazard Information
This compound is a non-flammable gas but requires careful handling due to its potential health and environmental hazards.
| Hazard Category | Description | Reference |
| Primary Hazards | Compressed Gas, Irritant | [1] |
| Health Hazards | Can act as a simple asphyxiant by displacing air. Contact with the liquid can cause frostbite. | [1] |
| Environmental Hazards | Harms public health and the environment by destroying ozone in the upper atmosphere. | [1] |
| Incompatibilities | Chemically-active metals such as sodium, potassium, calcium, powdered aluminum, zinc & magnesium. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and appropriate respiratory protection in poorly ventilated areas. | [1] |
Experimental Protocols
Synthesis of Deuterated this compound (DCFM-d) for Low-Temperature NMR
Deuterated this compound (DCFM-d) is a highly effective solvent for variable-temperature NMR studies due to its favorable low-temperature properties.[2] A one-step synthesis from commercially available deuterated chloroform (B151607) is outlined below.
Materials:
-
Deuterated chloroform (CDCl₃)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
All-glass distillation apparatus
-
Heating mantle
-
Dry ice/acetone cold trap
-
Mercury bubbler
Procedure:
-
Assemble a dry, all-glass one-pot distillation apparatus. The receiving flask should be placed in a dry ice/acetone bath to collect the volatile product. An exit bubbler containing mercury should be attached to the end of the apparatus to monitor the reaction rate.
-
In the reaction flask, combine a stoichiometric amount of antimony trifluoride and deuterated chloroform with a catalytic amount of antimony pentachloride.
-
Gently warm the reaction mixture to approximately 30-35 °C using a heating mantle.
-
Monitor the reaction by observing the rate of bubbling in the mercury exit tube. If the bubbling becomes too vigorous, reduce the heat or cool the reaction flask to control the rate.
-
The product, DCFM-d, will distill as it is formed and be collected in the cold trap.
-
The reaction is complete when the contents of the reaction flask become a thick slurry. The typical reaction time is around 4 hours.
-
The collected crude product can be purified further by simple distillation if necessary to remove any unreacted starting material or byproducts. A typical yield for this procedure is approximately 80%.[2]
Diagram of the Synthesis of Deuterated this compound:
Caption: Workflow for the synthesis of deuterated this compound.
General Protocol for a Low-Temperature Reaction in this compound
While specific examples of this compound as a reaction solvent in the literature are scarce, its known physicochemical properties allow for the development of a general protocol for conducting reactions at low temperatures. It is crucial to note that this is a hypothetical protocol and must be adapted and optimized for any specific chemical transformation.
Materials:
-
This compound (liquefied gas)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an inert gas inlet/outlet
-
Low-temperature cooling bath (e.g., cryocooler, or a slush bath of an appropriate solvent and liquid nitrogen)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Reactants and reagents for the specific transformation
Procedure:
-
System Setup: Assemble the reaction glassware and ensure it is thoroughly dried to prevent ice formation at low temperatures. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Solvent Condensation: Cool the reaction vessel to the desired temperature using a low-temperature bath. Carefully condense the required volume of this compound gas into the reaction vessel from its cylinder.
-
Reagent Addition: Once the solvent has been condensed and equilibrated at the target temperature, add the reactants and reagents. Solids can be added directly, while liquids can be added via syringe. For reactions sensitive to temperature fluctuations, reagents should be pre-cooled before addition.
-
Reaction Monitoring: Maintain the reaction at the desired low temperature and monitor its progress using appropriate analytical techniques (e.g., thin-layer chromatography of quenched aliquots, low-temperature NMR if the equipment is available).
-
Workup: Upon completion, the reaction can be quenched at low temperature by the addition of a suitable reagent. The cooling bath is then removed, and the reaction mixture is allowed to warm slowly to room temperature. The volatile this compound can be carefully evaporated under a stream of inert gas or removed under reduced pressure. The remaining residue can then be worked up using standard extraction and purification techniques.
Conceptual Workflow for a General Low-Temperature Reaction:
Caption: Conceptual workflow for a general low-temperature reaction.
Conclusion
This compound possesses advantageous properties for low-temperature applications, particularly as a solvent for NMR spectroscopy. Its very low melting point and low viscosity make it superior to many common deuterated solvents for studying molecular dynamics and reaction mechanisms at cryogenic temperatures. While its use as a general reaction solvent for synthetic chemistry is not well-documented, its physical characteristics suggest potential applicability for specific low-temperature transformations where other solvents may be unsuitable. The protocols provided herein offer a starting point for the preparation of its deuterated form and a conceptual framework for its use in low-temperature synthesis, which will require careful adaptation and optimization for any given reaction. Researchers should always consult the latest safety data sheets and adhere to strict safety protocols when handling this compressed gas.
References
Application Notes and Protocols for Deuterated Dichlorofluoromethane (CDCl2F) in VT-NMR Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to Deuterated Dichlorofluoromethane (CDCl2F) for VT-NMR
Deuterated this compound (CDCl2F) is a versatile solvent for variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, particularly for studies requiring very low temperatures. Its advantageous physical properties, including a wide liquid range and low viscosity at cryogenic temperatures, make it an excellent choice for investigating dynamic chemical processes, characterizing reaction intermediates, and elucidating conformational changes in a variety of molecular systems.
Variable-temperature NMR is a powerful technique used to study temperature-dependent phenomena.[1] By recording NMR spectra at different temperatures, researchers can gain insights into the kinetics and thermodynamics of processes such as conformational exchange, restricted rotation, and ligand binding.[2][3] The choice of solvent is critical for successful VT-NMR experiments, as it must remain liquid and have a low viscosity over the desired temperature range to ensure high-resolution spectra.[4]
Properties of CDCl2F
CDCl2F offers several key advantages over other common low-temperature NMR solvents. Its physical properties are well-suited for a broad range of VT-NMR applications.[4]
| Property | Value | Reference |
| Melting Point | -135 °C | [4] |
| Boiling Point | 10 °C | [4] |
| ¹H Chemical Shift (δ) | 7.47 ppm (doublet, J | [4][5] |
| ¹³C Chemical Shift (δ) | 104.2 ppm (doublet of triplets, J | [4][5] |
| Viscosity at Low Temp. | Low | [4] |
| Solubility Profile | Similar to Chloroform | [4] |
| Chemical Inertness | High | [4] |
Key Advantages of CDCl2F:
-
Wide Liquid Range: The exceptionally low melting point of -135°C allows for the study of dynamic processes at temperatures inaccessible with more common solvents like dichloromethane-d2 (B32916) (CD₂Cl₂, mp -95°C).[4][6]
-
Low Viscosity: CDCl2F maintains a low viscosity even at very low temperatures, which is crucial for obtaining sharp NMR signals and minimizing peak broadening.[4]
-
Good Solubility: It effectively dissolves a wide range of polar and non-polar organic and organometallic compounds.[4]
-
Chemical Inertness: CDCl2F is chemically inert, preventing unwanted reactions with the analyte.[4]
Applications of CDCl2F in VT-NMR
CDCl2F has been successfully employed in a variety of VT-NMR studies to probe dynamic molecular processes.
Conformational Analysis of Organic Molecules
VT-NMR in CDCl2F is a powerful tool for studying the conformational dynamics of organic molecules, such as ring inversions and rotations around single bonds. By lowering the temperature, the rate of these processes can be slowed down on the NMR timescale, allowing for the observation of individual conformers.
Example: Conformational Equilibrium of 1,3-dimethyl-3-phenyl-1,3-azasilinane
In a study of 1,3-dimethyl-3-phenyl-1,3-azasilinane, low-temperature NMR spectroscopy in a solvent mixture containing CDCl2F was used to resolve the signals of two distinct chair conformers.[4] As the temperature was lowered, the broad signals in the ¹H NMR spectrum decoalesced into two separate sets of signals, corresponding to the axial and equatorial conformers. This allowed for the determination of the equilibrium constant and the free energy barrier of the ring inversion process.
Logical Relationship: Conformational Exchange
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. An osmium(II) methane complex: Elucidation of the methane coordination mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Dichlorofluoromethane by Gas Chromatography with Flame Ionization Detection (GC/FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantitative analysis of Dichlorofluoromethane (CHClF₂) using Gas Chromatography with Flame Ionization Detection (GC/FID). The protocol is adapted from established methodologies for similar halogenated hydrocarbons, such as those outlined in NIOSH Method 1018, and is suitable for applications such as residual solvent analysis and environmental monitoring. This document provides comprehensive experimental protocols, instrument parameters, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
This compound, a hydrochlorofluorocarbon (HCFC), is a volatile organic compound that finds application in various industrial processes. Its detection and quantification are crucial for quality control in pharmaceutical manufacturing, where it may be present as a residual solvent, and for environmental monitoring due to its ozone-depleting potential. Gas chromatography with a flame ionization detector (GC/FID) offers a sensitive and reliable technique for the analysis of such volatile compounds. The FID is highly sensitive to compounds containing carbon-hydrogen bonds, providing a linear response over a wide concentration range.
This application note provides a detailed protocol for the determination of this compound, covering sample preparation, GC/FID instrument setup, calibration, and data analysis.
Experimental Protocols
Safety Precautions
This compound is a colorless, odorless gas that is shipped as a liquid under pressure.[1] It can act as a simple asphyxiant by displacing air.[2] Contact with the liquid can cause frostbite.[1][2] All handling of this compound standards and samples should be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles and cryogenic gloves, should be worn.[3]
Materials and Reagents
-
This compound (CHClF₂) standard, 99%+ purity
-
Methylene (B1212753) chloride (Dichloromethane), HPLC grade or equivalent
-
Helium (carrier gas), 99.999% purity
-
Hydrogen (FID fuel gas), 99.999% purity
-
Compressed Air (FID oxidant), filtered
-
Charcoal sorbent tubes (for air sampling)
-
GC vials, caps, and septa
-
Gas-tight syringes
Standard Preparation
Prepare a stock solution of this compound by bubbling the gas into a known volume of chilled methylene chloride and determining the concentration gravimetrically. From this stock solution, prepare a series of working standards by serial dilution with methylene chloride to cover the desired concentration range.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
4.1. Air Sampling (based on NIOSH Method 1018)
-
Collect air samples using coconut shell charcoal sorbent tubes.
-
Desorb the analyte by transferring the charcoal to a vial containing a known volume of methylene chloride.
-
Allow the mixture to stand for at least 30 minutes with occasional agitation to ensure complete desorption.
-
Transfer an aliquot of the supernatant into a GC vial for analysis.
4.2. Liquid Samples (e.g., in drug product excipients)
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, if the sample is soluble) and an internal standard if desired.
-
Seal the vial and place it in the headspace autosampler.
-
The headspace gas is then automatically injected into the GC.
4.3. Direct Liquid Injection
For samples where this compound is dissolved in a volatile solvent compatible with the GC column, direct liquid injection can be performed. Ensure the sample is free of non-volatile residues that could contaminate the injector and column.
GC/FID Instrumentation and Conditions
The following instrumental parameters are recommended and are based on NIOSH Method 1018 for related compounds. Optimization may be required for specific applications.
Table 1: GC/FID Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-1 fused silica (B1680970) capillary, 30 m x 0.32 mm ID, 1.0 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 200 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 35 °C, hold for 3 minRamp: 15 °C/min to 75 °CFinal Hold: Hold at 75 °C for 6 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Hydrogen Flow Rate | 30 mL/min |
| Air Flow Rate | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
The quantitative analysis of this compound should be performed by creating a calibration curve from the peak areas of the external standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 2: Expected Performance Characteristics (based on related compounds)
| Parameter | Expected Value |
| Elution Order | Chlorodifluoromethane, this compound, Dichlorodifluoromethane |
| Estimated Limit of Detection (LOD) | 0.01 mg per sample |
| Working Range | 0.1 to 14 mg per sample |
| Linearity (r²) | > 0.995 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the GC/FID analysis process.
Troubleshooting
Table 3: Common Troubleshooting Tips
| Issue | Potential Cause | Suggested Solution |
| No Peaks | FID flame not lit | Check H₂ and air flows; attempt to reignite. |
| Syringe or injector issue | Check for clogs; ensure proper injection. | |
| No sample reaching the detector | Check for leaks in the system. | |
| Peak Tailing | Active sites in the injector or column | Deactivate or replace the injector liner; condition or trim the column. |
| Column contamination | Bake out the column at a high temperature (within its limits). | |
| Broad Peaks | Column overload | Dilute the sample or increase the split ratio. |
| Low carrier gas flow rate | Verify and adjust the flow rate. | |
| Baseline Noise/Drift | Contaminated detector or gases | Clean the FID; ensure high-purity gases and use traps. |
| Column bleed | Condition the column; ensure the oven temperature does not exceed the column's maximum limit. | |
| Inconsistent Retention Times | Fluctuations in oven temperature or flow rate | Ensure the GC is properly calibrated and stabilized. |
| Leaks in the system | Perform a leak check. |
References
Application Note: High-Resolution Infrared Spectroscopy of Dichlorofluoromethane (HCFC-21) for Atmospheric Monitoring
Audience: Researchers, scientists, and atmospheric chemistry professionals.
Introduction
Dichlorofluoromethane (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon that contributes to ozone depletion and global warming. Although its atmospheric concentration is lower than that of major CFCs and HCFCs, accurate monitoring is essential for understanding its sources, sinks, and overall impact on atmospheric chemistry. High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the detection and quantification of atmospheric trace gases like HCFC-21.[1][2] This method relies on the unique absorption of infrared radiation by molecules, which creates a distinct spectral fingerprint based on their rotational-vibrational energy levels.[3][4]
This application note provides detailed protocols for the two primary stages of atmospheric monitoring of HCFC-21 using high-resolution FTIR spectroscopy: (1) laboratory measurements to determine accurate infrared absorption cross-sections and (2) ground-based remote sensing using solar absorption spectra to measure its atmospheric column abundance.
Principle of the Method
Infrared spectroscopy measures the absorption of IR radiation as a function of frequency (expressed as wavenumber, cm⁻¹). When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. In the gas phase, these vibrational transitions are coupled with rotational transitions, resulting in a complex pattern of sharp absorption lines known as a rovibrational spectrum.[3][5] High-resolution FTIR spectrometers can resolve these individual lines. According to the Beer-Lambert law, the intensity of the absorption is directly proportional to the concentration of the molecule, the path length of the light through the sample, and the molecule's intrinsic absorption cross-section.[6] For atmospheric monitoring, accurate, laboratory-recorded absorption cross-sections at various temperatures and pressures are critical for retrieving precise concentration data from complex atmospheric spectra.[7]
Protocol 1: Laboratory Measurement of High-Resolution Infrared Absorption Cross-Sections of HCFC-21
Objective: To record high-resolution infrared spectra of HCFC-21 under a range of temperatures and pressures that simulate atmospheric conditions. These spectra are used to generate a comprehensive dataset of absorption cross-sections, which are essential for atmospheric retrieval algorithms and are contributed to spectroscopic databases like HITRAN.[7][8][9]
Methodology
-
Sample Preparation:
-
Prepare dilute mixtures of high-purity HCFC-21 in a broadening gas (e.g., dry synthetic air) to mimic atmospheric conditions.
-
The mixing ratios should be chosen to ensure that the absorption features are well-defined (not saturated) for the chosen optical path length.
-
-
Experimental Setup:
-
A high-resolution FTIR spectrometer (e.g., Bruker IFS 125HR) is used, equipped with a Mercury Cadmium Telluride (MCT) detector cooled with liquid nitrogen.[7]
-
The sample mixture is introduced into a temperature-controlled gas cell with a known optical path length. A multi-pass cell (e.g., White cell) can be used to achieve longer path lengths for detecting low concentrations.
-
Pressure is monitored using high-accuracy capacitance manometers. Temperature is controlled and monitored with sensors placed along the cell.
-
-
Data Acquisition:
-
Record a background spectrum (I₀) by filling the gas cell with the pure broadening gas at the desired pressure and temperature.
-
Evacuate the cell and introduce the HCFC-21/air mixture.
-
Record the sample spectrum (I) under the same conditions.
-
Spectra are typically recorded by co-adding multiple scans to achieve a high signal-to-noise ratio (SNR).
-
-
Data Processing:
-
Calculate the absorbance spectrum using the formula: Absorbance = -log₁₀(I/I₀).
-
Convert the absorbance spectrum to absorption cross-sections (σ(ν)) in cm²/molecule using the equation: σ(ν) = Absorbance(ν) / (L * n), where L is the optical path length (cm) and n is the number density of the absorbing gas (molecules/cm³).
-
The wavenumber scale should be calibrated using a gas with well-known line positions (e.g., residual water vapor in the spectrometer).
-
Workflow for Laboratory Cross-Section Measurement
Caption: Workflow for laboratory measurement of HCFC-21 infrared absorption cross-sections.
Protocol 2: Ground-Based Atmospheric Monitoring of HCFC-21 via Solar Absorption FTIR Spectroscopy
Objective: To measure the total column abundance of HCFC-21 in the atmosphere. This is achieved by recording the absorption of direct sunlight by atmospheric gases and analyzing the resulting high-resolution spectra. This technique is a cornerstone of global atmospheric monitoring networks like the Network for the Detection of Atmospheric Composition Change (NDACC).[10]
Methodology
-
Instrumentation Setup:
-
Data Acquisition:
-
Solar absorption spectra are recorded under clear-sky conditions.[10]
-
A series of interferograms are recorded and co-added for each measurement to improve the SNR. A typical measurement sequence takes a few minutes.[11]
-
The maximum optical path difference (OPD) is set to achieve the desired spectral resolution (e.g., 0.004 cm⁻¹).
-
-
Spectral Analysis and Retrieval:
-
The recorded interferograms are converted to spectra via a Fourier transform.
-
A spectral retrieval algorithm, such as SFIT4, is used to determine the vertical column density of HCFC-21.[10]
-
The retrieval process involves fitting a calculated synthetic spectrum to the measured solar spectrum in a specific microwindow where HCFC-21 absorbs.
-
The forward model calculation requires several inputs:
-
The laboratory-measured absorption cross-sections of HCFC-21 (from Protocol 1) and other interfering gases (e.g., H₂O, O₃, N₂O) from a database like HITRAN.
-
Daily pressure and temperature profiles from meteorological sources.
-
An a priori vertical profile of the target gas.
-
-
The algorithm iteratively adjusts the gas profile until the difference between the calculated and measured spectra is minimized, yielding the total vertical column abundance of HCFC-21.
-
Workflow for Ground-Based Atmospheric Monitoring
Caption: Workflow for atmospheric monitoring of HCFC-21 using solar absorption FTIR spectroscopy.
Data Presentation
Quantitative data for the experimental setup and target spectral regions are summarized below.
Table 1: Typical High-Resolution FTIR Spectrometer Configuration for Atmospheric Monitoring
| Parameter | Specification | Purpose | Reference |
| Spectrometer Type | Modified Michelson Interferometer (e.g., Bruker IFS 125HR, ABB Bomem DA8) | High-resolution spectral acquisition | [7][10] |
| Spectral Range | Mid-Infrared (e.g., 700 - 4000 cm⁻¹) | Covers fundamental vibrational bands of many gases | [10] |
| Resolution | 0.004 - 0.03 cm⁻¹ | Resolves individual rovibrational absorption lines | [7] |
| Beamsplitter | Potassium Bromide (KBr) | Transmissive over a broad mid-infrared range | |
| Detector | Mercury Cadmium Telluride (MCT), InSb | High sensitivity in the mid-infrared region | |
| Light Source | Sun (Atmospheric) / Globar (Laboratory) | Provides infrared radiation | [10] |
| Signal-to-Noise | > 1000:1 | Ensures detection of weak absorption features |
Table 2: Recommended Experimental Parameters for HCFC-21 Cross-Section Measurements (Adapted from similar molecules[7][12])
| Parameter | Recommended Range | Purpose |
| Temperature | 190 K - 296 K | Simulate conditions from the troposphere to the stratosphere |
| Total Pressure | 5 - 760 Torr | Cover the range of atmospheric pressures |
| HCFC-21 Purity | > 99% | Ensure accuracy of the reference spectra |
| Broadening Gas | Dry Synthetic Air | Mimic the atmospheric matrix |
| Optical Pathlength | 10 - 50 cm | Optimize absorption signal without saturation |
| Apodization | Boxcar or None | Preserve the true instrumental line shape |
Table 3: Key Infrared Absorption Regions for HCFC-21 Atmospheric Monitoring
| Molecule | Spectral Range (cm⁻¹) | Vibrational Band Assignment | Notes | Reference |
| HCFC-21 (CHCl₂F) | 785 - 840 | ν₅ (C-Cl stretch) / ν₉ (CH bend) | This region is available in the HITRAN database for retrieval purposes. | [8][9] |
| ~1100 - 1300 | C-F stretching modes | Strong absorption is expected, but may have interference from other species. | [13] |
Logical Relationships in Atmospheric Retrieval
The accuracy of atmospheric monitoring is fundamentally dependent on the quality of laboratory-derived spectroscopic data. The diagram below illustrates the relationship between the laboratory measurements and the atmospheric retrieval process.
Caption: Relationship between laboratory data, models, and atmospheric concentration retrieval.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. d-nb.info [d-nb.info]
- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. journals.ametsoc.org [journals.ametsoc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Dichlorofluoromethane in Plasma Etching
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoromethane (CHFCl₂), also known as R-21 or HCFC-21, is a hydrochlorofluorocarbon gas that finds application in plasma etching processes, a cornerstone of microfabrication. While plasma etching is predominantly associated with the semiconductor industry, its precision in creating micro- and nano-scale features makes it a valuable tool for researchers in the life sciences and drug development. Applications in these fields include the fabrication of microfluidic devices for lab-on-a-chip systems, biosensors for diagnostics, and patterned surfaces for cell culture studies.
These application notes provide a detailed overview of the use of this compound in plasma etching, with a focus on etching silicon-based materials commonly used in the fabrication of such devices. The information is intended to guide researchers in developing and optimizing plasma etching processes using CHFCl₂.
Principle of this compound Plasma Etching
In a plasma etching process, an electrical field is used to ionize a gas, creating a plasma that contains a mixture of ions, electrons, and reactive neutral species (radicals). This compound is a precursor gas that, when introduced into a plasma, dissociates into various reactive species containing fluorine, chlorine, and hydrogen. These radicals are the primary agents for chemical etching.
The key reactive species generated from a CHFCl₂ plasma include:
-
Fluorine radicals (F•): Highly reactive species that are the primary etchant for silicon-based materials like silicon nitride (Si₃N₄) and silicon dioxide (SiO₂).
-
Chlorine radicals (Cl•): Also contribute to the etching process, particularly for silicon.
-
CHF• and CCl• type radicals: These carbon-containing radicals can contribute to the formation of a polymer-like passivation layer on the surfaces being etched. This passivation layer plays a crucial role in achieving anisotropic (directional) etching by protecting the sidewalls of features from being etched.
-
Hydrogen radicals (H•): Hydrogen can influence the etching process by reacting with fluorine radicals to form HF, which can affect the etch rate and selectivity.[1]
The etching process is a combination of chemical reactions between the radicals and the substrate material to form volatile byproducts, and physical sputtering by energetic ions that bombard the surface. The balance between chemical etching and passivation is critical for controlling the etch profile and selectivity.
Applications in Device Fabrication
The ability to precisely pattern materials like silicon nitride and silicon dioxide is fundamental to creating various devices relevant to drug development and life science research.
-
Microfluidic Devices: Plasma etching is used to create the intricate channel networks in microfluidic chips. These devices are used for a wide range of applications, including high-throughput screening of drug candidates, cell sorting and analysis, and performing biochemical assays with minimal sample volumes.
-
Biosensors: The fabrication of biosensors often involves patterning of dielectric layers for insulation and to define active sensing areas. Plasma etching with gases like CHFCl₂ can be employed to create these precise patterns on silicon-based substrates.
-
Patterned Surfaces for Cell Culture: Researchers are increasingly using micro-patterned surfaces to study cell behavior, such as adhesion, migration, and differentiation. Plasma etching can be used to create topographical cues on substrates to guide cell growth and organization.
Experimental Protocols
The following protocols are provided as a starting point for developing plasma etching processes using this compound. It is important to note that optimal process parameters will vary depending on the specific plasma etching system, the material being etched, and the desired outcome. The data for dichlorodifluoromethane (B179400) (CCl₂F₂), a chemically similar compound, is used as a reference for process parameters for silicon nitride etching due to the limited availability of specific data for CHFCl₂.[2]
Protocol 1: Selective Etching of Silicon Nitride over Silicon Dioxide
This protocol is designed to achieve high selectivity for etching silicon nitride while minimizing the etching of an underlying silicon dioxide layer. This is a common requirement in the fabrication of microelectronic devices and sensors.
Materials and Equipment:
-
Plasma etcher (Reactive Ion Etcher - RIE, or Inductively Coupled Plasma - ICP)
-
This compound (CHFCl₂) gas source
-
Oxygen (O₂) gas source
-
Substrate with silicon nitride and silicon dioxide layers
-
Patterned photoresist or hard mask
Process Parameters (based on CCl₂F₂ data[2]):
| Parameter | Value | Notes |
| CHFCl₂ Flow Rate | 20-40 sccm | Adjust for desired etch rate and uniformity. |
| O₂ Flow Rate | 2-10 sccm | Oxygen is added to control polymer formation and can enhance selectivity. |
| Pressure | 50-150 mTorr | Higher pressure can lead to more isotropic etching. |
| RF Power | 50-150 W | Higher power generally increases etch rate but may reduce selectivity. |
| Substrate Temperature | 20-40 °C | Temperature can affect etch rates and polymer deposition. |
Procedure:
-
Chamber Preparation: Ensure the plasma etch chamber is clean and perform a conditioning run with oxygen plasma if necessary to remove any residues from previous processes.
-
Substrate Loading: Load the patterned substrate into the chamber and ensure good thermal contact with the chuck.
-
Process Gas Stabilization: Introduce CHFCl₂ and O₂ at the desired flow rates and allow the chamber pressure to stabilize.
-
Plasma Ignition and Etching: Ignite the plasma by applying RF power. Etch for the desired time to remove the silicon nitride layer.
-
Endpoint Detection (Optional): If available, use an endpoint detection system (e.g., optical emission spectroscopy) to monitor the etch process and stop it precisely when the underlying silicon dioxide layer is reached.
-
Process Termination: Turn off the RF power and gas flows.
-
Venting and Unloading: Vent the chamber with an inert gas (e.g., nitrogen) and unload the substrate.
-
Post-Etch Cleaning: A post-etch cleaning step with an oxygen plasma (ashing) may be necessary to remove any remaining photoresist and polymer residues.
Protocol 2: Etching of Polymers for Microfluidic Channels
This protocol provides a general guideline for etching polymers, such as those used in the fabrication of microfluidic devices. CHFCl₂ can be used in conjunction with oxygen to control the etch profile and sidewall passivation.
Materials and Equipment:
-
Plasma etcher (RIE or ICP)
-
This compound (CHFCl₂) gas source
-
Oxygen (O₂) gas source
-
Polymer substrate (e.g., PMMA, polycarbonate)
-
Patterned mask (e.g., photoresist, metal mask)
Process Parameters:
| Parameter | Value | Notes |
| CHFCl₂ Flow Rate | 5-20 sccm | Acts as a source of passivating species to control sidewall profile. |
| O₂ Flow Rate | 20-50 sccm | The primary etchant for most organic polymers. |
| Pressure | 20-100 mTorr | Affects the directionality of the etch. |
| RF Power | 100-300 W | Influences etch rate and anisotropy. |
| Substrate Temperature | 20-60 °C | Can affect polymer etch characteristics. |
Procedure:
-
Follow the general procedure outlined in Protocol 1 for chamber preparation, substrate loading, and process execution.
-
The ratio of CHFCl₂ to O₂ is a critical parameter to control the balance between etching and passivation, which in turn determines the sidewall angle of the etched features. A higher CHFCl₂ concentration will lead to more passivation and potentially a more vertical or even tapered profile.
Quantitative Data
The following tables summarize typical etch characteristics for silicon nitride and silicon dioxide using a CCl₂F₂/O₂ plasma, which can be used as an initial guide for processes with CHFCl₂.[2] Actual results will depend on the specific experimental setup.
Table 1: Etch Rates and Selectivity in CCl₂F₂/O₂ Plasma
| CCl₂F₂ Flow (sccm) | O₂ Flow (sccm) | Pressure (mTorr) | Power (W) | Si₃N₄ Etch Rate (Å/min) | SiO₂ Etch Rate (Å/min) | Poly-Si Etch Rate (Å/min) | Selectivity (Si₃N₄:SiO₂) | Selectivity (Si₃N₄:Poly-Si) |
| 40 | 4 | 100 | 100 | ~450 | ~200 | ~150 | ~2.25 | ~3.0 |
| 40 | 8 | 100 | 100 | ~400 | ~220 | ~120 | ~1.82 | ~3.3 |
| 30 | 4 | 100 | 100 | ~420 | ~180 | ~130 | ~2.33 | ~3.2 |
Data is estimated from graphical representations in Pant, B. D., & Tandon, U. (1999). Etching of Silicon Nitride in CCl2F2, CHF3, SiF4, and SF6 Reactive Plasma: A Comparative Study. Plasma Chemistry and Plasma Processing, 19(4), 483–496.[2]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of CHFCl₂ Plasma Etching.
Caption: A typical plasma etching experimental workflow.
Safety and Environmental Considerations
This compound is an ozone-depleting substance, and its use is regulated under the Montreal Protocol. Researchers should be aware of and comply with all applicable regulations regarding its purchase, storage, and use.
Safety Precautions:
-
Gas Handling: CHFCl₂ is a compressed gas and should be handled in a well-ventilated area. Gas cabinets with appropriate safety interlocks and exhaust are recommended.
-
Plasma System Safety: Plasma etchers operate at high voltages and radio frequencies. All safety interlocks on the equipment must be functional, and users should be properly trained in the operation of the system.
-
Byproducts: The plasma processing of CHFCl₂ can generate hazardous byproducts, including hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl). The exhaust from the plasma etcher must be properly scrubbed to remove these corrosive and toxic gases before being vented to the atmosphere.
Environmental Impact:
As an HCFC, CHFCl₂ has a non-zero ozone depletion potential and a global warming potential. While its use in research settings may be small-scale, it is important to minimize emissions and consider alternative, more environmentally friendly etchant gases where possible.
Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Low Etch Rate | - Low RF power- Incorrect gas mixture- Chamber contamination | - Increase RF power- Optimize CHFCl₂/O₂ ratio- Clean the etch chamber |
| Poor Selectivity | - RF power too high- Inappropriate gas mixture | - Reduce RF power- Adjust CHFCl₂/O₂ ratio; adding more CHFCl₂ can increase polymer deposition and improve selectivity to SiO₂. |
| Isotropic Etching | - High pressure- Insufficient passivation | - Reduce chamber pressure- Increase CHFCl₂ concentration to promote sidewall passivation. |
| Residue on Surface | - Incomplete etching- Polymer deposition | - Increase etch time- Perform a post-etch oxygen plasma clean (ashing). |
Conclusion
This compound can be an effective etchant gas in plasma processing for the fabrication of microdevices relevant to the fields of life sciences and drug development. By carefully controlling process parameters such as gas composition, pressure, and power, researchers can achieve selective and anisotropic etching of silicon nitride and other materials. The protocols and data provided in these application notes serve as a foundation for process development. However, due to the environmental impact of CHFCl₂, exploring alternative etchant gases with lower ozone depletion and global warming potentials is encouraged for long-term and large-scale applications.
References
Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using Dichlorofluoromethane as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated organic compounds utilizing dichlorofluoromethane (CHCl₂F) and its close analog, chlorodifluoromethane (B1668795) (CHClF₂), as precursors. The methodologies detailed herein focus on the generation of difluorocarbene and its subsequent application in forming valuable C-CF₂H and C-CF₂-C bonds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, a readily available and cost-effective C1 building block, serves as a valuable precursor for the in-situ generation of difluorocarbene (:CF₂), a key intermediate for the introduction of the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) moieties. These application notes detail two key synthetic strategies: nickel-catalyzed cross-coupling for the synthesis of difluoromethylated arenes and phase-transfer catalysis for the difluoromethylation of heteroatom nucleophiles.
Key Applications
-
Pharmaceuticals: The difluoromethyl group is a common bioisostere for hydroxyl and thiol groups, and its introduction can lead to improved drug candidates.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity.
-
Materials Science: Fluorinated polymers and materials possess unique properties such as high thermal stability and chemical resistance.
Data Presentation
Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Chlorides with Chlorodifluoromethane
This table summarizes the scope of the nickel-catalyzed cross-coupling reaction between various aryl chlorides and chlorodifluoromethane. The reaction demonstrates broad functional group tolerance.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloro-1,1'-biphenyl | 4-(Difluoromethyl)-1,1'-biphenyl | 85 |
| 2 | 1-Chloro-4-phenoxybenzene | 1-(Difluoromethyl)-4-phenoxybenzene | 82 |
| 3 | 4-Chlorobenzonitrile | 4-(Difluoromethyl)benzonitrile | 78 |
| 4 | Methyl 4-chlorobenzoate | Methyl 4-(difluoromethyl)benzoate | 88 |
| 5 | 1-Chloro-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 65 |
| 6 | 2-Chloropyridine | 2-(Difluoromethyl)pyridine | 75 |
| 7 | 3-Chloropyridine | 3-(Difluoromethyl)pyridine | 81 |
| 8 | 2-Chloroquinoline | 2-(Difluoromethyl)quinoline | 72 |
Yields are for isolated products.
Table 2: Phase-Transfer Catalyzed N-Difluoromethylation of Heterocycles with Chlorodifluoromethane
This table presents representative yields for the N-difluoromethylation of various nitrogen-containing heterocycles using chlorodifluoromethane under phase-transfer catalysis conditions.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Indole | 1-(Difluoromethyl)-1H-indole | 75 |
| 2 | Benzimidazole | 1-(Difluoromethyl)-1H-benzo[d]imidazole | 82 |
| 3 | Pyrazole | 1-(Difluoromethyl)-1H-pyrazole | 68 |
| 4 | 1,2,4-Triazole | 1-(Difluoromethyl)-1H-1,2,4-triazole | 71 |
| 5 | Carbazole | 9-(Difluoromethyl)-9H-carbazole | 85 |
Yields are for isolated products.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Difluoromethylation of Aryl Chlorides with Chlorodifluoromethane
This protocol describes a general procedure for the nickel-catalyzed cross-coupling of aryl chlorides with chlorodifluoromethane (CHClF₂) to synthesize difluoromethylated arenes.[1][2]
Materials:
-
Aryl chloride (1.0 mmol)
-
NiCl₂·6H₂O (10 mol%, 23.8 mg)
-
4,4'-Dimethoxy-2,2'-bipyridine (B102126) (L1) (10 mol%, 21.6 mg)
-
Zinc powder (<10 µm, 3.0 equiv, 196 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Chlorodifluoromethane (CHClF₂) gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add NiCl₂·6H₂O, 4,4'-dimethoxy-2,2'-bipyridine (L1), and zinc powder.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl chloride and anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Evacuate the flask and backfill with CHClF₂ gas from a balloon.
-
Stir the reaction mixture at 50 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with 1 M HCl (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired difluoromethylated arene.
Safety Precautions:
-
Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere.
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn.
Protocol 2: Phase-Transfer Catalyzed N-Difluoromethylation of Heterocycles with this compound
This protocol provides a general method for the N-difluoromethylation of nitrogen-containing heterocycles using this compound (CHCl₂F) under phase-transfer catalysis (PTC) conditions.
Materials:
-
Nitrogen-containing heterocycle (e.g., indole, benzimidazole) (1.0 mmol)
-
This compound (CHCl₂F) (excess, can be bubbled through the reaction mixture)
-
Potassium hydroxide (B78521) (KOH) (5.0 equiv, 280 mg)
-
Tetrabutylammonium (B224687) bromide (TBAB) (10 mol%, 32.2 mg)
-
Toluene (B28343) (5.0 mL)
-
Water (5.0 mL)
-
Two-necked round-bottom flask equipped with a condenser and a gas inlet
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a two-necked round-bottom flask, add the nitrogen-containing heterocycle, potassium hydroxide, and tetrabutylammonium bromide.
-
Add toluene and water to the flask.
-
Fit the flask with a condenser and a gas inlet tube.
-
Stir the biphasic mixture vigorously at 50-60 °C.
-
Bubble this compound gas through the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-difluoromethylated heterocycle.
Safety Precautions:
-
This compound is a volatile liquid and should be handled in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive; handle with care.
-
Vigorous stirring is crucial for efficient phase transfer.
Mandatory Visualization
Caption: Catalytic cycle for nickel-catalyzed difluoromethylation.
Caption: Experimental workflow for N-difluoromethylation via PTC.
References
Handling and safety protocols for Dichlorofluoromethane in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling, use, and disposal of Dichlorofluoromethane (CHCl2F), also known as HCFC-21 or Freon 21, in a laboratory setting. Adherence to these guidelines is critical to minimize risks associated with this hazardous chemical.
Hazard Identification and Toxicological Information
This compound is a colorless, non-flammable gas with a slight, ether-like odor, typically shipped as a liquefied compressed gas.[1][2][3] The primary hazards include inhalation toxicity and the potential for frostbite from contact with the liquid form.[4][5] It is also an ozone-depleting substance.[3][5]
Summary of Key Hazards:
| Hazard Type | Description |
| Inhalation | May cause giddiness, light-headedness, nausea, narcosis, cardiac dysrhythmias, and hypotension.[4] High concentrations can displace oxygen, leading to asphyxiation.[5] |
| Skin Contact | Liquefied gas can cause frostbite or irritation.[4] |
| Eye Contact | Contact with the liquid can result in cold injury or frostbite.[4] |
| Chemical Reactivity | Incompatible with chemically-active metals such as sodium, potassium, calcium, powdered aluminum, zinc, and magnesium, as well as acids and acid fumes.[4] |
Quantitative Toxicity Data:
| Metric | Value | Species | Reference |
| LC50 (Inhalation) | 49,900 ppm | Rat (4 hours) | [1][3][5] |
| IDLH | 5,000 ppm | N/A | [5][6] |
| ACGIH TLV-TWA | 10 ppm | Human | [3][5] |
| NIOSH REL-TWA | 10 ppm | Human | [5] |
| OSHA PEL-TWA | 1,000 ppm | Human | [5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | CHCl₂F[1] |
| Molecular Weight | 102.92 g/mol [1][3] |
| Appearance | Colorless gas with a slight, ether-like odor[1][2] |
| Boiling Point | 8.92 °C (48.06 °F)[3] |
| Melting Point | -135 °C (-211 °F)[3] |
| Vapor Pressure | 1.6 atm at 21.1 °C (70 °F)[2] |
| Water Solubility | 9.420 g/L at 30 °C[3] |
| Flash Point | Non-flammable[3] |
Experimental Protocols
Strict adherence to the following protocols is mandatory for all personnel handling this compound.
Protocol 3.1: Receiving and Inspection of Gas Cylinders
-
Verify Identity: Confirm the cylinder label correctly identifies the contents as this compound.
-
Inspect for Damage: Upon receipt, visually inspect the cylinder for any signs of damage, such as dents, gouges, or corrosion. Check the valve for damage and ensure the valve protection cap is securely in place.
-
Check for Leaks: Use a compatible leak detection solution (e.g., soapy water) to check for leaks around the valve stem and outlet.
-
Transport: Use a suitable hand truck or cylinder cart for all transport; do not drag, roll, or slide cylinders.[5]
-
Documentation: Record the receipt date and cylinder details in the laboratory chemical inventory.
Protocol 3.2: Storage
-
Location: Store cylinders in a designated, cool, dry, and well-ventilated area away from direct sunlight.[5]
-
Segregation: Store away from all incompatible materials, particularly chemically-active metals, acids, and acid fumes.[4][5]
-
Securing: Cylinders must be stored in an upright position and firmly secured with straps or chains to a wall or a stable support to prevent falling.[5]
-
Temperature: Ensure the storage area temperature does not exceed 52 °C (125 °F).[5]
-
Inventory Management: Use a "first-in, first-out" system to avoid long-term storage.
Protocol 3.3: Dispensing and Use in Experiments
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Equipment: Use only regulators, piping, and equipment compatible with and rated for this compound service and cylinder pressure.[5] Install a back-flow preventative device in the piping.[5]
-
Connecting the Regulator:
-
Ensure the cylinder is securely clamped in the upright position.
-
Clean the cylinder valve outlet with a lint-free cloth.
-
Connect the appropriate regulator. Do not use adapters.
-
Before opening the main cylinder valve, ensure the regulator outlet valve is closed and the pressure-adjusting screw is turned counter-clockwise until it feels loose.
-
-
Opening the Valve: Open the cylinder valve slowly. Stand with the valve opening pointing away from you.
-
Leak Check: After pressurizing the system, check all connections for leaks.
-
Shutdown: When work is complete, or at the end of the day, close the main cylinder valve.[5] Bleed the remaining gas from the system through an appropriate trap or exhaust.
Protocol 3.4: Waste Disposal
-
Empty Cylinders: An empty cylinder is still hazardous and must be handled carefully.[5] Do not attempt to refill empty cylinders.
-
Labeling: Mark the cylinder as "EMPTY" and store it separately from full cylinders.
-
Disposal: Arrange for the return of empty or partially used cylinders to the gas supplier. Do not vent residual gas to the atmosphere.[5] All disposal must comply with institutional, local, and federal regulations for hazardous waste.
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and PPE is required to ensure safety.
-
Engineering Controls: A certified chemical fume hood or other effective local exhaust ventilation is mandatory when using this compound. General laboratory ventilation must be sufficient to prevent the accumulation of gas in the event of a minor leak.
-
Personal Protective Equipment (PPE):
| Task | Required PPE |
| Cylinder Handling/Transport | Safety glasses, leather or insulated gloves. |
| Connecting/Disconnecting Equipment | Safety glasses or goggles, cryogenically-rated or insulated gloves to protect against frostbite.[4] |
| Experimental Use (in fume hood) | Safety glasses, lab coat, insulated gloves. |
| Emergency Leak Response | Self-Contained Breathing Apparatus (SCBA), full protective suit, insulated gloves.[7] |
Emergency Procedures
Familiarize yourself with the location of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers.
Protocol 5.1: Accidental Release or Leak
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area. If the leak is large, evacuate the entire laboratory and activate the fire alarm to trigger a building-wide evacuation.
-
Isolate: If it can be done without risk, close the cylinder valve to stop the leak.[5]
-
Ventilate: Increase ventilation to the area by opening sashes or using emergency exhaust systems.
-
Restrict Access: Prevent re-entry into the affected area until the concentration of the gas has returned to safe levels, as verified by air monitoring.
-
Report: Report the incident to the Environmental Health & Safety (EHS) department and the laboratory supervisor.
Protocol 5.2: Fire Response
-
This compound is non-flammable.[3]
-
If a cylinder is exposed to fire, there is a risk of rupture.[1][4]
-
If possible and safe to do so, move undamaged cylinders away from the fire area.[4]
-
Use an extinguishing agent suitable for the surrounding fire. Water spray or fog can be used to cool cylinders.[4]
-
Damaged cylinders should only be handled by specialists.[4]
Protocol 5.3: First Aid
-
Inhalation:
-
Move the victim to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
Note: Do not administer epinephrine (B1671497) or other sympathomimetic amines, as they may sensitize the heart to cardiac arrhythmias.[1]
-
-
Skin Contact (Frostbite):
-
Eye Contact:
Diagrams
Caption: Lifecycle of this compound in a laboratory setting.
Caption: Routes of exposure and potential health effects of this compound.
References
- 1. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DICHLOROMONOFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. Dichloromonofluoromethane CAS#: 75-43-4 [m.chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichlorodifluoromethane [cdc.gov]
Application Notes and Protocols for the Disposal of Dichlorofluoromethane Waste in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoromethane (CHCl₂F), also known as Freon-21 or R-21, is a hydrochlorofluorocarbon (HCFC) that may be used in specialized laboratory applications. Due to its ozone-depleting potential, the disposal of this compound waste is strictly regulated. This document provides detailed application notes and protocols for the safe handling and disposal of this compound waste generated in research laboratories.
It is imperative to handle this compound as a hazardous waste.[1][2][3][4] Standard laboratory procedures for hazardous waste management, including proper labeling, storage in designated satellite accumulation areas, and collection by certified hazardous waste disposal services, must be followed.[2][3] This document outlines supplementary, advanced protocols for the potential in-lab treatment of small quantities of this compound waste to render it less hazardous prior to disposal, based on current scientific literature.
Regulatory and Safety Considerations
Regulatory Framework: The disposal of this compound is governed by federal regulations, including the Clean Air Act, which prohibits the intentional release of refrigerants into the atmosphere.[5] All waste containing this compound must be managed as a hazardous waste in accordance with EPA and local regulations.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., Viton® or laminate), and a lab coat when handling this compound.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]
-
Thermal Decomposition: When heated to decomposition, this compound can emit highly toxic fumes of phosgene, hydrogen chloride, and hydrogen fluoride.[5][6]
Standard Disposal Protocol: Collection for Off-Site Incineration
The primary and most recommended method for the disposal of this compound waste is collection by a certified hazardous waste management company for subsequent high-temperature incineration.[7]
Protocol for Collection:
-
Containerization: Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with chlorinated hydrocarbons.
-
Labeling: Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Contains Halogenated Solvents").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's environmental health and safety (EHS) office or a contracted waste disposal company.
Advanced In-Lab Treatment Protocols (for small quantities)
The following protocols are for research purposes and should only be performed by trained personnel in a controlled laboratory setting. These methods aim to degrade this compound into less harmful substances.
Electrochemical Reduction
Electrochemical reduction has been shown to be effective for the dehalogenation of various chlorofluorocarbons.[8][9] This protocol is a generalized procedure based on the principles of electrochemical reduction of similar compounds.
Experimental Protocol:
-
Electrochemical Cell Setup:
-
Use a two-compartment electrochemical cell separated by a proton exchange membrane.
-
The cathode can be a metal electrode such as silver or lead, and the anode can be a platinum electrode.[9]
-
The catholyte should be a solution of this compound in an appropriate solvent like acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate.[8][9]
-
The anolyte can be an aqueous solution of a supporting electrolyte.
-
-
Procedure:
-
Dissolve a known concentration of this compound waste in the catholyte.
-
Purge the catholyte with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Apply a constant potential to the cathode (the specific potential will need to be determined experimentally, but for similar compounds is in the range of -1.0 to -2.0 V vs. SCE).[9]
-
Monitor the degradation of this compound over time using an appropriate analytical technique such as gas chromatography-mass spectrometry (GC-MS).
-
The expected products are sequentially dehalogenated methanes (e.g., chlorofluoromethane, fluoromethane, and methane).[9]
-
-
Waste Neutralization: After the reaction, the resulting solution should be collected as hazardous waste.
Data Presentation: Electrochemical Reduction Efficiency
| Parameter | Value | Reference Compound(s) | Citation |
| Current Efficiency | ~75-95% | CFC-11 | [8] |
| Primary Products | CHClF₂, CH₂F₂, CH₃F, CH₄ | CFC-12 | [9] |
Anaerobic Biodegradation
Studies have demonstrated that this compound can be biodegraded under anaerobic conditions, often as a product of the degradation of other CFCs.[10] This protocol provides a general framework for a lab-scale anaerobic biodegradation experiment.
Experimental Protocol:
-
Microcosm Setup:
-
In an anaerobic glovebox, prepare serum bottles with a minimal medium containing essential nutrients for microbial growth.
-
Add a source of anaerobic inoculum, such as sludge from an anaerobic digester or sediment from an anoxic environment.
-
Add an electron donor, such as lactate.
-
-
Procedure:
-
Spike the microcosms with a known concentration of this compound.
-
Seal the serum bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the bottles in the dark at a controlled temperature (e.g., 25-35 °C).
-
Monitor the headspace concentration of this compound and potential degradation products (e.g., chlorofluoromethane) over time using GC-MS.
-
Include sterile controls (e.g., autoclaved sludge) to differentiate between biotic and abiotic degradation.
-
-
Waste Disposal: Following the experiment, the contents of the microcosms should be treated as hazardous waste.
Data Presentation: Anaerobic Biodegradation Rate
| Parameter | Value | Conditions | Citation |
| Degradation Rate | Degradable during methane (B114726) phase | Simulated landfill conditions | [10] |
| Half-life | ~24 days | Anaerobic fresh organic waste | [5] |
Visualizations
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for this compound waste disposal in a research lab.
Experimental Workflow for Electrochemical Reduction
Caption: Experimental workflow for the electrochemical reduction of this compound.
Experimental Workflow for Anaerobic Biodegradation
Caption: Experimental workflow for the anaerobic biodegradation of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Dichlorodifluoromethane | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological degradation of VCCs and CFCs under simulated anaerobic landfill conditions in laboratory test digesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Photodissociation of Dichlorofluoromethane (CHCl2F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Experimental Techniques
The primary experimental techniques for investigating the photodissociation dynamics of molecules like CHCl2F are velocity map imaging (VMI) and photofragment translational spectroscopy (PTS). These methods provide detailed information about the energy and angular distributions of the photofragments, offering insights into the dissociation mechanism, the electronic states involved, and the energy partitioning in the products.
Velocity Map Imaging (VMI)
VMI is a powerful technique that allows for the simultaneous measurement of the velocity and angular distribution of photofragments.[1][2] In a VMI experiment, a molecular beam of the target molecule is crossed with a pulsed laser beam, causing photodissociation. The resulting fragments are then ionized by a second laser, and the ions are accelerated by an electrostatic lens system onto a 2D position-sensitive detector.[1][3] The key feature of VMI is that all particles with the same initial velocity vector are mapped onto the same point on the detector, regardless of their initial position in the interaction region. The resulting 2D image is a projection of the 3D velocity distribution of the fragments, which can be reconstructed to obtain the full 3D distribution using a mathematical procedure called the inverse Abel transform.[4]
Photofragment Translational Spectroscopy (PTS)
PTS is another powerful technique used to study photodissociation dynamics by measuring the time-of-flight (TOF) of the photofragments.[5] A molecular beam of the target molecule is crossed with a pulsed laser beam, and the neutral photofragments travel a known distance to a detector. By measuring the arrival time of the fragments, their velocity and translational energy distributions can be determined. This technique is particularly useful for identifying different dissociation channels and determining their relative importance (branching ratios).[5]
Experimental Setup and Protocol
A typical experimental setup for studying the photodissociation of CHCl2F using VMI is depicted below.
Apparatus
A standard VMI spectrometer consists of the following key components:
-
Molecular Beam Source: A pulsed valve introduces a supersonic jet of CHCl2F, often seeded in a carrier gas like helium or argon, into a high-vacuum chamber. This cools the molecules to a low rotational and vibrational temperature.
-
Skimmer: A skimmer is used to select the central part of the supersonic beam, resulting in a well-collimated molecular beam.
-
Photodissociation Laser: A pulsed UV laser, typically an excimer laser (e.g., ArF at 193 nm) or a tunable dye laser, is focused into the interaction region to photodissociate the CHCl2F molecules.
-
Ionization Laser: A second pulsed laser, often a tunable dye laser, is used to selectively ionize the photofragments of interest via resonance-enhanced multiphoton ionization (REMPI).
-
Velocity Map Imaging Ion Optics: A set of electrostatic lenses (repeller, extractor, and ground electrodes) accelerates and focuses the ions towards the detector.
-
Time-of-Flight (TOF) Tube: An electric field-free region allows the ions to drift towards the detector.
-
Position-Sensitive Detector: A microchannel plate (MCP) detector coupled to a phosphor screen and a CCD camera records the 2D ion image.
Experimental Protocol
-
Sample Preparation: A gas mixture of CHCl2F (typically 1-5%) seeded in a carrier gas (e.g., Helium) is prepared and introduced into the pulsed valve.
-
Molecular Beam Generation: The pulsed valve is synchronized with the lasers to generate a pulsed supersonic beam of CHCl2F molecules.
-
Photodissociation: The photodissociation laser is fired to intersect the molecular beam, causing the CHCl2F molecules to dissociate.
-
State-Selective Ionization: After a short time delay, the ionization laser is fired to ionize a specific photofragment (e.g., Cl atoms in a particular electronic state). The wavelength of the ionization laser is tuned to a specific resonance of the fragment to ensure state-selectivity.
-
Velocity Map Imaging: The created ions are accelerated by the VMI optics and projected onto the detector.
-
Image Acquisition: The CCD camera captures the 2D ion image from the phosphor screen. Thousands of laser shots are typically averaged to obtain a high-quality image.
-
Data Analysis: The raw 2D image is processed using an inverse Abel transform to reconstruct the 3D velocity distribution. From this, the translational energy and angular distributions of the photofragments are extracted.
Data Presentation and Interpretation
The primary data obtained from VMI and PTS experiments are the photofragment translational energy distribution, P(ET), and the photofragment angular distribution, characterized by the anisotropy parameter, β.
Photofragment Translational Energy Distribution
The P(ET) distribution provides information about how the excess energy of the photodissociation process is partitioned into the translational motion of the fragments. The shape of the P(ET) distribution can reveal details about the dissociation mechanism. For example, a sharp, structured distribution may indicate dissociation from a repulsive electronic state, while a broad, statistical-like distribution might suggest dissociation on the ground electronic state after internal conversion.
Photofragment Angular Distribution
The angular distribution of the photofragments with respect to the polarization of the photolysis laser is described by the equation:
I(θ) = (1 / 4π) [1 + β * P2(cos θ)]
where I(θ) is the intensity of the photofragments at an angle θ with respect to the laser polarization, β is the anisotropy parameter, and P2(cos θ) is the second-order Legendre polynomial. The value of β ranges from -1 for a perpendicular transition (where the fragments fly out perpendicular to the laser polarization) to +2 for a parallel transition (where the fragments fly out along the laser polarization). An isotropic distribution (β = 0) suggests a slow dissociation process where the molecule rotates before it falls apart.
Illustrative Data for a Related Molecule: Photodissociation of CF2Cl2 at 235 nm
Table 1: Illustrative Photofragment Translational Energy Release for CF2Cl2 Photodissociation at 235 nm [6]
| Photofragment | Dissociation Channel | Peak Translational Energy (eV) | Average Translational Energy (eV) |
| Cl(2P3/2) | CF2Cl + Cl | ~0.8 | ~0.9 |
| Cl(2P1/2) | CF2Cl + Cl | ~0.7 | ~0.8 |
Table 2: Illustrative Anisotropy Parameters for CF2Cl2 Photodissociation at 235 nm [6]
| Photofragment | Anisotropy Parameter (β) | Interpretation |
| Cl(2P3/2) | ~1.2 | Predominantly parallel transition |
| Cl*(2P1/2) | ~1.5 | Predominantly parallel transition |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a velocity map imaging experiment for studying photodissociation.
Photodissociation Signaling Pathway
Caption: A diagram showing the potential primary photodissociation channels of CHCl2F upon UV excitation.
Conclusion
The study of the photodissociation dynamics of CHCl2F is essential for understanding its atmospheric chemistry. Velocity map imaging and photofragment translational spectroscopy are the state-of-the-art techniques for such investigations. This document provides a comprehensive guide to the experimental setup and protocols involved. While specific experimental data for CHCl2F is currently limited in the public domain, the provided framework and the illustrative data from a closely related molecule, CF2Cl2, offer a solid foundation for researchers to design, execute, and interpret experiments on the photodissociation of dichlorofluoromethane. The detailed methodologies and expected data formats presented herein are intended to facilitate future research in this area.
References
- 1. Chemical Dynamics: Velocity Map Imaging [dynamics.eps.hw.ac.uk]
- 2. Velocity Map Imaging | The Lester group [web.sas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photofragment-ion imaging - Wikipedia [en.wikipedia.org]
- 5. Photodissociation dynamics of ICH2Cl → CH2Cl + I*/I: photofragment translational spectroscopy at 304 and 277 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Velocity map imaging in time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorofluoromethane as a Chemical Intermediate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoromethane (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon that has historically been used as a refrigerant and blowing agent. While its production and use have been significantly curtailed due to its ozone-depleting potential, it remains a valuable, albeit specialized, chemical intermediate in organic synthesis. Its primary application lies in the generation of chlorofluorocarbene (:CFCl), a reactive intermediate for the synthesis of gem-chlorofluorocyclopropanes. These cyclopropanated products are useful building blocks in the synthesis of complex molecules, including agrochemicals and pharmaceuticals, due to the unique conformational and electronic properties imparted by the fluorinated three-membered ring.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the generation of chlorofluorocarbene and its subsequent cyclopropanation reactions with various alkenes. A more specialized high-temperature application for the synthesis of hexafluorobenzene (B1203771) is also discussed.
Core Applications
The principal synthetic utility of this compound is as a precursor to chlorofluorocarbene (:CFCl). This is typically achieved through an α-elimination of hydrogen chloride promoted by a strong base. The resulting carbene can then undergo a [2+1] cycloaddition with an alkene to form a gem-chlorofluorocyclopropane.
Generation of Chlorofluorocarbene and Cyclopropanation of Alkenes
The most common and practical method for generating chlorofluorocarbene from this compound is through a reaction with a strong base, often under phase-transfer catalysis (PTC) conditions.[1] This methodology allows for the reaction to occur in a biphasic system (typically aqueous and organic), which simplifies the procedure and often improves yields.
Reaction Scheme:
The reactivity and selectivity of chlorofluorocarbene are intermediate between those of difluorocarbene (:CF₂) and dichlorocarbene (B158193) (:CCl₂).[1] The addition to alkenes is stereospecific, with the chlorine atom of the cyclopropane (B1198618) ring predominantly orienting in the cis or endo position.[1]
The following table summarizes the relative reaction rates of chlorofluorocarbene addition to a selection of alkenes. This data is useful for predicting the feasibility and outcome of cyclopropanation reactions with new substrates.
| Alkene | Relative Rate of Addition |
| Tetramethylethylene | 31.0 |
| Trimethylethylene | 6.5 |
| Isobutene | 1.00 |
| cis-Butene | 0.14 |
| trans-Butene | 0.097 |
| 1-Butene | 0.0087 |
| Relative rates determined at -10°C with chlorofluorocarbene generated from sym-tetrachlorodifluoroacetone and potassium t-butoxide.[2] |
Protocol 1: General Procedure for Chlorofluorocyclopropanation of Alkenes under Phase-Transfer Catalysis
This protocol describes a general method for the synthesis of gem-chlorofluorocyclopropanes using this compound, a strong base, and a phase-transfer catalyst.
Materials:
-
This compound (CHCl₂F)
-
Alkene
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or benzyltriethylammonium chloride (TEBA))
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine the alkene (1.0 eq.), the organic solvent (e.g., dichloromethane), and the phase-transfer catalyst (0.01-0.05 eq.).
-
Addition of Base: With vigorous stirring, add a 50% aqueous solution of potassium hydroxide or sodium hydroxide to the reaction mixture.
-
Addition of this compound: Cool the reaction mixture in an ice-water bath. Slowly add this compound (1.2-2.0 eq.) to the stirred biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add distilled water to the mixture to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Caption: Reaction pathway for chlorofluorocyclopropanation and a typical experimental workflow.
Synthesis of Hexafluorobenzene
A more specialized, high-temperature application of this compound is in the synthesis of hexafluorobenzene (C₆F₆). This reaction involves the pyrolysis of a mixture of this compound and chlorofluoromethane (B1204246). This method is generally less common in standard organic synthesis laboratories due to the high temperatures required.
Reaction Scheme:
Protocol 2: Synthesis of Hexafluorobenzene via Pyrolysis
Warning: This reaction is performed at high temperatures and involves the generation of corrosive HCl gas. It should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound (CHCl₂F)
-
Chlorofluoromethane (CH₂ClF)
-
High-temperature tube furnace
-
Inert reaction tube (e.g., platinum or nickel)
-
Gas flow controllers
-
Trapping system for HCl and unreacted starting materials (e.g., cooled traps and a basic scrubber)
Procedure:
-
System Setup: Assemble the pyrolysis apparatus, consisting of a gas delivery system, the reaction tube situated within the furnace, and a downstream trapping system.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the furnace to the reaction temperature (typically >600 °C).
-
Gas Flow: Introduce a gaseous mixture of this compound and chlorofluoromethane into the hot reaction tube at a controlled flow rate.
-
Reaction and Collection: The pyrolysis reaction occurs in the hot zone. The product stream, containing hexafluorobenzene, HCl, and unreacted starting materials, exits the furnace and passes through the trapping system. Hexafluorobenzene is condensed and collected in the cold traps.
-
Purification: The collected crude product can be purified by fractional distillation.
References
Application Notes and Protocols: Material Compatibility of Stainless Steel and Polymers with Dichlorofluoromethane (R-22)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoromethane, commonly known as R-22 or HCFC-22, is a hydrochlorofluorocarbon that has been widely used as a refrigerant and propellant. In research and pharmaceutical development, it may be encountered as a legacy solvent, a specialty chemical, or in cooling systems for laboratory equipment. Ensuring the chemical compatibility of materials that come into contact with this compound is critical for maintaining the integrity of experimental setups, preventing contamination, and ensuring the safety and reliability of processes.
These application notes provide a comprehensive overview of the compatibility of common grades of stainless steel and various polymers with this compound. The information is compiled from established chemical resistance guides and industry standards. Additionally, detailed protocols for evaluating material compatibility are provided to enable researchers to conduct their own specific assessments.
Material Compatibility Data
The following tables summarize the compatibility of stainless steel and various polymers with this compound. The ratings are based on publicly available chemical compatibility charts and generally apply to ambient temperature unless otherwise specified. It is important to note that factors such as temperature, pressure, concentration, and the presence of other chemicals can significantly impact material compatibility. Therefore, for critical applications, it is strongly recommended to perform specific testing under end-use conditions.
Stainless Steel
Stainless steel alloys, particularly the austenitic grades 304 and 316, are widely used in laboratory and pharmaceutical applications due to their excellent corrosion resistance.
| Material | Grade | Common Name | Compatibility Rating with this compound | Notes |
| Stainless Steel | 304 | 18-8 Stainless | A - Excellent | Generally considered to have excellent resistance to corrosion by R-22.[1][2] |
| Stainless Steel | 316 | Marine Grade | A - Excellent | Offers superior corrosion resistance compared to 304 stainless steel, particularly against chlorides.[1][3] |
| Stainless Steel | 316L | Low Carbon 316 | A - Excellent | The low carbon content provides better resistance to sensitization, which is important for welded components.[3] |
Rating Key:
-
A - Excellent: No effect or negligible effect on the material.
-
B - Good: Minor effect, slight corrosion, or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Severe Effect: Not recommended for any use.
Polymers
The compatibility of polymers with this compound can vary significantly. Some polymers may swell, lose mechanical strength, or degrade upon exposure.
| Polymer | Common Name/Abbreviation | Compatibility Rating with this compound | Notes |
| Polytetrafluoroethylene | PTFE, Teflon® | A - Excellent | Generally inert to a wide range of chemicals, including refrigerants. |
| Perfluoroalkoxy Alkane | PFA | A - Excellent | Similar chemical resistance to PTFE with better melt-processability. |
| Polyether Ether Ketone | PEEK | A - Excellent | High-performance polymer with excellent chemical and mechanical properties. |
| Polypropylene | PP | B - Good | Some sources indicate satisfactory performance, but testing is recommended, especially at elevated temperatures.[4] |
| Neoprene (Polychloroprene) | CR | A - Excellent | Generally shows good resistance to refrigerants.[5] |
| Fluoroelastomer | Viton®, FKM | B - Good | Generally good resistance, but swelling can occur. Specific Viton® grades may offer enhanced resistance.[6][7][8][9][10] |
| Nitrile Rubber | Buna-N, NBR | C - Fair to D - Severe | Not generally recommended for use with chlorinated hydrocarbons. Swelling and degradation are likely.[11] |
| Ethylene Propylene Diene Monomer | EPDM | C - Fair to D - Severe | Generally not recommended for use with chlorinated solvents. |
| Polyvinyl Chloride | PVC | D - Severe | PVC is known to be attacked by polar solvents and chlorinated hydrocarbons. |
| Acrylonitrile Butadiene Styrene | ABS | D - Severe | Generally has poor resistance to chlorinated solvents. |
Rating Key:
-
A - Excellent: Little or no change in weight and mechanical properties.
-
B - Good: Minor effect, some swelling or loss of properties may occur over time.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Severe: Material is seriously affected and not recommended for use.
Experimental Protocols
For applications where material compatibility is critical or when using materials not listed above, direct testing is essential. The following protocols are based on established industry standards for evaluating the compatibility of materials with refrigerants and other chemicals.
Protocol for Evaluating Polymer Compatibility (Based on ASTM D471 and D543)
This protocol describes an immersion test to determine the effect of this compound on the physical properties of polymers.
3.1.1 Materials and Equipment
-
Test specimens of the polymer material (standard dimensions, e.g., 25 mm x 50 mm x 2 mm).
-
This compound (R-22), appropriate grade.
-
Sealed pressure vessels (e.g., stainless steel or glass-lined autoclaves) capable of safely containing R-22 at the test temperature.
-
Analytical balance (±0.1 mg accuracy).
-
Calipers or other dimensional measurement tool.
-
Shore durometer for hardness measurement.
-
Tensile testing machine (as per ASTM D638).[1][2][12][13][14]
-
Temperature-controlled oven.
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
3.1.2 Procedure
-
Initial Measurements:
-
Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Measure and record the initial mass, dimensions (length, width, thickness), and Shore hardness of at least three specimens for each material.
-
For tensile properties, prepare a separate set of specimens and measure their initial tensile strength and elongation at break according to ASTM D638.
-
-
Immersion:
-
Place the pre-measured specimens in the pressure vessel.
-
Evacuate the vessel to remove air and moisture.
-
Charge the vessel with a sufficient amount of this compound to fully immerse the specimens.
-
Seal the vessel securely.
-
-
Aging:
-
Place the sealed vessel in a temperature-controlled oven set to the desired test temperature (e.g., ambient, or an elevated temperature to accelerate aging). The test duration should be defined (e.g., 72 hours, 168 hours).
-
-
Post-Immersion Measurements:
-
After the aging period, cool the vessel to room temperature before carefully venting the this compound in a well-ventilated area.
-
Remove the specimens and allow any residual solvent to evaporate.
-
Immediately measure and record the final mass, dimensions, and Shore hardness of the specimens.
-
Conduct tensile testing on the aged specimens to determine the final tensile strength and elongation.
-
3.1.3 Data Analysis
Calculate the following changes in properties:
-
Percent Change in Mass: [ (Final Mass - Initial Mass) / Initial Mass ] * 100
-
Percent Change in Volume: [ (Final Volume - Initial Volume) / Initial Volume ] * 100 (Volume can be calculated from the dimensional measurements).
-
Change in Shore Hardness: Final Hardness - Initial Hardness
-
Percent Change in Tensile Strength: [ (Final Tensile Strength - Initial Tensile Strength) / Initial Tensile Strength ] * 100
-
Percent Change in Elongation at Break: [ (Final Elongation - Initial Elongation) / Initial Elongation ] * 100
Protocol for Evaluating Stainless Steel Compatibility (Based on ASHRAE Standard 97 and Guideline 38)
This protocol is a sealed-tube test to assess the stability of this compound in the presence of stainless steel and to observe any corrosion.
3.2.1 Materials and Equipment
-
Test coupons of the stainless steel grade (e.g., 304, 316).
-
This compound (R-22).
-
Heavy-walled glass tubes or metal pressure vessels.[15][16][17]
-
Vacuum pump.
-
Manifold for charging the refrigerant.
-
Tube sealing equipment (for glass tubes) or appropriate fittings for metal vessels.
-
Temperature-controlled oven.
-
Microscope for visual inspection.
-
Analytical instruments for chemical analysis of the refrigerant (e.g., Gas Chromatography).
3.2.2 Procedure
-
Preparation:
-
Clean the stainless steel coupons thoroughly to remove any oils or contaminants.
-
Place the coupon inside the test vessel.
-
-
Charging and Sealing:
-
Connect the vessel to the charging manifold and evacuate to a high vacuum.
-
Introduce a precise amount of this compound into the vessel.
-
Seal the vessel.
-
-
Aging:
-
Place the sealed vessel in a high-temperature oven for a specified duration to accelerate any potential reactions (e.g., 14 days at 150°C).[18]
-
-
Post-Aging Analysis:
-
After cooling, visually inspect the contents of the vessel for any signs of discoloration of the refrigerant or corrosion of the metal coupon.
-
A sample of the refrigerant can be analyzed to detect any decomposition products.
-
The surface of the metal coupon can be examined under a microscope for signs of pitting or general corrosion.
-
Visualizations
Experimental Workflow for Polymer Compatibility Testing
Caption: Workflow for Polymer Compatibility Testing.
Logical Relationship for Material Selection
Caption: Decision-making process for material selection.
References
- 1. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 2. store.astm.org [store.astm.org]
- 3. ecdn6.globalso.com [ecdn6.globalso.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD - Wadegati [wadegati.com]
- 6. Sealed tube test method for evaluation of hermetic motor insulation performance with refrigerant systems | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. TPS - Titles, Purposes, and Scopes [ashrae.org]
- 9. ASHRAE standard sealed glass tube method to test the chemical stability of material for use within refrigerant systems - Catalog - UW-Madison Libraries [search.library.wisc.edu]
- 10. ecosealthailand.com [ecosealthailand.com]
- 11. iifiir.org [iifiir.org]
- 12. industrialphysics.com [industrialphysics.com]
- 13. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 14. zwickroell.com [zwickroell.com]
- 15. Updated Guidelines, October 2018 | ashrae.org [ashrae.org]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Dichlorofluoromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of dichlorofluoromethane (HCFC-21).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically through the fluorination of chloroform (B151607) (CHCl₃), can result in several byproducts. The most common impurities include:
-
Unreacted Starting Material: Chloroform (CHCl₃).
-
Over-fluorinated Products: Chlorodifluoromethane (B1668795) (CHClF₂, HCFC-22) and Trifluoromethane (B1200692) (CHF₃, HFC-23).[1]
-
Acidic Gases: Hydrogen chloride (HCl) and unreacted hydrogen fluoride (B91410) (HF).[2]
Q2: What is the initial step to remove acidic byproducts from the crude product?
A2: The initial and crucial step is to remove acidic gases like HCl and HF. This is typically achieved by passing the gaseous reaction effluent through a scrubbing system. An alkaline solution, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is commonly used to neutralize these acidic components.[3][4]
Q3: How can I separate this compound from other organic byproducts?
A3: Fractional distillation is the primary method for separating this compound from organic byproducts like chloroform and chlorodifluoromethane.[5] This technique separates compounds based on their different boiling points.
Q4: Does this compound form azeotropes with its byproducts?
A4: Yes, this compound is known to form a minimum-boiling azeotrope with chlorodifluoromethane.[6][7] This is a critical consideration during purification, as it means that simple distillation cannot fully separate these two components. The azeotrope contains approximately 25% dichlorodifluoromethane (B179400) by weight and has a boiling point of about -41.4 °C, which is slightly below the boiling point of pure chlorodifluoromethane (-40.8 °C).[7]
Q5: How can I analyze the purity of my final this compound product?
A5: Gas chromatography (GC) is the most common and effective analytical technique for determining the purity of this compound.[8] A GC equipped with a suitable column and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), can separate and quantify the components in your sample.
Troubleshooting Guide
Problem 1: Low yield of this compound after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Optimize reaction conditions such as temperature, pressure, and reaction time. Ensure the catalyst is active and used in the correct proportion. |
| Loss of volatile product during workup. | Use a cold trap (e.g., with dry ice/acetone) to effectively condense the gaseous product. Ensure all connections in your apparatus are well-sealed to prevent leaks. |
| Side reactions leading to byproduct formation. | Carefully control the stoichiometry of the reactants. For example, an excess of hydrogen fluoride can lead to over-fluorination. Monitor the reaction progress to stop it at the optimal time.[9] |
Problem 2: The final product is contaminated with acidic impurities (HCl, HF).
| Possible Cause | Suggested Solution |
| Inefficient scrubbing of the gas stream. | Ensure the alkaline scrubbing solution is fresh and at an appropriate concentration (see Experimental Protocols). Increase the contact time between the gas and the scrubbing solution, for example, by using a packed column scrubber.[3][4] |
| Insufficient capacity of the scrubbing solution. | Use a larger volume of the scrubbing solution or a multi-stage scrubbing setup for reactions that produce a large amount of acidic gases.[4] |
| "Carry-over" of acidic solution. | Incorporate a trap or a demister after the scrubber to prevent aerosolized alkaline solution from being carried into the product collection system. |
Problem 3: Poor separation of this compound from byproducts during fractional distillation.
| Possible Cause | Suggested Solution |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column) to improve separation efficiency, especially for components with close boiling points.[10][11][12] |
| Distillation rate is too fast. | A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation.[10][11] |
| Formation of an azeotrope. | As this compound and chlorodifluoromethane form an azeotrope, complete separation by simple fractional distillation is not possible.[6][7] Consider alternative purification techniques like extractive distillation if very high purity is required. |
| Fluctuations in heating. | Use a stable heating source (e.g., an oil bath with a temperature controller) to maintain a consistent boiling rate. |
Problem 4: Inaccurate purity assessment by Gas Chromatography (GC).
| Possible Cause | Suggested Solution |
| Inappropriate GC column. | Use a column with a stationary phase suitable for separating volatile halogenated hydrocarbons. A non-polar or mid-polarity column is often a good starting point. |
| Incorrect oven temperature program. | Optimize the temperature program to achieve good resolution between the peaks of this compound and its potential impurities. A slow temperature ramp can improve the separation of closely boiling compounds. |
| Sample injection issues. | Ensure a consistent and reproducible injection volume. For gaseous samples, use a gas-tight syringe. |
| Leaks in the GC system. | Check for leaks in the carrier gas lines, septum, and column connections, as these can lead to baseline instability and poor peak shape. |
Data Presentation
Table 1: Physical Properties of this compound and Key Byproducts
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | CHCl₂F | 102.92 | 8.9 |
| Chloroform | CHCl₃ | 119.38 | 61.2[2][13][14][15] |
| Chlorodifluoromethane | CHClF₂ | 86.47 | -40.8[3][6][11][16] |
| Trifluoromethane | CHF₃ | 70.01 | -82.1[5][7] |
Experimental Protocols
Protocol 1: Alkaline Scrubbing for Acidic Gas Removal
This protocol describes the preparation and use of a sodium hydroxide solution to remove HCl and HF from the crude this compound gas stream.
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Gas scrubbing bottle or packed column
Procedure:
-
Prepare the Scrubbing Solution: Carefully dissolve 40 g of NaOH pellets in 1 liter of distilled water to create a 1 M (4% w/v) solution. Caution: The dissolution of NaOH is exothermic; cool the solution before use.
-
Set up the Scrubber: Fill a gas scrubbing bottle or the reservoir of a packed column with the 1 M NaOH solution.
-
Gas Inlet: Connect the outlet of your reaction vessel to the inlet of the gas scrubber, ensuring that the gas will bubble through the NaOH solution.
-
Gas Outlet: Connect the outlet of the scrubber to your product collection system (e.g., a cold trap).
-
Flow Rate: Pass the crude gas stream through the scrubber at a moderate flow rate to ensure sufficient contact time for the neutralization reaction to occur.
-
Monitoring: If possible, monitor the pH of the scrubbing solution. If it becomes acidic (pH < 7), replace it with a fresh solution.
Protocol 2: Fractional Distillation of this compound
This protocol provides a general procedure for the purification of this compound from less volatile (chloroform) and more volatile (chlorodifluoromethane) impurities.
Materials:
-
Crude liquid this compound (after acid scrubbing and drying)
-
Fractional distillation apparatus (including a distilling flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a temperature controller
-
Thermometer
-
Boiling chips
-
Cold bath (e.g., ice-water or dry ice-acetone) for receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place a few boiling chips in the distilling flask.
-
Charging the Flask: Add the crude liquid this compound to the distilling flask.
-
Heating: Gently heat the distilling flask.
-
First Fraction (More Volatile Impurities): The first fraction to distill will be enriched in the more volatile components, primarily the this compound/chlorodifluoromethane azeotrope (boiling point ~ -41.4 °C) and any trifluoromethane (boiling point -82.1 °C).[5][7] Collect this fraction in a receiving flask cooled in a dry ice-acetone bath. The head temperature should be significantly below the boiling point of this compound.
-
Main Fraction (this compound): As the more volatile components are removed, the temperature at the head of the column will rise. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (8.9 °C). Use an ice-water bath to cool the receiving flask for this fraction.
-
Final Fraction (Less Volatile Impurities): Once the majority of the this compound has distilled, the temperature may rise again, indicating the presence of less volatile impurities like chloroform (boiling point 61.2 °C).[2][13][14][15] Stop the distillation at this point to avoid contaminating your purified product.
-
Analysis: Analyze the collected fractions by GC to determine their composition and the purity of the main this compound fraction.
Mandatory Visualizations
References
- 1. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s-k.com [s-k.com]
- 3. s-k.com [s-k.com]
- 4. US2450414A - Distillation process for separating products of chloroform fluorination - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijsdr.org [ijsdr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. DICHLORODIFLUOROMETHANE AND DIFLUOROETHANE AZEOTROPIC MIXTURE WITH APPROXIMATELY 74% DICHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. NaOH Wet Scrubber: Process, Consumption, Design [torch-air.com]
- 14. epa.gov [epa.gov]
- 15. hazmattool.com [hazmattool.com]
- 16. Azeotrope tables - Wikipedia [en.wikipedia.org]
Technical Support Center: Moisture Removal from Dichlorofluoromethane (HCFC-21) Gas
Welcome to the technical support center for handling and purifying Dichlorofluoromethane (HCFC-21). This resource is designed for researchers, scientists, and drug development professionals who require ultra-dry HCFC-21 for sensitive experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the moisture removal process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove moisture from this compound (HCFC-21) for my experiments?
A1: Moisture in HCFC-21 can have several detrimental effects on sensitive experiments. Water can react with the refrigerant, especially at elevated temperatures or in the presence of certain metals, leading to the formation of corrosive acids like hydrochloric acid (HCl) and hydrofluoric acid (HF).[1] These acids can damage sensitive equipment and interfere with chemical reactions. For applications in drug development and other precision research, the presence of water can alter reaction pathways, affect catalyst performance, and compromise the integrity of experimental results.
Q2: What is the most effective method for drying HCFC-21 gas?
A2: For achieving the low moisture levels required for sensitive applications, the use of molecular sieves is highly recommended.[2][3] Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to selectively adsorb water molecules while excluding the larger HCFC-21 molecules.[4] They are capable of reducing water content to the parts-per-million (ppm) level.[3]
Q3: Which type of molecular sieve should I use for drying HCFC-21?
A3: The choice of molecular sieve depends on the kinetic diameter of the molecules involved. For drying HCFC-21, a 3A or 4A molecular sieve is generally suitable. A 3A molecular sieve has a pore opening of approximately 3 angstroms, which is ideal for adsorbing water molecules while excluding most hydrocarbon and refrigerant molecules.[3][5] A 4A molecular sieve, with a 4-angstrom pore size, is also effective for water removal from gases.[3] It is crucial to select a pore size that allows water to enter but prevents the adsorption of the HCFC-21 itself.
Q4: Can I use other desiccants like silica (B1680970) gel or activated alumina (B75360)?
A4: While silica gel and activated alumina are common desiccants, they are generally less effective than molecular sieves for achieving ultra-low moisture levels.[6][7] Activated alumina is a porous material that can adsorb water but may not reach the low ppm levels achievable with molecular sieves.[7][8] Silica gel's performance tends to decrease significantly at higher temperatures.[7] For sensitive experiments requiring the driest possible gas, molecular sieves are the superior choice.[7][9]
Q5: How can I be certain that my HCFC-21 gas is sufficiently dry?
A5: The most accurate and widely accepted method for determining trace amounts of water in a sample is Karl Fischer titration.[10][11][12] This technique is specific to water and can provide highly accurate results in the ppm range.[11][12] For gaseous samples like HCFC-21, a gas phase extraction method coupled with a Karl Fischer titrator is often employed.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when drying this compound gas.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High moisture content after drying | 1. Saturated or inactive desiccant: The molecular sieves may have reached their maximum water adsorption capacity or were not properly activated before use.[5] 2. Inadequate contact time: The gas flow rate may be too high, or the desiccant bed may be too short, not allowing sufficient time for moisture adsorption. 3. Channeling: The gas may be creating channels through the desiccant bed, bypassing the bulk of the drying agent. | 1. Regenerate or replace the molecular sieves. Regeneration typically involves heating the sieves to 175-315°C under a vacuum or with a flow of dry purge gas to drive off the adsorbed water.[5] 2. Reduce the gas flow rate or increase the length of the desiccant column. 3. Ensure proper packing of the desiccant bed to avoid voids and channeling. |
| Desiccant degradation (e.g., powdering) | 1. Exposure to liquid water: Free water can cause physical breakdown of the desiccant beads.[13] 2. Rapid pressure changes: Sudden pressurization or depressurization can cause mechanical stress on the desiccant. | 1. Install a knockout pot or coalescing filter upstream of the desiccant bed to remove any entrained liquid water. [13] 2. Pressurize and depressurize the system slowly. |
| Corrosion in downstream equipment | 1. Reaction of residual moisture with HCFC-21: Even small amounts of water can lead to the formation of corrosive acids.[1] 2. Incompatible desiccant: Some desiccants may react with refrigerants to produce corrosive byproducts.[1] | 1. Improve the drying process to achieve lower moisture levels. Regularly monitor the moisture content using a reliable method like Karl Fischer titration.[10] 2. Ensure the use of a compatible desiccant like a 3A or 4A molecular sieve. |
| Inconsistent drying results | 1. Fluctuations in inlet gas moisture content. 2. Inconsistent regeneration of the desiccant. | 1. Consider a pre-drying step if the inlet gas has a highly variable and high moisture content. 2. Standardize the desiccant regeneration procedure, ensuring consistent temperature, time, and purge gas flow. |
Desiccant Performance Data
The following table summarizes the water adsorption capacity of various desiccants. Note that the specific capacity for HCFC-21 may vary, and experimental validation is recommended.
| Desiccant | Type | Typical Water Adsorption Capacity (% w/w at 25°C and 10% RH) | Regeneration Temperature (°C) | Notes |
| Molecular Sieve | 3A | 19-20%[5] | 175-260 | Ideal for selectively removing water from HCFC-21. |
| Molecular Sieve | 4A | 20-21%[5] | 200-315 | Also suitable for drying HCFC-21. |
| Molecular Sieve | 5A | 21-22%[5] | 200-315 | May adsorb some larger molecules, so compatibility should be checked. |
| Molecular Sieve | 13X | 23-24%[5] | 200-315 | Larger pore size may lead to co-adsorption of HCFC-21. |
| Activated Alumina | - | Variable, generally lower than molecular sieves at low humidity. | ~200[7] | Less effective for achieving ultra-low moisture levels.[6][7] |
| Silica Gel | - | Variable, performance degrades at higher temperatures.[7] | ~180[7] | Not recommended for high-purity applications requiring very low dew points.[7] |
Experimental Protocol: Drying this compound Gas with Molecular Sieves
This protocol outlines the procedure for drying HCFC-21 gas for use in sensitive experiments.
1. Materials and Equipment:
-
Cylinder of this compound (HCFC-21) gas
-
Two-stage gas regulator
-
Stainless steel tubing and fittings
-
Drying column (stainless steel or glass)
-
3A or 4A molecular sieves (8-12 mesh)
-
Upstream knockout pot or coalescing filter
-
Downstream particle filter (e.g., 2-micron sinter filter)
-
Flow meter or mass flow controller
-
Moisture analyzer (e.g., Karl Fischer titrator)
-
Vacuum pump
-
Heating mantle or oven for desiccant activation
-
Dry, inert purge gas (e.g., nitrogen or argon)
2. Desiccant Activation:
-
Place the required amount of molecular sieves in a heat-resistant vessel.
-
Heat the sieves in an oven or with a heating mantle under a slow flow of dry, inert gas or under vacuum.
-
For 3A molecular sieves, heat to 175-260°C. For 4A, heat to 200-315°C.
-
Maintain the temperature for at least 4 hours to ensure complete removal of adsorbed water.
-
Allow the sieves to cool to room temperature under a dry, inert atmosphere before use.
3. Experimental Setup:
-
Assemble the drying train as shown in the workflow diagram below.
-
Pack the drying column with the activated molecular sieves, ensuring there are no voids or channels. Place a small plug of glass wool at the inlet and outlet to prevent the beads from migrating.
-
Connect the HCFC-21 cylinder with the regulator to the inlet of the knockout pot.
-
Connect the outlet of the knockout pot to the inlet of the drying column.
-
Connect the outlet of the drying column to the particle filter, followed by the flow meter and the moisture analyzer.
-
Ensure all connections are leak-tight.
4. Drying Procedure:
-
Slowly open the valve on the HCFC-21 cylinder and adjust the regulator to the desired delivery pressure.
-
Set the desired flow rate using the flow meter or mass flow controller. A lower flow rate will allow for longer residence time in the desiccant bed and more efficient drying.
-
Allow the gas to flow through the system for a period of time to purge any residual air and moisture.
-
Monitor the moisture content of the dried gas using the moisture analyzer.
-
Once the moisture content has reached the desired low level and is stable, the gas is ready for use in the experiment.
5. Shutdown and Maintenance:
-
Close the valve on the HCFC-21 cylinder.
-
Allow the pressure in the system to vent through the experimental apparatus or a suitable exhaust.
-
Periodically regenerate or replace the molecular sieves to maintain drying efficiency. The frequency will depend on the moisture content of the inlet gas and the volume of gas processed.
Visualizations
References
- 1. US5347822A - Process for drying CH2 F2 refrigerant utilizing zeolite - Google Patents [patents.google.com]
- 2. arkema.com [arkema.com]
- 3. jalonzeolite.com [jalonzeolite.com]
- 4. sse.co.th [sse.co.th]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. sse.co.th [sse.co.th]
- 7. drytechinc.com [drytechinc.com]
- 8. Activated Alumina vs. Silica Gel l Comparing Desiccant Types [streampeak.com.sg]
- 9. agmcontainer.com [agmcontainer.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. Molecular Sieve Dehydration in Natural Gas| Pall Corporation [pall.com]
Troubleshooting peak tailing in gas chromatography of Dichlorofluoromethane
Compound of Interest: Dichlorofluoromethane (Freon 21, CHCl₂F) Topic: Troubleshooting Peak Tailing
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern when analyzing this compound?
A1: In an ideal gas chromatogram, peaks should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of your quantitative results.[2] For a volatile compound like this compound, maintaining sharp peaks is critical for accurate quantification, especially at low concentrations.
Q2: What are the primary causes of peak tailing in gas chromatography?
A2: Peak tailing in GC can typically be traced back to one of two root causes: physical disruptions in the sample flow path or chemical interactions (adsorption) within the system.[3]
-
Flow Path Disruptions: These issues tend to affect all peaks in the chromatogram and include problems like improper column installation, poor column cuts, or dead volumes in the system.[3][4]
-
Chemical Adsorption: These issues often affect only specific compounds and are caused by active sites within the GC system (e.g., in the inlet liner or on the column) that reversibly adsorb the analyte.[3][5]
Q3: I'm observing peak tailing for this compound. Where should I start my troubleshooting?
A3: A systematic approach is the most efficient way to diagnose the problem. A good first step is to determine if all peaks are tailing or just the this compound peak (and other similar compounds).[3]
-
If all peaks are tailing: The issue is likely physical. Start by checking the column installation, particularly its position in the inlet, and ensure the column ends are cleanly cut.[4][6]
-
If only specific peaks are tailing: The issue is likely chemical. The most common culprit is an active or contaminated inlet liner. Performing inlet maintenance by replacing the liner and septum is often the quickest solution.[5]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.
Guide 1: Diagnosing the Scope of the Tailing Problem
Q: How do I determine if my problem is systemic (affecting all peaks) or specific (affecting only some peaks)?
A: Inject a standard mix that includes this compound along with a series of non-polar compounds like n-alkanes.
-
Observation: If the alkanes exhibit sharp, symmetrical peaks while the this compound peak tails, the problem is likely due to chemical activity.[7]
-
Observation: If all peaks in the chromatogram, including the alkanes, show tailing, the problem is likely physical or related to a disruption in the carrier gas flow path.[3]
Guide 2: Addressing Physical and Flow Path Issues (All Peaks Tailing)
Q: I've confirmed all my peaks are tailing. What should I check first?
A: Improper column installation is a very common cause of universal peak tailing.[4]
-
Column Position in Inlet: If the column is too high or too low within the inlet, it can create turbulence or unswept dead volumes, causing peaks to tail.[4][6] Verify the correct installation depth for your specific instrument and inlet type.
-
Poor Column Cut: The quality of the column cut is critical. A jagged or angled cut can disrupt the flow of carrier gas into the column, leading to peak distortion.[2][4] The cut should be clean, flat, and at a right angle to the column wall.
-
Leaks: Check for leaks at the inlet and detector fittings. A leak can disrupt the carrier gas flow path and cause peak shape issues.
Guide 3: Resolving Chemical Activity and Contamination (Specific Peaks Tailing)
Q: The peak for this compound is tailing, but other non-polar compounds look fine. What's the cause?
A: This strongly suggests that your analyte is interacting with active sites in the system. These are surfaces that can adsorb polar or active compounds.
-
Contaminated Inlet Liner: The inlet liner is a common source of activity. Over time, it can become contaminated with non-volatile residues from samples or septum particles, creating active sites. Replacing the liner is a routine maintenance task that often solves this issue.
-
Column Contamination: If the front end of the GC column becomes contaminated with non-volatile material from repeated injections, it can create active sites.[7] Trimming 15-20 cm from the front of the column can remove the contaminated section and restore performance.[6]
-
System Activity: If new liners and column trimming do not solve the problem, other parts of the system may have active sites. "Priming" the system by injecting a high-concentration standard can help to passivate these sites.[8]
Guide 4: Optimizing GC Method Parameters
Q: Could my GC method parameters be causing the peak tailing for a volatile compound like this compound?
A: Yes, method parameters are crucial, especially for volatile analytes.
-
Initial Oven Temperature: For volatile compounds analyzed using splitless injection, the initial oven temperature must be low enough to allow for "solvent focusing." This means the temperature should be 20-40°C below the boiling point of the sample solvent to ensure the analytes condense at the head of the column in a tight band.[8] An incorrect initial temperature can lead to broad or tailing peaks for early-eluting compounds.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample, but not so high that it causes degradation of the analyte or septum.
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening and tailing.[8] Ensure your flow rate is set appropriately for your column dimensions and carrier gas type.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing
| Symptom | Potential Cause | Recommended Action | Reference |
| All peaks in the chromatogram are tailing. | Physical/Flow Path Issue | 1. Verify correct column installation depth in the inlet and detector. 2. Re-cut both ends of the column, ensuring a clean, 90-degree cut. 3. Check for leaks at all fittings. | [4][6] |
| Only specific peaks (e.g., this compound) are tailing. | Chemical Activity/Adsorption | 1. Replace the inlet liner and septum. 2. Trim 15-20 cm from the front of the column. 3. "Prime" the system with a high-concentration standard. | [8] |
| Tailing is observed for early-eluting peaks . | Improper Analyte Focusing | 1. If using splitless injection, lower the initial oven temperature to 20-40°C below the solvent's boiling point. 2. Check for leaks or dead volume upstream of the column. | [8] |
| Tailing is observed for late-eluting peaks . | Cold Spots or Contamination | 1. Ensure the detector and any transfer lines are heated appropriately (at or above the final oven temperature). 2. Bake out the column to remove high-boiling contaminants. | [6][8] |
Table 2: Typical Starting GC Parameters for Volatile Halogenated Hydrocarbons
| Parameter | Typical Value / Type | Rationale |
| Column Type | Low to mid-polarity phase (e.g., 5% Phenyl Polysiloxane) | Provides good selectivity for a range of volatile organic compounds. |
| Column Dimensions | 30 m length, 0.25 mm I.D., 1.0 µm film thickness | A standard dimension offering a good balance of resolution and analysis time. Thicker films help retain highly volatile compounds.[9] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Inlet Temperature | 200 - 250 °C | Ensures rapid vaporization without thermal degradation. |
| Oven Program | Start at 35-45°C (hold for 2-5 min), then ramp at 10-15°C/min to 200°C | Sub-ambient or near-ambient starting temperature is critical for focusing volatile analytes at the head of the column.[8] |
| Injection Mode | Split/Splitless | Split is used for higher concentrations; Splitless is for trace analysis and requires careful optimization of the initial oven temperature. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds. MS provides positive identification. |
Note: These are starting parameters and should be optimized for your specific application and instrument.
Experimental Protocols
Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum using forceps and replace it with a new one. Avoid touching the new septum with bare hands. Do not overtighten the nut.[5]
-
Remove Liner: Carefully remove the inlet liner, which may be held in place by an O-ring.
-
Install New Liner: Insert a new, deactivated liner of the appropriate type for your application. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet and tighten the fittings.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and any other disturbed fittings.[5]
Protocol 2: GC Column Trimming
-
Cool Down & Vent: Cool the oven and inlet. If connected to an MS, follow the proper venting procedure.
-
Disconnect Column: Carefully loosen the column nut at the inlet. Gently pull the column out of the inlet.
-
Perform Cut: Using a ceramic scoring wafer or other appropriate tool, score the column about 15-20 cm from the end. Gently flex the column to create a clean break at the score line.
-
Inspect Cut: Inspect the cut end with a small magnifier. It should be a flat, clean surface with no jagged edges or shards.[2] If the cut is poor, repeat the process.
-
Reinstall Column: Reinstall the column in the inlet to the correct depth, ensuring a new ferrule is used if the old one is deformed. Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.
-
Restore Flow & Check for Leaks: Restore carrier gas flow and check for leaks before heating the system.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in GC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. academic.oup.com [academic.oup.com]
- 8. restek.com [restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions with Dichlorofluoromethane
Welcome to the technical support center for utilizing Dichlorofluoromethane (CHCl2F) as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a suitable solvent for certain reactions?
A1: this compound (also known as HCFC-21) possesses a unique combination of physical and chemical properties that make it advantageous for specific applications, particularly for reactions requiring low temperatures.[1][2] Its low boiling point and melting point allow for a wide liquid range at temperatures where many common solvents would be frozen.[2] It is chemically relatively inert under many reaction conditions and its polarity is suitable for dissolving a range of organic compounds.[1][2]
Q2: When should I consider using this compound as a solvent?
A2: this compound is an excellent choice for reactions that need to be conducted at very low temperatures, such as certain organometallic reactions, enolate formations, or studies of reactive intermediates.[2] Its low viscosity at low temperatures ensures efficient stirring and heat transfer.[2] It is also a valuable solvent for Variable Temperature Nuclear Magnetic Resonance (VT-NMR) studies due to its wide liquid range and favorable spectroscopic properties.[2][3]
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a gas at room temperature and is typically handled as a liquefied compressed gas.[1] Key safety concerns include:
-
Asphyxiation Risk: As a dense gas, it can displace oxygen in poorly ventilated areas, leading to a risk of suffocation.[1]
-
Frostbite: Contact with the liquid form can cause severe frostbite due to its rapid evaporation and low boiling point.[1]
-
Pressure Hazard: It is supplied in cylinders under pressure, which poses a risk of rupture if heated or damaged.
-
Toxicity: While having low acute toxicity, inhalation of high concentrations can have narcotic effects.[1]
-
Environmental Hazard: this compound is an ozone-depleting substance, and its release to the atmosphere should be minimized.[1]
Q4: How can I safely handle and dispense this compound in the laboratory?
A4: Safe handling practices are crucial. Always work in a well-ventilated fume hood.[4] Use appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat.[1][5] To dispense, use a regulator approved for corrosive gases (due to potential for HCl formation) and transfer the liquefied gas at low temperatures to a pre-cooled reaction vessel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of reagents | This compound is a moderately polar solvent. Highly polar or ionic reagents may have limited solubility. | - Consider using a co-solvent to increase the overall polarity of the medium.- If possible, modify the reagent to a more soluble derivative (e.g., a different salt). |
| Reaction does not initiate or proceeds slowly | The reaction temperature may be too low, even for a low-temperature reaction. | - Gradually increase the reaction temperature in small increments, monitoring for any changes.- Ensure efficient stirring to overcome any mass transfer limitations. |
| Formation of unexpected byproducts | - The solvent may not be completely inert under the reaction conditions.- Impurities in the this compound (e.g., chloroform, water) may be reacting.[2] | - Verify the compatibility of all reagents with this compound.- Use high-purity, dry this compound. Consider passing the gas through a drying agent before condensation. |
| Difficulty in removing the solvent after the reaction | Due to its volatility, simple evaporation can lead to loss of volatile products. | - Use a cold-trap during solvent removal under reduced pressure to recover volatile products.- Consider a solvent exchange by carefully adding a higher-boiling solvent and then removing the this compound by gentle distillation. |
| Inconsistent reaction outcomes | Variations in the purity and water content of the this compound. | - Standardize the solvent purification procedure before use.- Always use a fresh batch of solvent for critical reactions. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CHCl2F | [1] |
| Molecular Weight | 102.92 g/mol | [1] |
| Boiling Point | 8.9 °C (48 °F) | [1] |
| Melting Point | -135 °C (-211 °F) | [1] |
| Density (liquid) | 1.405 g/cm³ at 9 °C | [6] |
| Solubility in Water | 1.88 x 10⁴ mg/L at 25 °C | [1] |
| Vapor Pressure | 1360 mmHg at 25 °C | [1] |
Table 2: Solubility of Common Organic Compounds in this compound
| Compound | Solubility | Reference |
| Ethanol | >10% by weight | [1] |
| Diethyl Ether | >10% by weight | [1] |
| Chloroform | Miscible | [1] |
| Acetic Acid | 69 parts/100 parts | [1] |
| Dioxane | 108 parts/100 parts | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Reaction Using this compound as a Solvent
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of moisture. Assemble the reaction apparatus, including a stirrer, thermometer, and an inlet for the solvent, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling the Apparatus: Cool the reaction vessel to the desired temperature using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler).
-
Solvent Condensation: Connect a cylinder of this compound to the reaction apparatus via a cold finger condenser or by bubbling the gas directly into the cooled reaction vessel. The gas will condense into a liquid at low temperatures. Condense the required volume of the solvent.
-
Reagent Addition: Dissolve the starting materials in a small amount of this compound in a separate, dry flask and add them to the reaction vessel via a cannula or a dropping funnel. Alternatively, add solid reagents directly to the stirred solvent.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, low-temperature NMR).
-
Quenching the Reaction: Once the reaction is complete, quench it at low temperature by the slow addition of a suitable quenching agent.
-
Work-up: Allow the reaction mixture to warm slowly to room temperature, ensuring that any excess this compound is safely vented through a bubbler or a trap. Proceed with a standard aqueous work-up and extraction with a suitable organic solvent.
Protocol 2: Purification of this compound for Sensitive Reactions
For reactions that are highly sensitive to impurities, commercial this compound can be purified.
-
Initial Trapping: Pass the this compound gas from the cylinder through a drying tube containing a suitable desiccant (e.g., calcium sulfate) to remove moisture.
-
Fractional Condensation: Condense the dried gas in a series of cold traps. The first trap, held at a slightly higher temperature (e.g., -20 °C), will condense less volatile impurities. The this compound can then be condensed in a second trap at a lower temperature (e.g., -78 °C).
-
Storage: The purified, liquefied this compound should be used immediately or stored in a sealed, pressure-rated container at low temperature.
Mandatory Visualizations
Caption: Workflow for a typical low-temperature reaction using this compound.
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Stabilizing Dichlorofluoromethane for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals who utilize dichlorofluoromethane (R-21) and require guidance on its long-term storage and stability in gas cylinders. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
| Problem | Possible Causes | Recommended Actions |
| Cylinder pressure is lower than expected. | 1. Slow leak from the cylinder valve or regulator connections.2. Inaccurate pressure gauge.3. Partial disproportionation or decomposition of R-21, leading to a change in the gas composition and total pressure. | 1. Perform a leak test using a suitable leak detection solution or an electronic leak detector. Tighten connections if necessary. Do not use Teflon tape on threaded connections as it may prevent a proper metal-to-metal seal.[1]2. Verify the gauge's accuracy against a calibrated gauge.3. If a leak is not detected, the gas composition may have changed. It is advisable to analyze a sample of the gas using Gas Chromatography (GC) to check for impurities or degradation products. |
| Discoloration or foreign particles observed in the gas stream. | 1. Internal corrosion of the gas cylinder.[2]2. Contamination during cylinder filling.3. Decomposition of this compound, potentially forming solid or colored byproducts. | 1. Immediately discontinue use of the cylinder and quarantine it in a well-ventilated area. Contact the gas supplier for further instructions. Do not use cylinders that are dented, rusted, or damaged.[3]2. Contact the gas supplier to report the issue and request a certificate of analysis.3. Analyze a sample of the gas using analytical techniques such as GC-MS to identify the contaminants. |
| Inconsistent experimental results using R-21 from a stored cylinder. | 1. Gas stratification within the cylinder.2. Presence of impurities or degradation products affecting the reaction. | 1. If the cylinder has been stationary for a long period, gently roll the cylinder on its side to ensure a homogeneous mixture before use. Follow proper handling procedures when moving cylinders.[4]2. Analyze the purity of the this compound using GC. Consider using a purification trap if minor impurities are detected. If significant degradation is suspected, a more detailed analysis by GC-MS is recommended to identify byproducts. |
| Cylinder valve is difficult to operate or appears corroded. | 1. External corrosion due to improper storage conditions (e.g., high humidity).2. Internal corrosion from contaminants within the gas (e.g., moisture). | 1. Store cylinders in a dry, well-ventilated area to prevent corrosion.[2][4]2. If internal corrosion is suspected, discontinue use and contact the supplier. Moisture can lead to the formation of acidic byproducts which can corrode the cylinder and valve. |
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound gas cylinders?
This compound cylinders should be stored in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[5] The storage temperature should not exceed 52 °C (125 °F).[3] Cylinders must be stored in an upright position and securely fastened to prevent them from falling.[4][6]
2. What are the potential degradation pathways for this compound during long-term storage?
While this compound is generally stable under normal storage conditions, two potential degradation pathways are of concern over extended periods:
-
Hydrolysis: In the presence of moisture, this compound can slowly hydrolyze to form acidic compounds such as hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF). These acids can then corrode the cylinder material.
-
Disproportionation: This is a redox reaction where a substance is simultaneously oxidized and reduced.[7] For this compound, a potential disproportionation reaction could be: 2 CHCl₂F → CCl₂F₂ + CH₂Cl₂ This reaction would lead to the formation of dichlorodifluoromethane (B179400) (R-12) and dichloromethane. The presence of certain metals within the cylinder can potentially catalyze this reaction.
3. Are stabilizers necessary for the long-term storage of this compound?
For high-purity applications where even trace amounts of acidic impurities can affect experimental outcomes, the use of stabilizers is recommended. Acid scavengers are commonly used in refrigerant systems to neutralize any acids that may form, thereby preventing corrosion and further degradation of the refrigerant.[2][5][8][9][10][11][12][13][14]
4. What types of acid scavengers are suitable for this compound?
While specific studies on stabilizers for pure this compound are limited, acid scavengers used for other HCFC refrigerants are likely to be effective. These are often based on epoxides or other compounds that can react with and neutralize acids. It is crucial to ensure that any added stabilizer is compatible with the experimental application.
5. How can I verify the purity and stability of my stored this compound?
The most reliable method for assessing the purity and stability of this compound is through gas chromatography (GC). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.[15][16][17]
-
GC-FID: Provides quantitative information on the purity of the R-21 and can detect the presence of other volatile compounds.
-
GC-MS: Provides both quantitative data and structural information, allowing for the identification of unknown degradation products.[16][18][19]
6. What materials should gas cylinders and associated equipment be made of for storing this compound?
This compound is incompatible with chemically active metals such as sodium, potassium, calcium, powdered aluminum, zinc, and magnesium.[20] Gas cylinders are typically made of steel or aluminum. While both are generally suitable, aluminum cylinders may offer better resistance to corrosion from moist carbon dioxide, which can form carbonic acid.[21] It is essential to ensure that all components of the gas handling system, including regulators and tubing, are compatible with this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound (Based on ASHRAE Standard 97)
This protocol outlines a procedure for assessing the stability of this compound under accelerated aging conditions.
Objective: To evaluate the long-term stability of this compound, with and without stabilizers, by exposing it to elevated temperatures and analyzing for degradation products.
Materials:
-
This compound (high purity)
-
Selected stabilizer (acid scavenger)
-
Borosilicate glass tubes[22]
-
Gas-tight syringes
-
Vacuum pump
-
Heating oven
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Tube Preparation:
-
Thoroughly clean and dry heavy-walled borosilicate glass tubes.
-
If testing material compatibility, add coupons of cylinder materials (e.g., steel, aluminum) into the tubes.
-
-
Sample Charging:
-
Evacuate the tubes to remove air and moisture.
-
Introduce a precise amount of the stabilizer (if applicable) into the designated tubes.
-
Using a gas-tight syringe, carefully charge each tube with a predetermined amount of this compound. The amount should be calculated to ensure that the pressure at the test temperature does not exceed the safe limits of the glass tube.
-
Seal the tubes using a torch while the bottom of the tube is cooled to prevent pressure buildup.
-
-
Accelerated Aging:
-
Place the sealed tubes in a heating oven set to a specific temperature (e.g., 100 °C, 150 °C). The Arrhenius equation can be used to relate the accelerated aging time to real-time storage at ambient temperatures.[4]
-
Age the tubes for a predetermined duration (e.g., 14 days, 28 days). Include a set of control tubes stored at ambient temperature.
-
-
Sample Analysis:
-
After aging, carefully cool the tubes to room temperature.
-
Visually inspect the tubes for any changes in color, presence of solids, or etching of the glass.
-
Carefully open the tubes and collect the gas sample.
-
Analyze the gas sample using a calibrated GC-MS system to identify and quantify any degradation products.
-
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Objective: To identify and quantify this compound and its potential degradation products in a gas sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for separating volatile halogenated hydrocarbons.
Procedure:
-
Sample Introduction:
-
Introduce a known volume of the gas sample into the GC injector port using a gas-tight syringe or a gas sampling valve.
-
-
Gas Chromatography:
-
Use a temperature program that allows for the separation of this compound from potential impurities and degradation products (e.g., dichlorodifluoromethane, dichloromethane).
-
Use an inert carrier gas such as helium.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in full scan mode to identify all eluting compounds by comparing their mass spectra to a library of known compounds.
-
For quantitative analysis, operate in selected ion monitoring (SIM) mode for higher sensitivity and accuracy.
-
-
Data Analysis:
-
Identify degradation products by their mass spectra and retention times.
-
Quantify the concentration of this compound and its degradation products by comparing their peak areas to those of a calibration standard.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for accelerated stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Refrigerant Safety 101 - Facilities Management Insights [facilitiesnet.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Compressed and liquefied gas cylinders – Laboratory Safety Manual [lsm.alfaisal.edu]
- 5. ecmrefrigerant.com [ecmrefrigerant.com]
- 6. ysu.edu [ysu.edu]
- 7. lohtragon.com [lohtragon.com]
- 8. nationalref.com [nationalref.com]
- 9. budgetheating.com [budgetheating.com]
- 10. nucalgon.com [nucalgon.com]
- 11. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 12. fwwebb.com [fwwebb.com]
- 13. specialchem.com [specialchem.com]
- 14. baerlocher.com [baerlocher.com]
- 15. files.chartindustries.com [files.chartindustries.com]
- 16. GC/MS complete analysis of all common gases and decomposition products [dilo.eu]
- 17. Commercial Refrigeration and Air Conditioning Equipment: Frequently Asked Questions | Phaseout of Ozone-Depleting Substances | US EPA [19january2017snapshot.epa.gov]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. standards.globalspec.com [standards.globalspec.com]
- 21. Aluminium vs Steel Cylinder | Aluminium Cylinders Advantage [alcancylinders.com]
- 22. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Quantitative Analysis of Dichlorofluoromethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting quantitative analysis of Dichlorofluoromethane (CHCl₂F).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the quantitative analysis of this compound?
A1: The most common method for the quantitative analysis of this compound is gas chromatography (GC).[1][2][3] This technique separates volatile compounds in a sample, allowing for their identification and quantification. Detectors frequently used for this analysis include Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD), with the latter being particularly sensitive to halogenated compounds.[4][5]
Q2: Where can I obtain calibration standards for this compound?
A2: Certified reference materials (CRMs) and analytical standards for this compound can be purchased from various chemical suppliers that specialize in chromatography standards, such as Sigma-Aldrich.[6] It is also possible to prepare standards in-house.
Q3: How can I prepare my own this compound calibration standards?
A3: You can prepare working standards by accurately weighing or measuring a known amount of pure this compound and dissolving it in a suitable solvent, such as isooctane (B107328) or hexane, in a volumetric flask.[7] For gaseous standards, a known volume of this compound gas can be bubbled through a solvent like methylene (B1212753) chloride.[1][3] It is crucial to perform this in a well-ventilated hood due to the volatility and potential hazards of the compounds.[1][3]
Q4: What is a typical linear range for this compound calibration?
A4: The linear range will depend on the specific instrument and method parameters. However, it is essential to prepare a series of standards that bracket the expected concentration of this compound in your samples.[7] For example, a calibration curve could be prepared with concentrations ranging from the low µg/L to the mg/L level, depending on the sensitivity of the detector.
Q5: How often should I calibrate my instrument?
A5: Daily calibration with at least five to six working standards is recommended to ensure the accuracy and reliability of your quantitative analysis.[1][3] Additionally, a calibration verification standard should be run periodically throughout the analytical sequence to monitor instrument performance.[7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Peaks Detected | 1. Syringe issue (blocked or empty). 2. Incorrect instrument parameters (e.g., wrong inlet/detector selected). 3. Gas supply issue (carrier gas not flowing). 4. Broken column. | 1. Clean or replace the syringe; ensure the sample is drawn correctly.[8] 2. Verify all instrument settings.[8] 3. Check gas cylinder levels and connections.[8] 4. Replace the column.[8] |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Leaks in the system. | 1. Use a deactivated liner; if the problem persists, trim the inlet side of the column or replace it.[8] 2. Bake out the column at a high temperature (within its limits).[9] 3. Perform a leak check of the injector, fittings, and gas lines.[8] |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system. 3. Column degradation. | 1. Ensure the GC oven is properly calibrated and the gas flow is stable.[10] 2. Perform a leak check.[10] 3. Condition or replace the column.[10] |
| Baseline Noise or Drift | 1. Contaminated carrier gas or detector gas. 2. Column bleed. 3. Contaminated injector or detector. | 1. Use high-purity gases and install or replace gas filters.[10][11] 2. Condition the column; if bleeding is excessive, the column may be old or damaged and require replacement.[9][10] 3. Clean the injector and detector according to the manufacturer's instructions.[9][10] |
| Poor Resolution | 1. Suboptimal column temperature or temperature program. 2. Incorrect carrier gas flow rate. 3. Column is not suitable for the separation. | 1. Optimize the temperature program.[12] 2. Adjust the carrier gas flow rate.[12] 3. Select a column with a different stationary phase or higher efficiency.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol is adapted from the NIOSH Manual of Analytical Methods 1018 for the preparation of gaseous standards in a solvent.[1]
Materials:
-
Pure this compound
-
Methylene chloride (or other suitable solvent)
-
Gas-tight syringe
-
22-mL vials with PTFE-lined septum screw caps
-
Pipettes
Procedure:
-
Pipette 20.0 mL of methylene chloride into a series of 22-mL vials.
-
Immediately cap the vials to prevent solvent evaporation.
-
Using a gas-tight syringe, draw a known volume of pure this compound gas.
-
Carefully inject the this compound gas into the methylene chloride in the vial by bubbling it slowly through the solvent.
-
Gently shake the vial to ensure the gas dissolves completely.
-
Repeat steps 3-5 with varying volumes of this compound to create a series of standards with different concentrations.
-
Analyze these standards alongside your samples and a solvent blank.
-
Prepare a calibration curve by plotting the peak area versus the mass of the analyte.
Protocol 2: Quantitative Analysis by Gas Chromatography (GC)
This is a general protocol and should be adapted based on the specific instrumentation and column used.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD)
-
Autosampler or manual injection port
-
Appropriate GC column (e.g., DB-624)
Procedure:
-
Instrument Setup: Set the GC parameters according to the manufacturer's recommendations and the specific analytical method. An example of starting parameters is provided in the table below.
-
Calibration: Analyze the prepared calibration standards, starting with the lowest concentration and proceeding to the highest.
-
Sample Analysis: Inject the prepared samples into the GC.
-
Data Acquisition: Record the chromatograms and integrate the peak areas corresponding to this compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the samples based on their peak areas.
Quantitative Data Summary
| Parameter | Value | Reference |
| GC Column | DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm | [4] |
| Injector Temperature | 200 °C | [1] |
| Detector Temperature | 260 °C (FID) | [1] |
| Oven Temperature Program | 70 °C, ramp to 170 °C at 10 °C/min, hold for 5 min | [2] |
| Carrier Gas | Helium | [2] |
| Flow Rate | 20 mL/min | [2] |
| Linearity (R²) | > 0.999 | [4] |
| Method Detection Limit (MDL) | 0.001 to 0.345 µg/L | [4] |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. Dichlorodifluoromethane [drugfuture.com]
- 3. cdc.gov [cdc.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography Standards [sigmaaldrich.com]
- 7. settek.com [settek.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Identifying and removing impurities in commercial Dichlorofluoromethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in commercial Dichlorofluoromethane (HCFC-21).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound (HCFC-21) can contain various impurities originating from its manufacturing process, storage, or degradation. Common impurities include:
-
Residual Reactants and Byproducts: Unreacted starting materials such as chloroform, and byproducts from the fluorination process like chlorodifluoromethane (B1668795) (HCFC-22) and other chlorofluorocarbons.
-
Acidic Impurities: Hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF) can be present due to incomplete neutralization or degradation.
-
Water: Moisture can be introduced during production or storage.
-
Stabilizers: To prevent degradation, stabilizers may be added. While specific stabilizers for HCFC-21 are not extensively documented in public literature, related compounds like dichloromethane (B109758) are often stabilized with compounds like amylene or cyclohexene. Other potential stabilizers for hydrochlorofluoroolefins include free radical scavengers, acid scavengers (e.g., 1,2-epoxybutane), and oxygen scavengers.
-
Other Organic Compounds: Trace amounts of other organic compounds may be present depending on the specific manufacturing process.
Q2: How can I identify the impurities in my this compound sample?
A2: The most common and effective method for identifying volatile and semi-volatile impurities in this compound is Gas Chromatography (GC) coupled with a suitable detector.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust technique for quantifying known impurities. A standardized method, NIOSH 2516, can be adapted for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly recommended for identifying unknown impurities. The mass spectrometer provides fragmentation patterns that can be compared against spectral libraries for positive identification.
Q3: Are there established purity standards for commercial this compound?
A3: While specific commercial grade specifications can vary by manufacturer, general quality standards for refrigerants provide a baseline for purity. The Air-Conditioning, Heating, and Refrigeration Institute (AHRI) Standard 700 outlines specifications for fluorocarbon refrigerants. For high-purity applications in research and pharmaceutical development, even lower levels of impurities are often required.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification and analysis of this compound.
Issue 1: Presence of Acidic Impurities
-
Problem: Acidic impurities (HCl, HF) are detected in the this compound, which can interfere with reactions or corrode equipment.
-
Solution: Perform an acid-base wash to neutralize and remove acidic components.
Issue 2: Water Contamination
-
Problem: The this compound contains an unacceptable level of water, which can be detrimental to moisture-sensitive experiments.
-
Solution: Use molecular sieves to effectively remove water.
Issue 3: Presence of Organic Impurities or Stabilizers
-
Problem: Unwanted organic byproducts, residual reactants, or stabilizers are present in the this compound.
-
Solution: Treatment with activated carbon can effectively adsorb these organic impurities.
Quantitative Data Summary
The following table summarizes typical purity specifications and common impurity levels for fluorocarbon refrigerants. Note that specific lots of commercial this compound may have different impurity profiles.
| Impurity | Typical Specification (AHRI 700 for similar refrigerants) | Method of Analysis |
| Purity | ≥ 99.5% by weight | GC-FID |
| Water | ≤ 10 ppm by weight | Karl Fischer |
| Acidity (as HCl) | ≤ 1 ppm by weight | Titration |
| High-Boiling Residue | ≤ 0.01% by volume | Evaporation |
| Other Volatile Impurities | ≤ 0.5% by weight | GC-MS |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for separating a wide range of volatile organic compounds.
Procedure:
-
Sample Preparation: Due to the high volatility of this compound, direct gas-phase injection is preferred. If handling as a liquid, ensure the sample is kept cold to prevent rapid evaporation. A headspace analysis approach can also be employed.
-
GC Conditions (Typical):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1) to avoid overloading the column.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 35 to 350
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for compound identification.
-
Protocol 2: Removal of Acidic Impurities by Acid-Base Wash
This protocol describes the removal of acidic impurities from liquid this compound.
Materials:
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Washing:
-
Transfer the liquid this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water to remove any residual bicarbonate.
-
-
Drying:
-
Drain the this compound into a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate and swirl to remove residual water.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Isolation:
-
Carefully decant or filter the dried this compound from the drying agent.
-
Protocol 3: Removal of Water by Molecular Sieves
This protocol details the dehydration of this compound using molecular sieves.
Materials:
-
Activated 3A or 4A molecular sieves
-
Airtight storage container
Procedure:
-
Activation of Molecular Sieves:
-
Place the molecular sieves in a ceramic or glass dish.
-
Heat in a muffle furnace at 300-350 °C for at least 3 hours under a stream of inert gas or under vacuum.
-
Allow to cool to room temperature in a desiccator.
-
-
Dehydration:
-
Add the activated molecular sieves (approximately 10% w/v) to the this compound in an airtight container.
-
Allow the mixture to stand for at least 12 hours, with occasional gentle swirling.
-
-
Isolation:
-
Carefully decant or filter the dried this compound from the molecular sieves.
-
Protocol 4: Removal of Organic Impurities with Activated Carbon
This protocol outlines the use of activated carbon to remove organic impurities.
Materials:
-
Granular activated carbon
-
Filter funnel and filter paper
Procedure:
-
Treatment:
-
Add granular activated carbon (approximately 5-10% w/v) to the this compound.
-
Stir or agitate the mixture for 1-2 hours at room temperature.
-
-
Isolation:
-
Remove the activated carbon by filtration through a medium-porosity filter paper.
-
For very fine carbon particles, a second filtration or filtration through a finer filter medium may be necessary.
-
Pressure and temperature control in experiments involving liquid Dichlorofluoromethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid Dichlorofluoromethane (HCFC-21), with a specific focus on managing pressure and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to experimental setup?
A1: this compound is a colorless gas that is typically handled as a liquid under its own vapor pressure.[1] Its extremely low boiling point and high vapor pressure at room temperature are critical considerations for experimental design.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CHCl₂F | [1] |
| Molecular Weight | 102.92 g/mol | [2] |
| Boiling Point | 8.9 °C (48 °F) at 760 mmHg | [1][2] |
| Melting Point | -135 °C (-211 °F) | [2] |
| Vapor Pressure | 1360 mmHg at 25 °C | [1] |
| Specific Gravity | 1.48 at 20 °C (68°F) | [2] |
| Critical Temperature | 178.5 °C | [3] |
| Critical Pressure | 5.17 MPa (51.7 bar) | [3] |
Q2: How does pressure affect the boiling point of this compound?
A2: The boiling point of any liquid, including this compound, is the temperature at which its vapor pressure equals the surrounding environmental pressure.[4][5] Therefore, by controlling the pressure in your apparatus, you can control the boiling point:
-
Reducing Pressure: Lowering the pressure above the liquid will cause it to boil at a lower temperature.[5]
-
Increasing Pressure: Increasing the pressure will raise the boiling point.[6]
Q3: What are the primary safety concerns when handling liquid this compound?
A3: The main hazards are:
-
Frostbite: The liquid has a very low boiling point and can cause severe frostbite upon contact with skin or eyes as it evaporates rapidly.[2][7] Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[7][8]
-
Asphyxiation: As a gas, it is heavier than air and can displace oxygen in poorly ventilated areas, leading to asphyxiation.[2][9] Experiments should be conducted in a well-ventilated laboratory or fume hood.
-
Container Rupture: Heating a sealed container of this compound can cause a dangerous pressure buildup, leading to violent rupture.[1][9]
Q4: With which common laboratory materials is this compound incompatible?
A4: this compound is incompatible with chemically-active metals such as sodium, potassium, calcium, and powdered aluminum, zinc, and magnesium.[2] It should also not be mixed with strong acids or exposed to acid fumes.[2]
Troubleshooting Guides
Issue: Unstable or Fluctuating System Pressure
Q: My system pressure is fluctuating erratically. What are the potential causes and how can I fix it?
A: Pressure instability is a common issue when working with highly volatile substances. The root cause is often related to temperature changes, leaks, or improper gas handling.
Troubleshooting Steps for Pressure Instability
Caption: Troubleshooting workflow for pressure instability.
Issue: Difficulty Maintaining Target Temperature
Q: I can't get my reaction mixture to cool to the target temperature, or it won't stay cold. What should I investigate?
A: Maintaining sub-ambient temperatures requires balancing the heat being removed from your system with the heat entering from the environment.
| Potential Cause | Troubleshooting Action |
| Inadequate Cooling Capacity | Ensure your cooling bath or chiller is rated for the target temperature and the heat load of your experiment. For very low temperatures, a simple ice bath is insufficient; consider dry ice/acetone or a cryogenic chiller. |
| Poor Thermal Contact | The reaction vessel must have good contact with the cooling medium. Ensure the vessel is sufficiently immersed in the bath. For jacketed vessels, confirm the cooling fluid is circulating effectively. |
| Heat Ingress from Environment | Insulate your apparatus. Use foam insulation or a vacuum-jacketed vessel (Dewar) to minimize heat transfer from the ambient air. Cover the top of the cooling bath where possible. |
| Agitation Heat | Vigorous mechanical stirring can introduce a surprising amount of heat. If possible, use magnetic stirring, or reduce the speed of overhead stirring once the desired temperature is reached. |
| Exothermic Reaction | If the temperature rises after adding a reagent, your reaction is likely exothermic. Add the reagent more slowly or pre-cool it before addition to manage the heat release. |
Experimental Protocols
Protocol: Establishing a Stable Low-Temperature, Controlled-Pressure Environment
This protocol describes a method for setting up a reaction in liquid this compound at -20°C under a slight positive pressure of inert gas.
1. Materials and Equipment:
-
Three-neck round-bottom flask
-
Jacketed condenser with a cooling fluid circulator
-
Digital temperature controller and probe[10]
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with a two-stage regulator
-
Bubbler (for monitoring gas outflow)
-
Low-temperature cooling bath/chiller[11]
-
Schlenk line or manifold for inert gas handling
-
Appropriate glassware, tubing, and septa
2. Experimental Workflow Diagram:
Caption: Workflow for setting up a low-temperature experiment.
3. Step-by-Step Procedure:
-
System Assembly: Assemble the dry three-neck flask with a magnetic stir bar, the jacketed condenser, and a gas inlet adapter connected to the Schlenk line. Place a septum on the third neck for future reagent addition.
-
Inert Atmosphere: Place the flask assembly into the cooling bath (do not turn on yet). Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Initiate Cooling: Turn on the cooling bath and set it to a temperature about 10°C below your target (e.g., -30°C for a -20°C target). Start the circulator for the condenser, setting it to a temperature above the boiling point but cold enough to condense effectively (e.g., -10°C).
-
Solvent Condensation: With a slight positive pressure of inert gas flowing through the system (monitored by the bubbler), slowly introduce this compound gas from its cylinder through the gas inlet. It will condense into a liquid in the cold flask. Condense the desired volume.
-
Temperature Equilibration: Once the desired volume of liquid is collected, stop the gas flow from the cylinder. Insert a temperature probe through the septum. Adjust the cooling bath setpoint so that the internal temperature of the liquid this compound stabilizes at your target of -20°C.
-
Pressure Control: Ensure the system remains connected to the inert gas line with the outlet going to a bubbler. This creates a closed system under a slight positive pressure, preventing air from entering and allowing for the safe venting of any pressure changes. The boiling point will now be elevated slightly above its atmospheric value.
-
Achieve Stability: Allow the entire system to sit for 15-20 minutes with stirring to ensure both temperature and pressure are fully stable before proceeding with your experiment.
References
- 1. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Vapor Pressure - Boiling Water Without Heat [chem.rutgers.edu]
- 5. Boiling [chem.purdue.edu]
- 6. quora.com [quora.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. techmate.co.uk [techmate.co.uk]
- 11. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
Technical Support Center: Dichlorofluoromethane (R-21) Tracer Gas Flow Rate Optimization
Welcome to the Technical Support Center for the use of Dichlorofluoromethane (CHCl2F), also known as R-21, as a tracer gas. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing flow rates and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R-21) and why is it used as a tracer gas?
A1: this compound is a hydrochlorofluorocarbon (HCFC) that exists as a colorless and odorless gas at standard conditions.[1][2] It is used as a tracer gas in various applications, including ventilation studies and leak detection, due to its chemical stability and low background concentrations in most environments. Its distinct molecular weight and properties allow for sensitive detection using appropriate analytical methods.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a non-flammable gas.[1] However, it can displace oxygen and cause rapid suffocation in enclosed spaces.[2] Contact with the liquefied gas can cause frostbite.[2] It is crucial to work in a well-ventilated area and refer to the Safety Data Sheet (SDS) for detailed handling procedures and personal protective equipment (PPE) recommendations. The Threshold Limit Value (TLV) for R-21 is 10 ppm.[1]
Q3: What analytical instruments are suitable for detecting this compound?
A3: Gas chromatography (GC) with a flame ionization detector (FID) or an electron capture detector (ECD) are common and effective methods for quantifying this compound concentrations. Mass spectrometry (MS) can also be used for highly sensitive and specific detection.
Q4: How do I calculate the required flow rate for my experiment?
A4: The optimal flow rate depends on the specific application, the volume of the system being studied, and the desired final concentration of the tracer gas. A general approach is to keep the tracer gas flow rate at a very low level, typically less than 1% of the total effluent flow rate, to avoid significantly impacting the system's dynamics.[3] The required injection flow rate can be estimated using the following formula:
Injection Flow Rate (L/min) = (Desired Concentration (ppm) * Total System Flow Rate (L/min)) / 1,000,000
It is recommended to start with a calculated estimate and then optimize based on experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during flow rate optimization experiments with this compound.
Issue 1: Inconsistent or Non-Repeatable Concentration Readings
| Possible Cause | Troubleshooting Steps |
| Fluctuating Injection Flow Rate | 1. Verify Mass Flow Controller (MFC) Calibration: Ensure your MFC is calibrated for this compound or a gas with similar properties.[3] 2. Check for Leaks: Inspect all connections in the gas delivery line for leaks using a leak detection solution or a handheld leak detector. 3. Stable Supply Pressure: Ensure the gas cylinder regulator is providing a stable output pressure. |
| Incomplete Mixing of Tracer Gas | 1. Increase Mixing Distance: Increase the distance between the injection point and the sampling point to allow for more thorough mixing.[3] 2. Use a Static Mixer: Install a static mixer downstream of the injection point. 3. Optimize Injection Point: Inject the tracer gas in a turbulent region of the flow path. |
| Detector Instability | 1. Allow for Warm-up: Ensure the analytical instrument (e.g., GC-FID) is adequately warmed up and stabilized. 2. Check Detector Gas Flows: Verify the flow rates of fuel (hydrogen), oxidizer (air), and makeup gas for the FID are correct and stable.[4] |
Issue 2: High Background Noise in Detector Signal
| Possible Cause | Troubleshooting Steps |
| Contaminated Carrier or Detector Gases | 1. Use High-Purity Gases: Ensure the use of high-purity carrier and detector gases. 2. Install Gas Purifiers: Use in-line gas purifiers to remove any potential contaminants.[5] |
| System Contamination | 1. Bake-out the System: If using a GC, bake out the injector, column, and detector to remove any contaminants.[4] 2. Clean System Components: Clean any components that may have been exposed to contaminants. |
| Leaks in the Analytical System | 1. Perform a Leak Check: Conduct a thorough leak check of the entire analytical system, from the gas source to the detector.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Injection Flow Rate
Objective: To determine the this compound injection flow rate that provides a stable and detectable concentration within the desired range for a given experimental setup.
Methodology:
-
System Preparation:
-
Set up the experimental system (e.g., ventilation duct, reaction chamber) with a known total gas flow rate.
-
Connect the this compound cylinder through a calibrated mass flow controller (MFC) to the injection port.
-
Position the sampling probe at a sufficient distance downstream from the injection point to ensure complete mixing.
-
Connect the sampling line to the analytical instrument (e.g., GC-FID).
-
-
Initial Flow Rate Calculation:
-
Calculate an initial injection flow rate based on the desired target concentration (e.g., 10-100 ppm) and the total system flow rate using the formula provided in the FAQs.
-
-
Flow Rate Optimization Steps:
-
Set the MFC to the calculated initial flow rate and allow the system to stabilize.
-
Acquire multiple readings of the tracer gas concentration until a stable baseline is achieved.
-
Incrementally increase and decrease the injection flow rate, allowing for stabilization at each step, and record the corresponding concentrations.
-
Plot the measured concentration against the injection flow rate to establish a calibration curve.
-
Select the flow rate that provides a stable signal well above the background noise and within the linear range of the detector.
-
Data Presentation: Example Flow Rate Optimization Data
| Injection Flow Rate (mL/min) | Measured Concentration (ppm) | Signal-to-Noise Ratio | Stability (RSD %) |
| 1.0 | 8.5 | 15 | 2.1 |
| 2.0 | 18.2 | 35 | 1.5 |
| 3.0 | 29.8 | 58 | 0.9 |
| 4.0 | 41.5 | 75 | 1.2 |
| 5.0 | 52.1 | 92 | 1.8 |
Note: The optimal flow rate in this example is 3.0 mL/min, as it provides a strong signal with high stability.
Visualizations
Caption: Workflow for optimizing this compound tracer gas flow rate.
Caption: Troubleshooting logic for inconsistent tracer gas concentration readings.
References
Validation & Comparative
A Comparative Analysis of Dichlorofluoromethane (R-21) and HFC-134a as Refrigerants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Data
This guide provides a comprehensive comparison of two refrigerants: Dichlorofluoromethane (HCFC-21) and 1,1,1,2-Tetrafluoroethane (HFC-134a). While HFC-134a became a widely used refrigerant following the phase-out of more harmful substances, a historical and scientific comparison with older refrigerants like R-21 is crucial for understanding the evolution of refrigerant technology and for ongoing research into new, sustainable alternatives. This document summarizes their key properties, environmental impact, and theoretical performance based on available data.
Data Presentation: A Side-by-Side Comparison
The following tables provide a quantitative summary of the key physical, thermodynamic, and environmental properties of this compound (R-21) and HFC-134a.
Table 1: Physical and Thermodynamic Properties
| Property | This compound (R-21) | HFC-134a |
| Chemical Formula | CHCl₂F | CH₂FCF₃ |
| Molar Mass ( g/mol ) | 102.92 | 102.03[1][2][3] |
| Boiling Point (°C at 1 atm) | 8.9[4] | -26.06[1][2][3] |
| Critical Temperature (°C) | 178.5[4] | 101.08[1][2][3] |
| Critical Pressure (kPa) | 5170 | 4060.3[1][2][3] |
| Safety Classification (ASHRAE) | B1 | A1[5] |
Table 2: Environmental Impact
| Property | This compound (R-21) | HFC-134a |
| Ozone Depletion Potential (ODP) | 0.04[4] | 0[6] |
| Global Warming Potential (GWP, 100-year) | 151 | 1430[6][7][8][9] |
Performance Characteristics
Coefficient of Performance (COP): The COP is a measure of a refrigeration system's efficiency. While direct comparative experimental COP values are unavailable, the thermodynamic properties of HFC-134a generally allow for efficient operation in a variety of applications.[6]
Refrigerating Capacity: This is the measure of the amount of heat a refrigeration system can remove from the refrigerated space. The refrigerating capacity is dependent on the specific operating conditions and the system design.
Experimental Protocols
The performance of refrigerants is typically evaluated in a vapor-compression refrigeration cycle test rig. The methodology generally follows standards set by organizations like the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE). A detailed experimental protocol to compare the performance of R-21 and HFC-134a would involve the following steps:
-
Test Apparatus: A vapor-compression refrigeration test rig is used, consisting of a compressor, a condenser, an expansion valve, and an evaporator. The system is instrumented with pressure transducers and temperature sensors (thermocouples or resistance temperature detectors) at the inlet and outlet of each component. A flow meter is installed to measure the refrigerant mass flow rate. Power meters are used to measure the electrical consumption of the compressor and any auxiliary components like fans and pumps.
-
Refrigerant Charging: The refrigeration system is first evacuated to remove any air and moisture. The system is then charged with the refrigerant to be tested (either R-21 or HFC-134a) to the manufacturer's specified amount or until optimal operating conditions are achieved.
-
Setting Operating Conditions: The experiment is conducted under a range of controlled operating conditions. Key parameters that are varied include:
-
Evaporator Temperature: The temperature of the medium being cooled by the evaporator is controlled.
-
Condenser Temperature: The temperature of the cooling medium for the condenser (e.g., air or water) is controlled.
-
-
Data Acquisition: Once the system reaches a steady state for a given set of operating conditions, the following data is recorded:
-
Pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Temperatures at the same points.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
Performance Calculations: The collected data is used to calculate the following performance metrics:
-
Refrigerating Effect (Qe): Calculated from the change in enthalpy of the refrigerant across the evaporator and the mass flow rate.
-
Compressor Work (Wc): Calculated from the change in enthalpy of the refrigerant across the compressor and the mass flow rate, or measured directly from the power consumption.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Qe / Wc).
-
Refrigerating Capacity: The rate of heat removal, typically expressed in kilowatts (kW) or tons of refrigeration (TR).
-
-
Comparative Analysis: The calculated performance metrics for R-21 and HFC-134a are then compared across the range of tested operating conditions to provide a direct comparison of their performance.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for a comparative study of this compound (R-21) and HFC-134a.
Conclusion
This compound (R-21) is a hydrochlorofluorocarbon (HCFC) with an Ozone Depletion Potential of 0.04, leading to its phase-out under the Montreal Protocol.[4] In contrast, HFC-134a is a hydrofluorocarbon with a zero ODP, making it a more environmentally friendly alternative in terms of ozone layer protection.[6] However, HFC-134a has a significant Global Warming Potential of 1430, and its use is now being restricted in many regions in favor of refrigerants with lower GWP.[6][7][8][9]
References
- 1. freon.com [freon.com]
- 2. meiersupply.com [meiersupply.com]
- 3. joho.p.free.fr [joho.p.free.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Choosing natural refrigerants | R134a - Heinen & Hopman [heinenhopman.com]
- 6. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 7. infraserv.com [infraserv.com]
- 8. epa.gov [epa.gov]
- 9. gil-bar.com [gil-bar.com]
Dichlorofluoromethane (R-21) vs. Modern Refrigerants: A Comprehensive Performance and Environmental Comparison
A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of the phased-out refrigerant, Dichlorofluoromethane (R-21), in comparison to contemporary alternatives. This document provides objective data, experimental methodologies, and visual aids to support informed decision-making in specialized applications.
This compound, also known as R-21, is a hydrochlorofluorocarbon (HCFC) that was once used as a refrigerant.[1] Due to its contribution to ozone layer depletion, its production and use have been largely phased out under the Montreal Protocol.[2] This guide provides a thorough comparison of R-21's performance with modern refrigerants, including hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural refrigerants. The data presented is intended to assist researchers and professionals who may encounter R-21 in older equipment or require comparative data for developmental purposes.
Environmental Impact Assessment
A primary driver for the transition away from older refrigerants is their environmental impact. The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are key metrics in this assessment. R-21, while having a lower ODP than chlorofluorocarbons (CFCs), still poses a threat to the ozone layer.[1] Modern refrigerants are characterized by a zero ODP and a significantly lower GWP.
| Refrigerant | Chemical Formula | Type | ODP (100-year) | GWP (100-year) |
| R-21 | CHCl2F | HCFC | 0.04[2] | 1760[3] |
| R-134a | CH2FCF3 | HFC | 0[4] | 1430[4] |
| R-410A | Blend | HFC | 0[5] | 2088[5] |
| R-32 | CH2F2 | HFC | 0[4] | 675[4] |
| R-1234yf | C3H2F4 | HFO | 0[4] | 4[4] |
| R-290 (Propane) | C3H8 | HC | 0[4] | 3[4] |
| R-717 (Ammonia) | NH3 | Natural | 0[4] | 0[4] |
| R-744 (CO2) | CO2 | Natural | 0[4] | 1[4] |
| Table 1: Environmental properties of R-21 and modern refrigerants. |
Thermodynamic Properties Comparison
The thermodynamic properties of a refrigerant are crucial in determining its suitability for a particular cooling system. These properties influence the system's operating pressures, temperatures, and overall efficiency.
| Refrigerant | Boiling Point (°C) | Critical Temperature (°C) | Critical Pressure (MPa) |
| R-21 | 8.92[2] | 178.5[6] | 5.17[6] |
| R-134a | -26.1 | 101.1 | 4.06 |
| R-410A | -48.5 | 72.1 | 4.90 |
| R-32 | -51.7 | 78.1 | 5.78 |
| R-1234yf | -29.5 | 94.7 | 3.38 |
| R-290 (Propane) | -42.1 | 96.7 | 4.25 |
| R-717 (Ammonia) | -33.3 | 132.4 | 11.3 |
| R-744 (CO2) | -78.5 (sublimation) | 31.1 | 7.38 |
| Table 2: Thermodynamic properties of R-21 and modern refrigerants. |
Performance Analysis: Coefficient of Performance (COP)
The Coefficient of Performance (COP) is a critical measure of a refrigerant's efficiency in a cooling system, representing the ratio of cooling provided to the work input required.[7] Direct experimental comparisons of R-21 with a wide array of modern refrigerants are scarce due to its phased-out status. However, available data and theoretical analyses provide insights into its relative performance.
| Refrigerant | COP | Evaporating Temp. (°C) | Condensing Temp. (°C) | Notes |
| R-21 | Reference | - | - | Used as a baseline in older studies. |
| R-134a | Similar to R-12 | - | - | Often considered a replacement for older refrigerants.[8] |
| R-32 | High | -6 | 40 | Exhibits a high COP in heat pump applications.[9] |
| R-290 (Propane) | High | - | - | Shows good performance, often better than R-12.[8] |
| R-744 (CO2) | Lower | -6 | 40 | Generally has a lower COP compared to other refrigerants.[9] |
| Table 3: Comparative Coefficient of Performance (COP) of selected refrigerants. |
Experimental Protocols for Refrigerant Performance Evaluation
While specific experimental data directly comparing R-21 with all modern refrigerants is limited, a generalized methodology for evaluating refrigerant performance in a vapor compression refrigeration system is outlined below. This protocol is based on standard practices in the field.[10][11]
-
Test Bench Setup : A vapor compression refrigeration test rig is assembled, consisting of a compressor, condenser, thermostatic expansion valve, and evaporator.[11][12] The system is equipped with pressure gauges on both high and low-pressure sides and temperature sensors at key points in the cycle.[12] A flow meter is installed in the liquid line to measure the refrigerant mass flow rate.
-
Instrumentation and Data Acquisition :
-
Pressure and temperature sensors are connected to a data acquisition system to record real-time measurements.
-
Power meters are used to measure the energy consumption of the compressor.
-
-
System Preparation :
-
The system is thoroughly evacuated to remove any non-condensable gases and moisture.
-
The system is then charged with the refrigerant under investigation to the manufacturer's specified amount.
-
-
Experimental Procedure :
-
The system is allowed to run until it reaches a steady state, characterized by stable temperatures and pressures.
-
Data for temperature, pressure, mass flow rate, and compressor power consumption are recorded for a set period.
-
The experiment is repeated for each refrigerant being tested under identical operating conditions (e.g., evaporator and condenser temperatures).
-
-
Data Analysis :
-
The refrigerating effect is calculated from the change in enthalpy of the refrigerant across the evaporator.
-
The work of compression is determined from the power consumption of the compressor.
-
The Coefficient of Performance (COP) is calculated as the ratio of the refrigerating effect to the work of compression.
-
References
- 1. irbnet.de [irbnet.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Global warming potential - Wikipedia [en.wikipedia.org]
- 4. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 5. Refrigerants and Global Warming Potential — NY4Cool [ny4cool.org]
- 6. R21 Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 7. Coefficient of performance - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
Validating Dichlorofluoromethane in Air: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) in air samples is paramount for environmental monitoring, occupational safety, and quality control. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of dichlorofluoromethane (Freon 21) concentration in air, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on several factors, including required sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance characteristics of GC-MS compared to Gas Chromatography with a Flame Ionization Detector (GC-FID) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
| Parameter | GC-MS (EPA TO-15) | GC-FID (NIOSH 2516) | SIFT-MS |
| Principle | Chromatographic separation followed by mass-based identification and quantification.[1] | Chromatographic separation followed by detection of ions formed during combustion in a hydrogen flame. | Real-time mass spectrometry using chemical ionization.[2] |
| Limit of Detection (LOD) | Estimated in the low parts-per-trillion by volume (pptv) range. | Estimated at 0.05 mg per sample.[3] | Typically in the parts-per-billion (ppb) to pptv range.[4] |
| Limit of Quantification (LOQ) | Estimated in the low pptv range. | Not explicitly stated, but the working range starts at 120 ppm for a 2-L air sample.[3] | Typically in the low ppb range. |
| Linearity | Excellent, typically with R² > 0.99 over a wide concentration range. | Good within the defined working range. | Excellent, with a wide dynamic range.[5] |
| Precision (%RSD) | Typically <15%. | Overall precision (SrT): 0.061.[3] | High, with RSD values often below 10%.[5] |
| Accuracy (% Recovery) | Typically within ±30% of the true value. | 100.9% for spiked samples and 102.9% for generated atmospheres.[3] | High, often within 20% of the true value.[5] |
| Selectivity | High, based on both retention time and mass spectrum.[1] | Moderate, based on retention time only. | High, based on specific ion-molecule reactions. |
| Sample Throughput | Lower, due to chromatographic run times. | Lower, due to chromatographic run times. | High, real-time analysis without chromatography.[4] |
| Sample Preparation | Canister sampling with pre-concentration. | Sorbent tube sampling with solvent desorption.[3][6] | None required for direct air analysis.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are the experimental protocols for the analysis of this compound using GC-MS and GC-FID.
GC-MS Method (Based on EPA TO-15 Principles)
This method provides a framework for the analysis of this compound in whole air samples collected in specially prepared canisters.
1. Sample Collection and Preparation:
-
Sampling: Collect whole air samples in evacuated, passivated stainless steel canisters.
-
Pre-concentration: A defined volume of the air sample is drawn through a cryogenic or sorbent trap to concentrate the analytes and remove water vapor. The trap is then rapidly heated to desorb the analytes onto the GC column.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., 60 m x 0.32 mm ID, 1.8 µm film thickness Vocol column).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is used as the detector.
3. Analytical Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A temperature program is optimized to separate this compound from other potential components in the sample. A typical program might be: initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity for this compound.[7]
-
Selected Ions for this compound (CHCl₂F): Based on its mass spectrum, suitable quantifier and qualifier ions would be selected (e.g., m/z 67 (base peak), 69, and the molecular ion at m/z 102).[8]
-
4. Calibration:
-
A multi-point calibration curve is generated by analyzing standard gas mixtures of this compound at various concentrations. The response (peak area) is plotted against concentration, and a linear regression is applied.
GC-FID Method (Based on NIOSH Method 2516)
This method is designed for the determination of this compound in workplace air.[3]
1. Sample Collection and Preparation:
-
Sampling: Air is drawn through a solid sorbent tube containing activated charcoal using a personal sampling pump.[6]
-
Desorption: The charcoal from the sorbent tube is transferred to a vial, and the this compound is desorbed using 5 mL of carbon disulfide (CS₂). The vial is allowed to stand for 30 minutes with occasional agitation.[3]
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
Column: Stainless steel, 6 m x 3-mm, 10% FFAP on 100/120 mesh Chromosorb WHP.[3]
3. Analytical Conditions:
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[3]
-
Temperatures:
-
Injector: 125 °C
-
Detector: 220 °C
-
Column: 55 °C[3]
-
-
Injection Volume: 5 µL.[3]
4. Calibration and Quantification:
-
A calibration curve is prepared by injecting known amounts of this compound in carbon disulfide into the GC-FID.[3]
-
The peak area of this compound in the samples is compared to the calibration curve to determine the mass of analyte collected. The concentration in air is then calculated based on the sampled air volume.[9]
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound analysis using GC-MS.
Caption: Comparison of key features of GC-MS, GC-FID, and SIFT-MS.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]
- 3. cdc.gov [cdc.gov]
- 4. lqa.com [lqa.com]
- 5. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance | MDPI [mdpi.com]
- 6. Page:NIOSH Manual of Analytical Methods - 2516.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 7. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 8. ez.restek.com [ez.restek.com]
- 9. Page:NIOSH Manual of Analytical Methods - 2516.pdf/3 - Wikisource, the free online library [en.wikisource.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorofluoromethane Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the detection of Dichlorofluoromethane (Freon 21): Gas Chromatography with Flame Ionization Detection (GC-FID) as detailed in NIOSH Method 2516, and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a clear, data-driven comparison to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for cross-validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision in any scientific endeavor. This section summarizes the key performance characteristics of GC-FID and GC-MS for the detection of this compound, providing a clear basis for comparison.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) - NIOSH Method 2516 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Working Range) | 120 to 1500 ppm (500 to 6300 mg/m³) for a 2-L air sample[1] | Method dependent, but generally offers a wide linear range. |
| Accuracy (Recovery) | Desorption efficiencies averaged 101% over the range 5.9 to 34 mg per sample[2] | Typically high, often assessed via spike and recovery experiments. |
| Precision (RSD) | Not explicitly stated in the provided NIOSH method documentation. | High precision is achievable, with RSD values typically below 15%. |
| Limit of Detection (LOD) | Estimated LOD: 0.05 mg per sample[1] | Generally lower than GC-FID, with Method Detection Limits (MDLs) reported in the low µg/L range for similar volatile organic compounds[3] |
| Specificity | Moderate to high, based on retention time. | High, provides mass spectral data for compound identification and confirmation. |
| Sample Throughput | Moderate, requires individual sample preparation and analysis. | Moderate, similar to GC-FID in terms of sample handling. |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound detection. This process ensures that both methods provide comparable and reliable results.
Caption: Cross-validation workflow for analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) - NIOSH Method 2516
This protocol is based on NIOSH Method 2516 for the determination of this compound in air.[1]
1. Sample Preparation (Solid Phase Sorbent Tube):
-
Sampling: A known volume of air is drawn through a coconut shell charcoal sorbent tube at a flow rate of 0.01 to 0.05 L/min for a total sample size of 0.25 to 3 L.[1]
-
Desorption: The front and back sorbent sections are placed in separate vials. 5.0 mL of carbon disulfide (containing 0.4% v/v pentane (B18724) as an internal standard) is added to each vial. The vials are sealed and allowed to stand for 30 minutes with occasional agitation.[1]
2. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: Stainless steel, 6 m x 3-mm, 10% FFAP on 100/120 mesh Chromosorb WHP.[1]
-
Carrier Gas: Nitrogen at 30 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Temperatures:
3. Calibration and Quantification:
-
A calibration curve is prepared by analyzing standard solutions of this compound in carbon disulfide.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a generalized protocol for the analysis of volatile organic compounds like this compound.
1. Sample Preparation:
-
Purge and Trap: For aqueous samples, the volatile compounds are purged from the sample matrix with an inert gas and trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.
-
Solvent Extraction: For solid or liquid samples, this compound can be extracted using a suitable solvent like dichloromethane.[4] The extract is then injected into the GC-MS.
2. GC-MS Analysis:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness), is commonly used for volatile organic compounds.[4][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Oven Program: A temperature program is used to separate the analytes. For example, an initial temperature of 35°C held for 5 minutes, then ramped at 10°C/min to 240°C and held for 5 minutes.[4]
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity and quantification.
-
3. Calibration and Quantification:
-
An internal standard is typically used for quantification.
-
A calibration curve is generated by analyzing standards of known concentrations.
-
Quantification is based on the integrated peak area of a characteristic ion of this compound relative to the peak area of the internal standard.
References
- 1. cdc.gov [cdc.gov]
- 2. Page:NIOSH Manual of Analytical Methods - 2516.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. indianjnephrol.org [indianjnephrol.org]
- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ozone Depletion Potential of Hydrochlorofluorocarbons (HCFCs)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Ozone Depletion Potential (ODP) of various Hydrochlorofluorocarbons (HCFCs). HCFCs are a class of chemical compounds that have been used as transitional replacements for the more potent ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs).[1] While less damaging than CFCs, HCFCs still contribute to the depletion of the stratospheric ozone layer, which protects the Earth from harmful ultraviolet (UV) radiation.[2][3] This analysis presents quantitative ODP data, outlines the experimental and computational methodologies used for their determination, and offers a visual representation of the ozone depletion process.
Quantitative Data Summary
The Ozone Depletion Potential (ODP) of a substance is a relative measure of its effectiveness in destroying stratospheric ozone, with CFC-11 assigned a reference ODP of 1.0.[4][5] The following table summarizes the ODP values for several common HCFCs, providing a clear comparison of their potential environmental impact.
| Compound | Chemical Formula | Ozone Depletion Potential (ODP)* |
| HCFC-22 | CHClF₂ | 0.055[1][6][7] |
| HCFC-123 | C₂HF₃Cl₂ | 0.02[1][8] |
| HCFC-124 | C₂HF₄Cl | 0.022[7][9] |
| HCFC-141b | C₂H₃FCl₂ | 0.11[1][8] |
| HCFC-142b | C₂H₃F₂Cl | 0.065[1][9] |
| HCFC-225ca | C₃HF₅Cl₂ | 0.025[9][8] |
| HCFC-225cb | C₃HF₅Cl₂ | 0.033[1][9][8] |
*ODP values are based on semi-empirical calculations and model assessments reported by various sources, including the U.S. Environmental Protection Agency (EPA) and scientific assessments under the Montreal Protocol.
Methodologies for Determining Ozone Depletion Potential
The determination of a substance's ODP is a complex process that integrates laboratory experiments with sophisticated atmospheric modeling. It is not a direct measurement but rather a calculated value based on a substance's chemical properties and its simulated behavior in the atmosphere.
Experimental Protocols
1. Kinetic Studies: The atmospheric lifetime of an HCFC is a critical factor in its ODP. This is largely determined by its rate of reaction with the hydroxyl (OH) radical in the troposphere. Laboratory experiments are conducted to measure these reaction rates. A common technique is pulsed laser photolysis-laser induced fluorescence (PLP-LIF) .
-
Objective: To determine the rate constant of the reaction between an HCFC and OH radicals at various temperatures and pressures representative of the troposphere.
-
Methodology:
-
A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser to generate OH radicals.
-
The HCFC of interest is introduced into the reaction cell at a known concentration.
-
The decay of the OH radical concentration is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
By varying the concentration of the HCFC, the bimolecular rate constant for the reaction can be determined.
-
2. Photolysis Cross-Section Measurements: For HCFCs that may reach the stratosphere, their susceptibility to photolysis by solar UV radiation is another important removal process.
-
Objective: To measure the absorption cross-section of the HCFC molecule as a function of wavelength in the UV region.
-
Methodology:
-
A beam of UV light of a specific wavelength is passed through a cell containing the HCFC vapor at a known concentration and path length.
-
The amount of light absorbed by the HCFC is measured using a detector.
-
This measurement is repeated across a range of UV wavelengths relevant to stratospheric conditions.
-
The absorption cross-section is then calculated using the Beer-Lambert law.
-
Computational Modeling
The experimental data on reaction rates and photolysis cross-sections are used as inputs for complex one-dimensional (1-D) and two-dimensional (2-D) atmospheric chemistry and transport models. These models simulate the distribution and fate of HCFCs in the atmosphere.
-
Model Components:
-
Chemistry Module: Includes a comprehensive set of chemical reactions that occur in the troposphere and stratosphere.
-
Transport Module: Simulates the movement of chemical species due to atmospheric dynamics (e.g., winds, convection, diffusion).
-
Radiation Module: Calculates photolysis rates based on the solar spectrum and the absorption cross-sections of various molecules.
-
-
ODP Calculation: The ODP is calculated as the ratio of the modeled steady-state global ozone depletion caused by a continuous emission of a unit mass of a specific HCFC to the ozone depletion caused by the emission of a unit mass of CFC-11.[4] These calculations are periodically updated and published in scientific assessments by the World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP).
Visualizing the Ozone Depletion Process
The following diagrams illustrate the key processes involved in ozone depletion by HCFCs and the workflow for determining their ODP.
Caption: Catalytic ozone depletion cycle initiated by HCFCs.
Caption: Workflow for the determination of Ozone Depletion Potential.
Alternatives to HCFCs
In accordance with the Montreal Protocol, HCFCs are being phased out globally.[1] The primary alternatives are Hydrofluorocarbons (HFCs), which have an ODP of zero because they do not contain chlorine.[9] However, many HFCs are potent greenhouse gases with high Global Warming Potentials (GWPs). Therefore, the focus is shifting towards alternatives with low or zero GWP, such as Hydrofluoroolefins (HFOs), natural refrigerants (e.g., ammonia, carbon dioxide, hydrocarbons), and not-in-kind technologies that avoid the use of fluorinated gases altogether. The selection of an appropriate alternative depends on the specific application, considering factors such as energy efficiency, safety, and overall environmental impact.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. static.tecnichenuove.it [static.tecnichenuove.it]
- 4. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]
- 5. Model simulations: prediction of changes in the ozone layer - ESKP [eskp.de]
- 6. Ozone depletion - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. Scientific Assessment of Ozone Depletion - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of Dichlorofluoromethane and Other Chlorinated Methanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of dichlorofluoromethane (CHCl2F) with other common chlorinated methanes: dichloromethane (B109758) (CH2Cl2), trichloromethane (chloroform, CHCl3), and carbon tetrachloride (CCl4). This objective analysis is supported by experimental data on bond dissociation energies and available kinetic information for key reaction types, namely nucleophilic substitution and free radical halogenation.
Data Presentation: Bond Dissociation Energies
The reactivity of chlorinated methanes is intrinsically linked to the strength of their covalent bonds, particularly the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. Bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to break a specific bond homolytically. A lower BDE generally indicates a weaker bond and a higher propensity for the molecule to undergo reactions involving the cleavage of that bond.
The following table summarizes the experimentally determined and calculated C-H and C-Cl bond dissociation energies for the compared chlorinated methanes.
| Compound | Formula | Bond | Bond Dissociation Energy (kcal/mol) |
| This compound | CHCl2F | C-H | ~101 |
| C-Cl | ~81 | ||
| Dichloromethane | CH2Cl2 | C-H | 102.5 |
| C-Cl | 81.6 | ||
| Trichloromethane | CHCl3 | C-H | 95.8 |
| C-Cl | 78.1 | ||
| Carbon Tetrachloride | CCl4 | C-Cl | 73.0 |
Note: The C-H BDE for this compound is an estimated value based on similar compounds due to the limited availability of direct experimental data.
Reactivity Comparison
The presence of both chlorine and fluorine atoms in this compound imparts unique reactivity compared to its chlorinated counterparts. The following sections delve into a comparative analysis of its behavior in nucleophilic substitution and radical halogenation reactions.
Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental in organic synthesis. In the context of chlorinated methanes, these reactions typically involve the attack of a nucleophile on the carbon atom, leading to the displacement of a chloride ion. The reactivity of the substrate in these S(_N)2 reactions is influenced by steric hindrance and electronic effects.
Qualitative Comparison:
-
Dichloromethane (CH2Cl2) and Trichloromethane (CHCl3): These compounds are known to be relatively unreactive towards nucleophilic substitution compared to methyl chloride (CH3Cl). This reduced reactivity is attributed to two main factors:
-
Steric Hindrance: The presence of multiple bulky chlorine atoms hinders the backside attack of the nucleophile, which is characteristic of the S(_N)2 mechanism.
-
Electronic Effects: In dichloromethane, an "anomeric effect" has been proposed, where a lone pair of electrons from one chlorine atom can stabilize the anti-bonding orbital of the adjacent C-Cl bond. This delocalization of electron density strengthens the C-Cl bonds and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule less electrophilic and thus less reactive towards nucleophiles. This effect is also present in chloroform (B151607).
-
-
This compound (CHCl2F): The introduction of a highly electronegative fluorine atom significantly influences the electronic properties of the molecule. The strong inductive effect of fluorine makes the carbon atom more electron-deficient (more electrophilic) and should, in principle, make it more susceptible to nucleophilic attack. However, the fluorine atom is also a very poor leaving group, meaning the C-F bond is very strong and unlikely to be broken in a substitution reaction. Therefore, nucleophilic substitution on this compound will exclusively involve the displacement of a chloride ion. The overall reactivity towards nucleophilic substitution is expected to be comparable to or slightly different from dichloromethane, influenced by the competing factors of increased electrophilicity of the carbon center and the steric and electronic effects of the two chlorine atoms.
-
Carbon Tetrachloride (CCl4): This molecule is generally very unreactive towards nucleophilic substitution due to the significant steric hindrance from the four chlorine atoms, which completely block the backside attack required for an S(_N)2 reaction.
Quantitative Comparison:
Direct, side-by-side kinetic studies comparing the rates of nucleophilic substitution for all four compounds under identical conditions are scarce in the literature. However, studies on individual compounds or smaller subsets allow for a general comparison. For instance, the reaction of dihalomethanes with hydrogen sulfide (B99878) species has been investigated, showing that dichloromethane undergoes nucleophilic substitution, albeit at a slower rate than brominated analogs.[1] The lack of comprehensive, directly comparable kinetic data highlights an area for further research.
Free Radical Halogenation
Free radical halogenation is a key industrial process for the synthesis of more highly chlorinated methanes. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The most critical step for determining the overall reactivity is the hydrogen abstraction by a halogen radical in the propagation phase. The rate of this step is directly related to the strength of the C-H bond being broken.
Qualitative Comparison:
Based on the C-H bond dissociation energies presented in the table above:
-
Trichloromethane (CHCl3): With the weakest C-H bond (95.8 kcal/mol), chloroform is the most reactive towards hydrogen abstraction by a chlorine radical. This is why the free radical chlorination of methane (B114726) often leads to the formation of chloroform and subsequently carbon tetrachloride.
-
This compound (CHCl2F): The C-H bond strength in this compound (~101 kcal/mol) is comparable to that in dichloromethane. Therefore, its reactivity in radical halogenation is expected to be similar to that of dichloromethane.
-
Dichloromethane (CH2Cl2): Possessing a relatively strong C-H bond (102.5 kcal/mol), dichloromethane is less reactive than chloroform but will still undergo radical chlorination.
-
Carbon Tetrachloride (CCl4): Having no C-H bonds, carbon tetrachloride is inert to radical halogenation via hydrogen abstraction.
Quantitative Comparison:
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of reactivity are provided below.
Determination of Bond Dissociation Energies by Pyrolysis
Objective: To experimentally determine the bond dissociation energy of a C-H or C-Cl bond in a chlorinated methane.
Methodology:
-
Apparatus: A flow pyrolysis apparatus is used, consisting of a furnace-heated quartz tube, a system for introducing the reactant gas diluted in a carrier gas (e.g., toluene), a pumping system to maintain low pressure, and a mass spectrometer for product analysis.
-
Procedure: a. A dilute mixture of the chlorinated methane in toluene (B28343) is passed through the heated quartz tube. b. The temperature of the furnace is precisely controlled and varied over a range. c. At a sufficiently high temperature, the weakest bond in the chlorinated methane molecule will undergo homolytic cleavage, generating radicals. d. In the case of C-H bond cleavage, the resulting radical can abstract a hydrogen atom from the toluene carrier gas. e. The reaction products are continuously sampled and analyzed by a mass spectrometer. f. The rate of formation of specific products is measured as a function of temperature.
-
Data Analysis: a. The rate constants for the unimolecular decomposition are determined at different temperatures. b. An Arrhenius plot (ln(k) vs. 1/T) is constructed. c. The activation energy (Ea) for the decomposition is calculated from the slope of the Arrhenius plot. d. The bond dissociation energy is then derived from the activation energy, often being very close to it for a simple bond cleavage reaction.
Kinetic Studies of Gas-Phase Radical Reactions using Flash Photolysis
Objective: To measure the rate constant for the reaction of a chlorinated methane with a specific radical (e.g., Cl•).
Methodology:
-
Apparatus: A flash photolysis-resonance fluorescence apparatus is employed. This consists of a reaction cell, a photolysis source (e.g., a pulsed laser) to generate radicals, a resonance lamp to excite the radicals, and a photomultiplier tube to detect the fluorescence.
-
Procedure: a. A mixture of the chlorinated methane, a radical precursor (e.g., Cl2), and a buffer gas (e.g., N2) is flowed through the reaction cell at a controlled pressure and temperature. b. A pulse of UV light from the laser photolyzes the precursor, generating a known concentration of radicals. c. The decay of the radical concentration is monitored over time by observing the decrease in its resonance fluorescence signal. d. The experiment is repeated with varying concentrations of the chlorinated methane.
-
Data Analysis: a. The pseudo-first-order rate constant for the decay of the radical is determined for each concentration of the chlorinated methane. b. A plot of the pseudo-first-order rate constant versus the concentration of the chlorinated methane yields a straight line. c. The slope of this line gives the second-order rate constant for the reaction between the radical and the chlorinated methane.
Kinetic Studies of Nucleophilic Substitution Reactions in Solution
Objective: To determine the rate constant for the reaction of a chlorinated methane with a nucleophile.
Methodology:
-
Apparatus: A temperature-controlled reaction vessel equipped with a stirring mechanism and a means for sample extraction is used. Analytical instrumentation such as a gas chromatograph (GC) or a UV-Vis spectrophotometer is required for monitoring the reaction progress.
-
Procedure: a. Solutions of the chlorinated methane and the nucleophile (e.g., sodium iodide in acetone) of known concentrations are prepared. b. The solutions are thermally equilibrated to the desired reaction temperature. c. The reactants are mixed in the reaction vessel, and a timer is started. d. At specific time intervals, aliquots of the reaction mixture are withdrawn. e. The reaction in the aliquot is quenched (e.g., by rapid cooling or addition of a quenching agent). f. The concentration of the reactant or product in each aliquot is determined using an appropriate analytical technique (e.g., GC to measure the disappearance of the reactant and the appearance of the product).
-
Data Analysis: a. The concentration of the reactant is plotted against time. b. The initial rate of the reaction is determined from the slope of the concentration vs. time curve at t=0. c. The experiment is repeated with different initial concentrations of the reactants. d. By analyzing how the initial rate changes with the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined using the method of initial rates.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of chlorinated methanes in both nucleophilic substitution and radical halogenation reactions.
Caption: Key factors governing the reactivity of chlorinated methanes.
This guide provides a foundational understanding of the comparative reactivity of this compound. For professionals in research and drug development, a thorough consideration of these reactivity principles is crucial for predicting reaction outcomes, designing synthetic routes, and understanding potential metabolic pathways. Further experimental studies providing direct kinetic comparisons would be invaluable for a more precise quantitative assessment.
References
The Evolving Landscape of Industrial Solvents and Refrigerants: A Comparative Guide to Dichlorofluoromethane Substitutes
The phase-out of dichlorofluoromethane (R-11), a once-ubiquitous compound in industrial applications, has spurred the development of a diverse range of substitutes. Driven by environmental regulations aimed at protecting the ozone layer and mitigating climate change, the transition away from this potent ozone-depleting substance has led to the adoption of hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural alternatives like hydrocarbons. This guide provides a comprehensive economic and performance analysis of these substitutes, offering researchers, scientists, and drug development professionals a detailed comparison to inform their selection process in various industrial applications.
This compound, a chlorofluorocarbon (CFC), was widely used as a refrigerant, foam blowing agent, and solvent. However, its high Ozone Depletion Potential (ODP) of 1.0 necessitated its replacement under the Montreal Protocol. The journey to find suitable alternatives has been a multi-generational effort, with each new class of compounds offering improved environmental properties but also presenting its own set of performance and economic trade-offs.
A Generational Shift in Chemical Alternatives
The substitutes for this compound can be broadly categorized into distinct generations, each with evolving environmental and performance characteristics. This progression reflects a continuous effort to balance industrial needs with environmental responsibility.
Benchmarking Quantum Chemical Calculations of Dichlorofluoromethane Against Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical calculation results for dichlorofluoromethane (CHCl₂F) with established experimental data. By presenting molecular geometry, rotational constants, and vibrational frequencies side-by-side, this document serves as a practical benchmark for computational methods commonly employed in molecular modeling and drug development.
Comparison of Molecular Geometry
The equilibrium structure of this compound has been determined experimentally through microwave spectroscopy. These findings provide a crucial reference for assessing the accuracy of theoretical geometry optimizations. The following table compares the experimental bond lengths and angles with those calculated using various levels of theory.
Table 1: Experimental vs. Calculated Molecular Geometry of this compound
| Parameter | Experimental ¹ | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| Bond Lengths (Å) | ||||
| r(C-H) | 1.080 | 1.086 | 1.087 | 1.089 |
| r(C-F) | 1.353 | 1.363 | 1.357 | 1.360 |
| r(C-Cl) | 1.765 | 1.778 | 1.769 | 1.772 |
| Bond Angles (°) | ||||
| ∠(Cl-C-Cl) | 111.9 | 111.7 | 111.8 | 111.8 |
| ∠(F-C-Cl) | 108.4 | 108.5 | 108.4 | 108.4 |
| ∠(H-C-F) | 109.1 | 109.1 | 109.2 | 109.1 |
| ∠(H-C-Cl) | 109.2 | 109.3 | 109.2 | 109.2 |
¹ Experimental r₀ structure derived from microwave spectroscopy data for CH³⁵Cl₂F, CH³⁵Cl³⁷ClF, and CH³⁷Cl₂F isotopologues.
Comparison of Rotational Constants
Rotational constants are highly sensitive to the mass distribution and geometry of a molecule. Their accurate prediction is a key test for any computational method. The data below is for the principal isotopologue, CH³⁵Cl₂F.
Table 2: Experimental vs. Calculated Rotational Constants of CH³⁵Cl₂F (MHz)
| Constant | Experimental[1] | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| A | 10323.82 | 10215 | 10291 | 10258 |
| B | 3632.42 | 3589 | 3621 | 3610 |
| C | 2795.14 | 2761 | 2785 | 2778 |
Comparison of Vibrational Frequencies
Vibrational spectroscopy is a fundamental tool for identifying molecules and understanding their internal dynamics. The comparison of calculated harmonic frequencies with experimental fundamental frequencies reveals the strengths and limitations of the computational methods in describing the potential energy surface of the molecule.
Table 3: Experimental vs. Calculated Vibrational Frequencies of this compound (cm⁻¹)
| Mode | Symmetry | Description | Experimental[2] | B3LYP/6-311+G(d,p) (Harmonic) | MP2/aug-cc-pVTZ (Harmonic) | CCSD(T)/aug-cc-pVTZ (Harmonic) |
| ν₁ | A' | C-H Stretch | 3025 | 3160 | 3185 | 3172 |
| ν₂ | A' | C-H Bend | 1312 | 1335 | 1341 | 1332 |
| ν₃ | A' | C-F Stretch | 1079 | 1099 | 1115 | 1105 |
| ν₄ | A' | CCl₂ Sym. Stretch | 744 | 741 | 752 | 745 |
| ν₅ | A' | C-F In-Plane Bend | 458 | 455 | 460 | 457 |
| ν₆ | A' | CCl₂ Scissoring | 277 | 275 | 278 | 276 |
| ν₇ | A" | C-H Out-of-Plane Bend | 1239 | 1260 | 1268 | 1259 |
| ν₈ | A" | CCl₂ Asym. Stretch | 807 | 815 | 825 | 818 |
| ν₉ | A" | C-F Out-of-Plane Bend | 367 | 365 | 369 | 366 |
Methodologies and Protocols
Experimental Protocols
-
Microwave Spectroscopy : The experimental molecular structure and rotational constants were determined using waveguide Fourier transform microwave (FT-MW) and molecular beam FT-MW spectrometers in the 8–18 GHz range, and Stark-modulated and source-modulation spectrometers in the 18–250 GHz range.[1] By analyzing the rotational spectra of three chlorine isotopologues (CH³⁵Cl₂F, CH³⁵Cl³⁷ClF, and CH³⁷Cl₂F), a precise r₀ structure was derived.[1]
-
Infrared Spectroscopy : The fundamental vibrational frequencies were obtained from gas-phase infrared absorption spectra.[2] These experimental values represent the transitions from the vibrational ground state to the first excited state (v=0 → v=1) for each mode.
Computational Protocols
The theoretical data presented in this guide were sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[2] The calculations were performed using the following standard quantum chemical methods:
-
Density Functional Theory (DFT) : The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was used. This method is widely applied due to its balance of computational cost and accuracy for a broad range of chemical systems.
-
Møller-Plesset Perturbation Theory (MP2) : This is a well-established wave function-based method that improves upon the Hartree-Fock approximation by including electron correlation at the second-order perturbation level. It is generally more computationally demanding than DFT.
-
Coupled Cluster Theory (CCSD(T)) : Often referred to as the "gold standard" of quantum chemistry, this method includes single and double excitations iteratively and adds the effect of triple excitations perturbatively.[3] It provides highly accurate results for systems where a single-reference wave function is appropriate, but at a significantly higher computational cost.
-
Basis Sets : The calculations employed Pople-style (6-311+G(d,p)) and Dunning-style, correlation-consistent (aug-cc-pVTZ) basis sets. These are large and flexible basis sets that include polarization and diffuse functions, which are essential for accurately describing the electron distribution, particularly in molecules containing electronegative atoms.
Benchmarking Workflow Visualization
The following diagram illustrates the logical workflow for benchmarking theoretical quantum chemical calculations against experimental data, as detailed in this guide.
Caption: Workflow for benchmarking theoretical calculations against experimental data for CHCl₂F.
References
A Guide to Inter-laboratory Comparison of Dichlorofluoromethane Measurement Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting inter-laboratory comparisons of Dichlorofluoromethane (also known as HCFC-21 or Freon 21) measurement standards. While direct, publicly available inter-laboratory comparison data for this compound is limited, this document outlines the established analytical methodologies and the principles of metrological traceability that form the basis of such comparisons. This information is crucial for ensuring the accuracy, reliability, and comparability of measurement results across different laboratories.
The Importance of Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) are essential for laboratory quality assurance.[1] They allow individual laboratories to assess their analytical performance against that of other laboratories and provide an objective measure of the reliability of their results.[1] Participation in ILCs is a key requirement for laboratory accreditation to standards such as ISO/IEC 17025.[2] The primary goal is to achieve "tested once, accepted everywhere," which is critical in areas like food safety, environmental monitoring, and global trade.[2]
Metrological traceability is a cornerstone of this process, defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty."[2][3][4][5] This ensures that measurements are comparable over time and across different locations by linking them to a common, stable reference standard.[2]
Established Analytical Methodologies for this compound
A standardized and validated analytical method is a prerequisite for any meaningful inter-laboratory comparison. The NIOSH Manual of Analytical Methods (NMAM) provides a detailed protocol for the determination of this compound in the workplace air.
NIOSH Method 2516
This method is designed for the sampling and analysis of this compound.[6] Key aspects of the protocol are summarized below:
Experimental Protocol Summary:
| Parameter | Specification |
| Analyte | This compound (CHCl₂F) |
| CAS Number | 75-43-4 |
| Sampling Method | Solid sorbent tubes (coconut shell charcoal)[6] |
| Sample Size | 0.25 to 3 Liters[6] |
| Flow Rate | 0.01 to 0.05 L/min[6] |
| Sample Preparation | Desorption with 5.0 mL of carbon disulfide containing 0.4% v/v pentane (B18724) as an internal standard.[6] The vial is sealed and allowed to stand for 30 minutes with occasional agitation.[6] |
| Analytical Methodology | Gas Chromatography with Flame Ionization Detection (GC-FID)[6] |
| Calibration | A calibration graph is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the mass of this compound.[6] |
| Quality Control | Desorption efficiency is determined for each lot of charcoal used.[6] |
Note: This table summarizes the key aspects of NIOSH Method 2516. For complete details, the official method documentation should be consulted.[6]
Conceptual Workflow for an Inter-laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison of this compound measurement standards. This process is designed to assess the proficiency of participating laboratories in quantifying the analyte accurately and consistently.
References
A Tale of Two Tracers: Dichlorofluoromethane vs. Sulfur Hexafluoride in Scientific Studies
A shift in scientific methodology has seen the replacement of dichlorofluoromethane (R-12) with sulfur hexafluoride (SF6) as the tracer gas of choice in various research applications. This change has been largely driven by the significant environmental impact of R-12, a chlorofluorocarbon (CFC) identified as a major contributor to ozone depletion. While both gases possess properties that make them suitable for tracer applications, their environmental legacies have dictated their current roles in the scientific community.
Dichlorodifluoromethane, commonly known by its trade name Freon-12, was once widely used as a refrigerant and aerosol propellant.[1][2] Its historical application in scientific studies as a tracer gas has been largely superseded due to its detrimental effects on the ozone layer, leading to its phasing out under the Montreal Protocol.[1] In contrast, sulfur hexafluoride has emerged as a primary tracer gas, particularly in studies involving ventilation, fume hood performance testing, and quantifying greenhouse gas emissions from livestock.[3][4] SF6 is valued for its chemical inertness, low toxicity, and the ability to be detected at very low concentrations.[3][5]
This guide provides a comparative overview of this compound and sulfur hexafluoride, detailing their properties, the experimental protocol for using SF6 as a tracer gas, and the logical evolution that has led to the current standards in tracer gas studies.
Comparative Properties of this compound (R-12) and Sulfur Hexafluoride (SF6)
The following table summarizes the key physical and environmental properties of this compound and sulfur hexafluoride, highlighting the factors that have influenced their use as tracer gases.
| Property | Dichlorodifluoromethane (R-12) | Sulfur Hexafluoride (SF6) |
| Chemical Formula | CCl2F2[1] | SF6[6] |
| Molar Mass | 120.91 g/mol [1] | 146.05 g/mol [6] |
| Appearance | Colorless gas[1] | Colorless, odorless gas[6] |
| Density | 1.486 g/cm³ (at -29.8 °C)[1] | 6.17 g/L (at sea level)[6] |
| Boiling Point | -29.8 °C[1] | -64 °C (sublimes)[6] |
| Solubility in Water | 0.286 g/L at 20 °C[1] | 0.003% (25 °C)[6] |
| Ozone Depletion Potential (ODP) | High (Class 1 ozone-depleting substance)[7] | 0 |
| Global Warming Potential (GWP) | High | Very High (23,500 times that of CO2 over 100 years)[5] |
| Atmospheric Lifetime | ~102 years | 3,200 years[5] |
| Safety | Non-flammable, low acute toxicity[8][9] | Non-flammable, non-toxic[6] |
Experimental Protocol: Tracer Gas Study Using Sulfur Hexafluoride (SF6)
The following protocol outlines a general methodology for conducting a tracer gas study using SF6, based on established practices such as those for fume hood performance testing (ASHRAE 110) and agricultural emissions research.[3][10]
Preparation and Calibration
-
Gas Preparation: Obtain a certified standard of SF6 gas.
-
Equipment Calibration: Calibrate the gas analyzer (e.g., a gas chromatograph with an electron capture detector or an infrared spectrophotometer) using a series of known SF6 concentrations to establish a calibration curve.[3] The portable units of Infrared Spectrophotometers allow for direct reading measurements in real-time.[4]
-
System Check: Ensure all sampling lines and collection vessels (e.g., evacuated canisters) are leak-proof.
Tracer Gas Release
-
Controlled Release: Introduce a known and constant flow rate of SF6 into the environment being studied (e.g., a fume hood, a ventilated room, or the rumen of an animal).[3]
-
Uniform Mixing: Ensure the tracer gas is released in a manner that promotes thorough mixing with the ambient air or gas being studied.
Sample Collection
-
Background Samples: Collect samples of the ambient air or gas before the release of SF6 to determine any background concentrations.[3]
-
Study Samples: Collect gas samples from one or more locations within the study area at specified time intervals during and after the tracer gas release. For continuous monitoring, real-time analyzers can be used.[4]
-
Sample Storage: If using collection canisters, record the final vacuum pressure to ensure sample integrity.[3]
Sample Analysis
-
Gas Chromatography: Analyze the collected gas samples using a gas chromatograph equipped with an electron capture detector, which is highly sensitive to SF6.[11]
-
Concentration Determination: Use the calibration curve to determine the concentration of SF6 in each sample.
Data Analysis and Interpretation
-
Calculate Dilution/Flow Rate: Use the measured concentrations and the known release rate of SF6 to calculate air exchange rates, ventilation efficiency, or emission rates of other gases.
-
Assess Performance: In the context of fume hood testing, compare the measured SF6 concentrations outside the hood to established safety standards to assess containment performance.
Visualizing the Workflow and Logical Progression
To better understand the experimental process and the evolution of tracer gas selection, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for an SF6 tracer gas study.
Caption: Logical progression of tracer gas selection.
References
- 1. Dichlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 2. people.wou.edu [people.wou.edu]
- 3. Sulphur hexafluoride (SF6) tracer technique | Publisso [books.publisso.de]
- 4. atlenv.com [atlenv.com]
- 5. What is SF6 Gas and Where it is Used | DILO Company, Inc. [dilo.com]
- 6. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]
- 7. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]
- 8. Dichlorodifluoromethane (R-12) [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. labconco.com [labconco.com]
- 11. sf6 tracer gas: Topics by Science.gov [science.gov]
Comparative Toxicity of Dichlorofluoromethane and its Breakdown Products: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Dichlorofluoromethane (HCFC-21) and its principal breakdown products: Formyl Fluoride (B91410), Carbonyl Fluoride, Hydrogen Fluoride, and Hydrogen Chloride. The information is intended to support risk assessment and inform safety protocols in research and development settings.
Executive Summary
This compound (HCFC-21), a hydrochlorofluorocarbon, degrades in the atmosphere and through metabolic processes to form several toxic compounds. The primary atmospheric degradation pathway involves the formation of Carbonyl Fluoride, which subsequently hydrolyzes to Hydrogen Fluoride and Carbon Dioxide. In biological systems, metabolism of HCFC-21 can also occur, though pathways are not fully elucidated. This guide summarizes the available quantitative toxicity data, experimental methodologies, and known toxicological mechanisms for HCFC-21 and its key breakdown products.
Degradation Pathway of this compound
This compound undergoes degradation in the environment, primarily in the troposphere, through photo-oxidation initiated by hydroxyl (OH) radicals. The degradation also occurs through metabolic processes following exposure.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its breakdown products. Data is presented for acute toxicity endpoints, including median lethal concentration (LC50) for inhalation and median lethal dose (LD50) for oral and dermal routes, as well as No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) where available.
Table 1: Acute Inhalation Toxicity Data (LC50)
| Chemical Name | CAS Number | Species | Exposure Duration | LC50 | Reference(s) |
| This compound | 75-43-4 | Rat | 4 hours | 49,900 ppm | [1] |
| Rat | 1 hour | 99,800 ppm | [1] | ||
| Formyl Chloride | 2565-30-2 | - | - | No data available | [2][3] |
| Carbonyl Fluoride | 353-50-4 | Rat | 1 hour | 360 ppm | [4] |
| Hydrogen Fluoride | 7664-39-3 | Rat | 1 hour | 1,276 ppm | [5] |
| Mouse | 1 hour | 342 ppm | [5] | ||
| Hydrogen Chloride | 7647-01-0 | Rat | 1 hour | 3,124 ppm | [6][7] |
| Rat | 30 minutes | 5.7 - 7.0 mg/L | [8] | ||
| Mouse | 1 hour | 1,108 ppm | [9] |
Table 2: Acute Oral and Dermal Toxicity Data (LD50)
| Chemical Name | CAS Number | Route | Species | LD50 | Reference(s) |
| This compound | 75-43-4 | Oral | Rat | > 1 g/kg | [10] |
| Formyl Chloride | 2565-30-2 | Oral | - | No data available | [2][3] |
| Carbonyl Fluoride | 353-50-4 | - | - | No data available | [11] |
| Hydrogen Fluoride | 7664-39-3 | Dermal | Rat | 401 - 802 mg/kg | [12] |
| Hydrogen Chloride | 7647-01-0 | Oral | Rat | 238 - 277 mg/kg | [7][8] |
| Rabbit | Oral | 900 mg/kg | [9] | ||
| Rabbit | Dermal | > 5,010 mg/kg | [6][7] |
Table 3: NOAEL and LOAEL Data
| Chemical Name | CAS Number | Route | Species | Duration | NOAEL | LOAEL | Effect | Reference(s) |
| Hydrogen Fluoride | 7664-39-3 | Inhalation | Human | 15-50 days | 1.4 ppm | 2.4 ppm | Increased bone density | [13] |
| Oral | Rat | 16-48 wks | 0.15 mg/kg/day | 0.5 mg/kg/day | Decreased vertebral strength | [13] | ||
| Hydrogen Chloride | 7647-01-0 | Inhalation | Rat/Mouse | 90 days | 20 ppm | - | Systemic toxicity | [8] |
| Inhalation | Rat | Lifetime | - | 10 ppm | Hyperplasia of nasal mucosa, larynx, trachea | [14][15] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Inhalation Toxicity (OECD 403)
This method is used to determine the median lethal concentration (LC50) of a substance.
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Exposure: Animals are exposed to the test substance in a dynamic inhalation chamber for a defined period (e.g., 1 or 4 hours). The concentration of the substance is kept constant.
-
Observation: Following exposure, animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded, and a gross necropsy is performed on all animals.
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines provide methods for determining the acute oral toxicity (LD50). The "Up-and-Down Procedure" (OECD 425) is a sequential dosing method that uses fewer animals.
-
Test Animals: Typically rats or mice. Animals are fasted before administration of the test substance.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
Acute Dermal Toxicity (OECD 402)
This method is used to assess the toxicity of a substance applied to the skin.
-
Test Animals: Rats, rabbits, or guinea pigs with clipped fur.
-
Application: The test substance is applied to a small area of the skin (at least 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
Toxicological Mechanisms and Signaling Pathways
The toxicity of this compound and its breakdown products is mediated through various mechanisms, primarily involving irritation, cellular damage, and disruption of signaling pathways.
Hydrogen Fluoride and Fluoride Ion Toxicity
Hydrogen fluoride is a severe irritant to the skin, eyes, and respiratory tract.[16] Systemically, the fluoride ion is a potent enzymatic poison and can induce oxidative stress.[15][17]
-
Enzyme Inhibition: Fluoride can inhibit the activity of numerous enzymes by interacting with their metal cofactors or by forming complexes with substrates.
-
Oxidative Stress: Fluoride exposure can lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular components.[17]
-
G-protein Signaling: In the presence of aluminum, fluoride can form complexes that mimic the gamma-phosphate of GTP, leading to the persistent activation of G-proteins and disruption of downstream signaling cascades.[15]
Hydrogen Chloride Toxicity
Hydrogen chloride is a strong irritant and corrosive agent. Its toxicity is primarily due to its acidic nature upon contact with moist tissues.
-
Mechanism: Inhaled hydrogen chloride dissolves in the mucus of the respiratory tract, forming hydrochloric acid. This leads to a rapid decrease in pH, causing cell injury and death.[8] The primary effects are localized to the site of contact.[8]
Carbonyl Fluoride Toxicity
Carbonyl fluoride is a highly toxic gas that causes severe irritation to the eyes, skin, and respiratory tract.[11][18] Its toxicity is attributed to its hydrolysis to hydrogen fluoride and carbon dioxide within the body.[19]
Conclusion
This compound and its breakdown products exhibit a range of toxicities, from the moderate acute toxicity of the parent compound to the high toxicity of its degradation products, particularly Carbonyl Fluoride and Hydrogen Fluoride. The primary hazards associated with these compounds are acute inhalation toxicity and severe irritation. Researchers and drug development professionals should handle these chemicals with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is warranted to fully elucidate the metabolic pathways of this compound and the chronic health effects of low-level exposures to these compounds.
References
- 1. airgas.com [airgas.com]
- 2. Page loading... [guidechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. nano.pitt.edu [nano.pitt.edu]
- 6. coopernatural.com [coopernatural.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. lexview-int.regione.fvg.it [lexview-int.regione.fvg.it]
- 9. westlake.com [westlake.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 75-71-8 Name: Dichlorodifluoromethane [xixisys.com]
- 11. echemi.com [echemi.com]
- 12. cdc.gov [cdc.gov]
- 13. Hydrogen Fluoride - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hydrogen Chloride - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. chemview.epa.gov [chemview.epa.gov]
- 18. Carbonyl fluoride | COF2 | CID 9623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safety Operating Guide
Proper Disposal of Dichlorofluoromethane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Dichlorofluoromethane (HCFC-21)
This compound (also known as HCFC-21, Freon 21, or R 21) is a colorless, non-flammable gas that has been used as a refrigerant and propellant.[1] Due to its ozone-depleting potential, its use has been largely phased out under the Montreal Protocol.[1] Proper disposal is not only a matter of regulatory compliance but also a critical step in protecting the environment. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. It is a gas at room temperature and is typically supplied as a compressed liquid in cylinders.[2][3]
-
Inhalation: this compound can act as a simple asphyxiant by displacing air.[4] High concentrations can lead to dizziness, headache, and in extreme cases, loss of consciousness.
-
Skin and Eye Contact: Contact with the liquid form can cause frostbite.[2][3]
-
Hazardous Decomposition: When heated or in a fire, it can emit toxic fumes of chlorine and fluorine.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Hand Protection: Use cold-insulating gloves when handling cylinders or in situations where contact with the liquid is possible.[2]
-
Respiratory Protection: Ensure adequate ventilation or use local exhaust. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Chemical Formula | CHCl₂F |
| Molar Mass | 102.92 g/mol [1] |
| Boiling Point | 8.92 °C (48.06 °F)[1] |
| Melting Point | -135 °C (-211 °F)[1] |
| Vapor Pressure | 160 kPa at 20 °C[1] |
| Ozone Depletion Potential (ODP) | 0.04[1] |
| ACGIH TLV-TWA | 10 ppm[5] |
| OSHA PEL-TWA | 1000 ppm[5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to return the gas cylinder to the supplier. For small quantities of residual gas or contaminated materials, the following procedures should be followed in strict accordance with local and national regulations.
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from reactive chemicals such as chemically-active metals (e.g., sodium, potassium, powdered aluminum), acids, and acid fumes.[2][3]
2. Container Management:
-
All this compound waste must be collected in designated, compatible, and properly labeled containers.
-
For gas cylinders, ensure the valve is securely closed and the valve cap is in place.[4] Cylinders should be stored in a well-ventilated area, away from heat and direct sunlight.[4]
-
For contaminated materials (e.g., absorbents from a spill), use a sealed, chemically resistant container.
3. Disposal of Empty or Partially Used Cylinders:
-
Return to Supplier: The most appropriate and preferred method of disposal is to return the cylinder to the gas supplier.[4] Contact the supplier to arrange for pickup or return.
-
Do Not Vent: Do not vent residual this compound to the atmosphere.[4] This is a regulated ozone-depleting substance.
-
Damaged Cylinders: Damaged cylinders should only be handled by specialists.[3] If a cylinder is damaged, isolate the area, and contact your institution's Environmental Health and Safety (EHS) office and the supplier immediately.
4. Spill Management:
-
In the event of a leak or spill, evacuate the immediate area.[6]
-
Ensure the area is well-ventilated.[6]
-
Wearing appropriate PPE, including respiratory protection, approach the leak cautiously.
-
If it can be done safely, stop the flow of gas.[6] For a leaking cylinder, it may be possible to tighten the valve packing nut. If the leak cannot be stopped, move the cylinder to a fume hood or a safe outdoor location, positioning it so that gas rather than liquid escapes.[4]
-
Contain any liquid spill by using an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
5. Contacting a Licensed Hazardous Waste Disposal Company:
-
For any this compound waste that cannot be returned to the supplier, including contaminated materials, you must engage a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known contaminants.
-
Follow all instructions provided by the hazardous waste disposal company for packaging, labeling, and transportation of the waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorofluoromethane
For Immediate Implementation: This document provides essential safety protocols and operational guidance for the handling and disposal of Dichlorofluoromethane (Freon 21/Halon 112) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is a colorless, nearly odorless gas shipped as a liquefied compressed gas.[1] While nonflammable, it poses several hazards requiring stringent safety measures.[1][2] It can displace oxygen, leading to rapid suffocation, and contact with the liquid can cause frostbite.[3][4] Furthermore, it is recognized as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount when handling this compound. The following table summarizes the required PPE and provides key quantitative data for operational planning.
| PPE Category | Specification | Protection Level & Additional Information |
| Eye Protection | Safety goggles | Must be worn at all times to protect against splashes of liquid this compound, which can cause frostbite.[1][2] |
| Skin Protection | Protective gloves (e.g., Butyl, Neoprene) | While specific breakthrough time data for this compound is not readily available, data for similar chemicals suggest that Butyl and Neoprene are suitable materials. Always inspect gloves for degradation or damage before use.[4] |
| Lab coat or protective clothing | To prevent skin contact with the liquid form of the chemical.[1] | |
| Safety shoes | Recommended when handling cylinders to protect against physical hazards.[2] | |
| Respiratory Protection | Self-contained breathing apparatus (SCBA) or supplied-air respirator | Required in the event of a leak or when ventilation is inadequate.[2] For concentrations up to 10,000 ppm, a supplied-air respirator is recommended. For emergency situations, a full-facepiece SCBA is necessary.[6] |
Occupational Exposure Limits
| Organization | Time-Weighted Average (TWA) |
| ACGIH TLV | 10 ppm (8 hours)[3] |
| NIOSH REL | 10 ppm (10 hours)[3] |
| OSHA PEL | 1000 ppm (8 hours)[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step plan outlines the procedures for safe handling and disposal.
Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the cylinder for any signs of damage or leaks. Do not accept a cylinder without a proper label.
-
Secure Storage: Store cylinders in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.[1][2] Cylinders should be stored upright and secured to prevent falling.[2]
-
Segregate Incompatibles: Store this compound away from incompatible materials such as alkali or alkaline earth metals (e.g., powdered aluminum, sodium, potassium, zinc) and oxidizing agents.[1][2]
Handling and Use
-
Work in a Ventilated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a fume hood.[1][7]
-
Don Appropriate PPE: Before handling the cylinder, put on all required personal protective equipment as detailed in the table above.
-
Secure Cylinder: Ensure the cylinder is securely fastened in an upright position before use.[2]
-
Use Compatible Equipment: Use only regulators, piping, and equipment compatible with this compound.[3]
-
Leak Check: After connecting the cylinder, perform a leak check on all connections using a suitable leak detection solution.
-
Controlled Release: Open the cylinder valve slowly and carefully to control the flow of gas.
-
Close Valve After Use: Always close the cylinder valve after each use and when the cylinder is empty.[3]
Spill Response
In the event of a leak or spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it can be done safely, increase ventilation to the area.
-
Assess the Situation: From a safe distance, assess the size and nature of the leak.
-
Stop the Leak (If Safe): If the leak is from a cylinder and can be stopped safely (e.g., by tightening a valve), do so. If not, move the leaking cylinder to a safe, well-ventilated area (such as outdoors) and allow it to vent.[2]
-
Personal Decontamination: If contact with liquid this compound occurs, immediately flush the affected skin with lukewarm water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes.[2] Seek medical attention in both cases.[2][3]
Disposal of Non-Refillable Cylinders (Lecture Bottles)
Disposal must be conducted in accordance with all federal, state, and local regulations.[2]
-
Ensure Cylinder is Empty: Verify that the cylinder is completely empty by attaching a regulator and observing that no pressure remains.
-
Vent Residual Gas: In a fume hood, carefully open the valve to vent any residual gas.[3]
-
Remove the Valve: Secure the cylinder and carefully remove the valve.
-
Purge the Cylinder: Purge the empty cylinder with an inert gas like nitrogen to displace any remaining this compound vapor.[3]
-
Deface Label: Clearly mark the cylinder as "EMPTY" and deface the original product label.
-
Recycle or Dispose: The empty and purged cylinder can typically be recycled as scrap metal. Consult with your institution's environmental health and safety department for specific disposal procedures.[3]
Visualizing the Workflow
To further clarify the operational and disposal plans, the following diagrams illustrate the logical flow of procedures.
References
- 1. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.csbsju.edu [static.csbsju.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. starlabgroup.com [starlabgroup.com]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. [stacks.cdc.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
